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  • Product: N-Isopropyl-3-phenyl-1-propanamine hydrochloride
  • CAS: 83979-37-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of N-isopropyl-3-phenylpropan-1-amine HCl

For Researchers, Scientists, and Drug Development Professionals Abstract N-isopropyl-3-phenylpropan-1-amine hydrochloride is a secondary amine belonging to the phenylalkylamine class of compounds. This technical guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-isopropyl-3-phenylpropan-1-amine hydrochloride is a secondary amine belonging to the phenylalkylamine class of compounds. This technical guide provides a comprehensive overview of its core chemical properties, including its synthesis, physicochemical characteristics, and analytical methodologies for its characterization. Drawing upon established principles of organic chemistry and data from structurally related compounds, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. The guide details synthetic routes, predicted and observed spectroscopic data (NMR, IR, MS), solubility profiles, and stability considerations. Furthermore, it outlines validated analytical techniques for the quantification and identification of this compound and its analogs.

Introduction

Phenylalkylamines represent a broad class of compounds with significant pharmacological interest, acting on various targets within the central and peripheral nervous systems. N-isopropyl-3-phenylpropan-1-amine, as a member of this family, possesses a structural motif—a phenyl group separated from a secondary amine by a propyl chain—that suggests potential biological activity. The hydrochloride salt form is commonly employed to enhance solubility and stability for research and pharmaceutical applications. A thorough understanding of its chemical properties is paramount for its synthesis, handling, and evaluation in preclinical and clinical studies. This guide synthesizes available data and theoretical knowledge to provide a detailed chemical profile of N-isopropyl-3-phenylpropan-1-amine HCl.

Molecular Structure and Physicochemical Properties

The chemical structure of N-isopropyl-3-phenylpropan-1-amine consists of a benzene ring attached to a three-carbon aliphatic chain, which is in turn bonded to an isopropyl-substituted amino group. The hydrochloride salt is formed by the protonation of the basic nitrogen atom.

Molecular Formula: C₁₂H₂₀ClN Molecular Weight: 213.75 g/mol IUPAC Name: N-isopropyl-3-phenylpropan-1-amine hydrochloride CAS Number: 83979-37-7[1]

Table 1: Predicted and Known Physicochemical Properties

PropertyValue/PredictionRationale/Reference
Appearance White to off-white crystalline solidTypical for amine hydrochloride salts.
Melting Point Not explicitly reported. Expected to be a distinct melting point characteristic of a crystalline solid.Amine hydrochlorides are generally crystalline solids with defined melting points.
Solubility Predicted to be soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents.[2][3]The ionic nature of the hydrochloride salt enhances aqueous solubility. The phenyl and alkyl groups contribute to solubility in less polar organic solvents.[2]
pKa Estimated to be around 10-11 for the protonated amine.Typical pKa range for secondary alkyl amines.
LogP (free base) Predicted to be in the range of 2.5 - 3.5Calculated based on the structure, indicating moderate lipophilicity.

Synthesis of N-isopropyl-3-phenylpropan-1-amine HCl

Several synthetic pathways can be envisaged for the preparation of N-isopropyl-3-phenylpropan-1-amine HCl. A common and logical approach involves the reductive amination of a suitable ketone or the N-alkylation of a primary amine.

Reductive Amination of Phenylacetone

A widely used method for the synthesis of secondary amines is the reductive amination of a ketone with a primary amine. In this case, phenylacetone can be reacted with isopropylamine in the presence of a reducing agent to yield the target compound.

Scheme 1: Synthesis via Reductive Amination

G Phenylacetone Phenylacetone Intermediate Schiff Base Intermediate Phenylacetone->Intermediate Isopropylamine Isopropylamine Isopropylamine->Intermediate Product N-isopropyl-3-phenylpropan-1-amine Intermediate->Product Reducing Agent (e.g., NaBH4, H2/Pd-C) HCl_salt N-isopropyl-3-phenylpropan-1-amine HCl Product->HCl_salt HCl in ether

Caption: Reductive amination of phenylacetone with isopropylamine.

Experimental Protocol (Exemplary):

  • Schiff Base Formation: Phenylacetone and a slight excess of isopropylamine are dissolved in a suitable solvent (e.g., methanol, ethanol). The reaction mixture is stirred, often with mild heating, to facilitate the formation of the imine (Schiff base) intermediate. The removal of water, for instance with a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the product.

  • Reduction: The reaction mixture is cooled, and a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) can be employed.[4]

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free base of N-isopropyl-3-phenylpropan-1-amine.

  • Salt Formation: The purified free base is dissolved in a suitable anhydrous solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same solvent is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford N-isopropyl-3-phenylpropan-1-amine HCl.

N-Alkylation of 3-Phenylpropan-1-amine

An alternative route involves the direct alkylation of 3-phenylpropan-1-amine with an isopropyl halide (e.g., 2-bromopropane). This method can sometimes lead to over-alkylation, so careful control of stoichiometry and reaction conditions is necessary.

Scheme 2: Synthesis via N-Alkylation

G Phenylpropylamine 3-Phenylpropan-1-amine Product N-isopropyl-3-phenylpropan-1-amine Phenylpropylamine->Product IsopropylHalide 2-Bromopropane IsopropylHalide->Product Base (e.g., K2CO3) HCl_salt N-isopropyl-3-phenylpropan-1-amine HCl Product->HCl_salt HCl in ether

Caption: N-Alkylation of 3-phenylpropan-1-amine.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of N-isopropyl-3-phenylpropan-1-amine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the hydrochloride salt is expected to show characteristic signals for the phenyl, propyl, and isopropyl groups. The N-H proton of the secondary ammonium ion will likely appear as a broad signal.[5][6][7] The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift compared to other alkyl protons.[5][7]

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Phenyl-H7.1 - 7.4m5H
N-H₂⁺Variable (broad)br s2H
CH (isopropyl)3.0 - 3.4m1H
CH₂ (alpha to N)2.8 - 3.2m2H
CH₂ (alpha to Ph)2.5 - 2.8t2H
CH₂ (beta to N and Ph)1.8 - 2.2m2H
CH₃ (isopropyl)1.1 - 1.4d6H

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The carbons attached to the nitrogen will be deshielded.[5]

Infrared (IR) Spectroscopy

The IR spectrum of N-isopropyl-3-phenylpropan-1-amine HCl will exhibit characteristic absorption bands for the different functional groups present in the molecule. As a secondary amine salt, a broad and strong absorption band is expected in the region of 2700-3000 cm⁻¹, corresponding to the N-H⁺ stretching vibrations.[8][9][10]

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H⁺ stretch (secondary amine salt)2700 - 3000Strong, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2980Medium to strong
C=C stretch (aromatic)1450 - 1600Medium
N-H⁺ bend1560 - 1620Medium
C-N stretch1020 - 1250Medium
Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the free base. The molecular ion peak (M⁺) for the free base (C₁₂H₁₉N) would be at m/z 177.2. A common fragmentation pathway for phenylalkylamines is the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable iminium ion.[1][11][12]

Diagram: Predicted Mass Spectrometry Fragmentation

G Parent [C6H5(CH2)3NHCH(CH3)2]+• m/z = 177 Fragment1 [CH2=NHCH(CH3)2]+ m/z = 72 Parent->Fragment1 β-cleavage Fragment2 [C6H5CH2CH2]+• m/z = 105 Parent->Fragment2 α-cleavage

Caption: Predicted major fragmentation pathways in mass spectrometry.

Analytical Methods for Quantification

For the quantitative determination of N-isopropyl-3-phenylpropan-1-amine HCl in various matrices, such as pharmaceutical formulations or biological samples, chromatographic techniques are most suitable.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for the analysis of phenylalkylamines.[13] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[14][15] Derivatization of the amine group may be necessary to improve its chromatographic properties.[15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of drugs and their metabolites in complex matrices.[16][17]

Stability and Storage

N-isopropyl-3-phenylpropan-1-amine HCl, as a crystalline salt, is expected to be relatively stable under standard laboratory conditions. However, like many amine salts, it may be hygroscopic and should be stored in a tightly sealed container in a cool, dry place, protected from light.[3] Stability studies should be conducted according to ICH guidelines to evaluate its degradation profile under various stress conditions (e.g., heat, humidity, light, and different pH values).[18][19] Phenylpropanolamine hydrochloride has shown instability in liquid formulations containing sugars, so similar incompatibilities should be considered.[20]

Potential Pharmacological Profile and Applications

While specific pharmacological data for N-isopropyl-3-phenylpropan-1-amine HCl is not extensively available in the public domain, its structural similarity to other phenylalkylamines suggests potential activity as a modulator of monoamine neurotransmitter systems. The N-isopropyl group, in comparison to an N-propyl group, can influence biological activity due to differences in steric bulk and metabolic stability.[21] Many N-alkylated phenylpropylamines exhibit effects on serotonin, norepinephrine, and dopamine reuptake, and some have been investigated for their potential as antidepressants, anorectics, or central nervous system stimulants. Further research is required to elucidate the specific pharmacological profile and therapeutic potential of this compound. Some N-phenylpropyl derivatives have also been investigated for their antimicrobial and antioxidant activities.[22]

Conclusion

This technical guide has provided a detailed overview of the known and predicted chemical properties of N-isopropyl-3-phenylpropan-1-amine HCl. By synthesizing information from related compounds and applying fundamental principles of chemistry, a comprehensive profile has been constructed to aid researchers in their work with this molecule. The outlined synthetic routes, spectroscopic data, and analytical methods provide a solid foundation for the synthesis, characterization, and quantification of this compound. As with any research chemical, further empirical studies are necessary to fully validate these predicted properties and to explore its pharmacological potential.

References

  • Lee, S., et al. (2016). Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution. PubMed.
  • Chemchart. (n.d.). N-Isopropyl-3-phenyl-1-propanamine hydrochloride (83979-37-7).
  • Lho, D. S., et al. (1990). Determination of phenolalkylamines, narcotic analgesics, and beta-blockers by gas chromatography/mass spectrometry. Journal of Analytical Toxicology, 14(2), 77-83.
  • Eichelbaum, M., et al. (2004). Structure elucidation of nanogram quantities of unknown designer drugs based on phenylalkylamine derivates by ion trap multiple mass spectrometry. Analytical and Bioanalytical Chemistry, 378(5), 1294-304.
  • Kim, J., et al. (n.d.).
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines.
  • Kim, J., et al. (2013). Rapid and simple determination of psychotropic phenylalkylamine derivatives in urine by direct injection liquid chromatography-electrospray ionization-tandem mass spectrometry.
  • Cabana, A., & Sandorfy, C. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.
  • El-Enany, N., et al. (n.d.). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. Semantic Scholar.
  • UCLA. (n.d.). IR: amines.
  • Reisch, J., et al. (n.d.).
  • Reisch, J., et al. (1968). Mass spectra of derivatives of phenylalkylamines. Journal of Pharmacy and Pharmacology, 20(2), 81-86.
  • Solubility of Things. (n.d.). 3-Phenylpropylamine.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine.
  • Cabana, A., & Sandorfy, C. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Chenon, B., & Sandorfy, C. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing.
  • ResearchGate. (n.d.). H NMR spectrum of secondary amine N,N'-(1,4-phenylenebis (methylene))...
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol.
  • Cochrane, G. W., & Gfeller, J. C. (n.d.).
  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.
  • Patsnap Eureka. (2026, February 14). Comparing Isopropyl vs N-propyl: Biological Activity.
  • Pharmaffiliates. (n.d.). CAS No : 105864-96-8| Chemical Name : N-Isopropyl-N-methyl-3-phenylpropan-1-amine.
  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • U.S. Pharmacopeia. (2011, December 3). Description and Solubility - D.
  • PubChem. (n.d.). 3-Phenylpropylamine.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Pederson, O. (n.d.).
  • European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products.
  • International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • ResearchGate. (n.d.). (PDF) 3-Methylamino-3-phenylpropan-1-ol.
  • PubChem. (n.d.). N-Isopropyl-3-phenylpropanamide.
  • PubChem. (n.d.). N-Isopropyl-3-phenylpropan-1-amine.
  • Biradar, S., et al. (2018, February 6). (PDF) SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITY OF NOVEL N-PHENYLPROPYL-3-SUBSTITUTED INDOLINE-2-ONE DERIVATIVES.
  • BenchChem. (n.d.). Solubility Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol in Organic Solvents: A Technical Guide.
  • MDPI. (2024, November 12). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids.
  • BenchChem. (n.d.). Physical and chemical properties of (R)-3-(methylamino)-1-phenylpropan-1-ol.
  • ChemicalBook. (2024, February 21). N,N-DIMETHYL-3-PHENYL-3-CHLOROPROPYLAMINE HYDROCHLORIDE | 1011-59-2.
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Sources

Exploratory

Benzenepropanamine N-(1-methylethyl) Hydrochloride: A Comprehensive Technical Guide on Nomenclature, Synthesis, and Characterization

Executive Summary Benzenepropanamine N-(1-methylethyl) hydrochloride is a highly specific secondary amine salt utilized primarily as an advanced pharmaceutical intermediate and analytical reference standard. Structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzenepropanamine N-(1-methylethyl) hydrochloride is a highly specific secondary amine salt utilized primarily as an advanced pharmaceutical intermediate and analytical reference standard. Structurally, it consists of a phenylpropylamine backbone with an N-isopropyl substitution. This structural motif is highly prevalent in various neuroactive, antimuscarinic, and spasmolytic agents. Because chemical suppliers and patent literature often use disparate naming conventions, understanding the exact structural synonyms is critical for procurement, regulatory filing, and synthetic planning.

This whitepaper establishes the authoritative nomenclature, details a self-validating synthetic workflow, and outlines robust analytical characterization protocols designed for researchers and drug development professionals.

Chemical Nomenclature & Synonyms Matrix

The compound is frequently obscured in literature due to the overlap between IUPAC systematic naming, CAS index naming, and trivial pharmaceutical nomenclature[1]. The base structure is 3-phenylpropan-1-amine, which is alkylated at the nitrogen with an isopropyl group.

Table 1: Structural Synonyms and Identifiers
Identifier TypeName / Value
CAS Index Name Benzenepropanamine, N-(1-methylethyl)-, hydrochloride
IUPAC Name N-isopropyl-3-phenylpropan-1-amine hydrochloride
Common Synonyms N-Isopropyl-3-phenylpropylamine HCl; N-(1-methylethyl)benzenepropanamine HCl
PubChem CID (Free Base) 11412689
Chemical Formula C12H20ClN (Salt); C12H19N (Free Base)
SMILES (Free Base) CC(C)NCCCC1=CC=CC=C1

Physicochemical Properties

Understanding the physicochemical properties is essential for designing extraction and chromatographic methods. The bulky isopropyl group increases the lipophilicity of the amine, while the hydrochloride salt ensures aqueous solubility and oxidative stability.

Table 2: Quantitative Physicochemical Data
PropertyValueCausality / Implication
Molecular Weight 213.75 g/mol (Salt)Used for precise stoichiometric calculations during synthesis.
Physical State White crystalline solidFacilitates gravimetric handling and long-term shelf stability.
Solubility Soluble in H2O, MeOH, EtOHDrives the choice of mobile phase in reverse-phase HPLC.
pKa (Estimated) ~10.2 (Secondary Amine)Requires acidic mobile phases (pH < 7) to prevent peak tailing.

Synthetic Workflows & Mechanistic Causality

The most robust method for synthesizing N-isopropyl-3-phenylpropan-1-amine is the direct reductive amination of 3-phenylpropanal with isopropylamine.

Mechanistic Causality

Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is selected over sodium borohydride (NaBH4) due to its mild reducing power. STAB selectively reduces the protonated imine intermediate without reducing the starting aliphatic aldehyde[2]. This selectivity is critical; using stronger hydrides would yield 3-phenylpropan-1-ol as a major impurity, severely complicating downstream purification[3]. Furthermore, converting the resulting oily free base into a hydrochloride salt prevents atmospheric oxidation and yields a stable, crystalline solid.

SynthesisPathway A 3-Phenylpropanal (Aldehyde) C Imine Intermediate (In Situ) A->C Condensation (-H2O) B Isopropylamine (Primary Amine) B->C D N-isopropyl-3-phenylpropan-1-amine (Free Base) C->D Reductive Amination NaBH(OAc)3 F Benzenepropanamine N-(1-methylethyl) Hydrochloride D->F Salt Formation Precipitation E HCl Gas / Solvent (Acidification) E->F

Figure 1: Synthetic pathway of Benzenepropanamine N-(1-methylethyl) hydrochloride.

Step-by-Step Self-Validating Protocol
  • Imine Formation: Dissolve 1.0 eq of 3-phenylpropanal and 1.05 eq of isopropylamine in 1,2-dichloroethane (DCE). Stir at room temperature for 30 minutes.

  • Reduction: Add 1.4 eq of NaBH(OAc)3 portion-wise to control the mild exotherm. Stir under a nitrogen atmosphere for 4-6 hours[4].

  • Validation Checkpoint 1 (In-Process Control): Sample the reaction mixture. Quench with NaHCO3, extract with ethyl acetate, and analyze via GC-MS. System Validation: Proceed to workup only if aldehyde consumption is >98%.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (DCM). Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo to yield the free base as a pale oil.

  • Salt Formation: Dissolve the free base in anhydrous diethyl ether. Bubble dry HCl gas (or add 2M HCl in diethyl ether) dropwise at 0°C until precipitation ceases.

  • Validation Checkpoint 2: Filter the white precipitate, wash with cold ether, and dry under vacuum. Confirm structural identity and purity via 1H-NMR (D2O) and melting point analysis.

Analytical Characterization & Self-Validating Protocols

To ensure the purity of the synthesized Benzenepropanamine N-(1-methylethyl) hydrochloride, a robust High-Performance Liquid Chromatography (HPLC) method is required.

Mechanistic Causality in Chromatography

Because the analyte is a secondary amine, it will interact strongly with residual silanols on standard silica-based C18 columns, leading to severe peak tailing. To counteract this, the mobile phase must be acidified (e.g., using 0.1% Trifluoroacetic acid, TFA). TFA acts as an ion-pairing agent and lowers the pH, ensuring the amine remains fully protonated and masking the silanol sites to guarantee sharp, symmetrical peaks.

AnalyticalLogic S1 Sample Injection (HPLC-UV) S2 System Suitability Test (USP <621>) S1->S2 S3 Check Resolution (Rs > 2.0) S2->S3 S4 Check Tailing (Tf < 1.5) S2->S4 S5 Validation Passed S3->S5 Yes S4->S5 Yes S6 Data Acquisition & Purity Calculation S5->S6

Figure 2: Self-validating HPLC-UV analytical workflow based on USP <621> criteria.

Step-by-Step HPLC Protocol
  • Column Selection: Use an end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Channel A: Water with 0.1% TFA.

    • Channel B: Acetonitrile with 0.1% TFA.

  • Gradient Program: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm and 254 nm.

  • Validation Checkpoint (System Suitability): Inject a resolution mixture containing the analyte and 3-phenylpropan-1-ol. According to modern USP <621> guidelines[5], verify that the resolution (

    
    ) between the two peaks is > 2.0 and the tailing factor (
    
    
    
    ) for the amine peak is < 1.5. System Validation: Do not proceed with sample analysis if the System Suitability Test (SST) fails.
  • Sample Analysis: Inject the sample preparation (1 mg/mL in Mobile Phase A). Calculate purity via area normalization.

Applications in Drug Development

The N-isopropyl-3-phenylpropylamine moiety serves as a vital pharmacophore and synthetic building block. It is structurally homologous to several classes of drugs:

  • Spasmolytics and Antimuscarinics: It acts as a precursor for synthesizing analogs of tolterodine and fesoterodine, where the bulky N-isopropyl group is essential for steric fit within muscarinic receptors.

  • Cardiovascular Agents: The phenylpropylamine skeleton is a common feature in calcium channel blockers and antiarrhythmics (e.g., fendiline analogs).

By controlling the purity of this intermediate through the self-validating protocols described above, researchers can ensure downstream synthetic integrity and regulatory compliance.

References

  • [1] Title: PubChem Compound Summary for CID 11412689, N-Isopropyl-3-phenylpropan-1-amine Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • [2] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (acs.org) URL:[Link]

  • [3] Title: Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride Source: ACS Omega (acs.org) URL:[Link]

  • [4] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) Source: PubMed (nih.gov) URL:[Link]

  • [5] Title: Revisions per USP 621 - Guide to Method Modernization Source: Agilent Technologies (agilent.com) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to N-Isopropyl-3-phenyl-1-propanamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-Isopropyl-3-phenyl-1-propanamine, a phenylalkylamine derivative of interest in chemical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Isopropyl-3-phenyl-1-propanamine, a phenylalkylamine derivative of interest in chemical synthesis and potential pharmacological research. This document details its chemical identity, synthesis, and analytical characterization, offering a foundational resource for its application in research and development.

Chemical Identity and Properties

N-Isopropyl-3-phenyl-1-propanamine is a secondary amine characterized by a phenyl group attached to a propyl chain, with an isopropyl group substituting the nitrogen atom. Understanding its fundamental properties is crucial for its handling, characterization, and application in experimental settings.

Molecular Formula and Weight

The chemical structure of N-Isopropyl-3-phenyl-1-propanamine is represented by the molecular formula C12H19N .[1] This composition gives it a molecular weight of 177.29 g/mol . The compound is also available as a hydrochloride salt, which has the molecular formula C12H20ClN and a molecular weight of 213.752 g/mol .

Physicochemical Properties

While specific experimental data for N-Isopropyl-3-phenyl-1-propanamine is not extensively published, properties can be estimated based on its structural analogue, 3-phenyl-1-propanamine. It is expected to be a clear, colorless liquid at room temperature.[2] Key physicochemical data for the related 3-phenyl-1-propanamine are provided in the table below for reference.

PropertyValue (for 3-phenyl-1-propanamine)
Boiling Point221 °C at 760 mmHg
Density0.951 g/mL at 25 °C
Refractive Indexn20/D 1.524
SolubilityNot miscible in water; soluble in chloroform and ethyl acetate.

Synthesis of N-Isopropyl-3-phenyl-1-propanamine

The primary and most efficient method for the synthesis of N-Isopropyl-3-phenyl-1-propanamine is through reductive amination. This versatile reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by the reduction of the imine to the corresponding secondary amine.[3]

Reductive Amination Pathway

The synthesis of N-Isopropyl-3-phenyl-1-propanamine via reductive amination involves the reaction of 3-phenylpropanal with isopropylamine. The process can be visualized as a two-step sequence within a one-pot reaction.

G 3-Phenylpropanal 3-Phenylpropanal Imine_Intermediate Imine Intermediate 3-Phenylpropanal->Imine_Intermediate + Isopropylamine Isopropylamine Isopropylamine Isopropylamine->Imine_Intermediate Final_Product N-Isopropyl-3-phenyl-1-propanamine Imine_Intermediate->Final_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Final_Product

Caption: Reductive amination workflow for N-Isopropyl-3-phenyl-1-propanamine synthesis.

Experimental Protocol: Reductive Amination

This protocol is a general procedure adaptable for the synthesis of N-Isopropyl-3-phenyl-1-propanamine.[4]

Materials:

  • 3-Phenylpropanal (1.0 equivalent)

  • Isopropylamine (3-10 equivalents)

  • Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-phenylpropanal (1.0 eq.) in anhydrous MeOH or DCM (1.0 M) at 0 °C, add isopropylamine (3-10 eq.).

  • Stir the reaction mixture for 15 minutes at 0 °C to facilitate imine formation.

  • To this mixture, add sodium triacetoxyborohydride (2.0 eq.) portion-wise, ensuring the temperature is maintained.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution (3 volumes).

  • Extract the aqueous phase with EtOAc (3 times).

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash chromatography to afford the desired N-Isopropyl-3-phenyl-1-propanamine.

Analytical Characterization

The structural confirmation and purity assessment of N-Isopropyl-3-phenyl-1-propanamine are critical for its use in research. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the propyl chain, and the isopropyl group. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon-13 NMR spectrum will display distinct peaks for each unique carbon atom in the molecule.[5] The chemical shifts of these peaks are indicative of the electronic environment of each carbon, confirming the presence of the phenyl, propyl, and isopropyl moieties.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For aliphatic amines, a common fragmentation pathway is the α-cleavage of an alkyl radical.[6] The electron impact (EI) mass spectrum of N-Isopropyl-3-phenyl-1-propanamine is expected to show a molecular ion peak [M]⁺ at m/z 177. The fragmentation pattern will likely involve the loss of alkyl groups adjacent to the nitrogen atom, providing further structural confirmation.[7]

Potential Applications and Safety Considerations

Research Applications

Phenylalkylamines are a class of compounds with a wide range of biological activities. N-Isopropyl-3-phenyl-1-propanamine, as a derivative, may serve as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure shares features with compounds that have shown activity in the central nervous system. Further research is needed to explore its pharmacological profile. Some related compounds have demonstrated antimicrobial and antifungal properties.[8][9]

Safety and Handling

Conclusion

N-Isopropyl-3-phenyl-1-propanamine is a readily synthesizable secondary amine with potential for further investigation in medicinal chemistry and materials science. This guide provides the foundational knowledge of its chemical properties, a reliable synthetic protocol, and the expected analytical characterization data. As with any research chemical, a thorough understanding of its properties and adherence to safety protocols are paramount for its successful and safe application.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from [Link]

  • The Scripps Center for Metabolomics and Mass Spectrometry. (1990). Inst. Phys. Conf. Ser. No 114: Section 4. Paper presented at RIS 90, Varese, Italy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and .... Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropyl-3-phenylpropan-1-amine. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 3-phenyl-1-propanamine -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Google Patents. (n.d.). RU2670975C1 - Method for obtaining n-isopropyl-n'-phenyl-p-phenylenediamine.
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  • PubChem. (n.d.). Isopropyl-(1-phenyl-propyl)-amine. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Harper College. (2009, July 20). Material Safety Data Sheet 3-Phenyl-1-propylamine, 98%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Quora. (2025, December 31). What is the method for the synthesis of phenylprolamine?. Retrieved from [Link]

  • MDPI. (2025, June 12). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 14). Comparing Isopropyl vs N-propyl: Biological Activity. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Competitive Aminal Formation during the Synthesis of a Highly Soluble, Isopropyl-Decorated Imine Porous Organic Cage. Retrieved from [Link]

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  • Unknown. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis, Characterization, Antioxidant, Anti-fungal, and Antibacterial Activities of a New 1-Isopropyl-3,5-diphenyl-1,3,5-triazinane. Retrieved from [Link]

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Exploratory

Structure-activity relationship of N-isopropyl-3-phenylpropylamine derivatives

An In-Depth Technical Guide on the Structure-Activity Relationship of N-isopropyl-3-phenylpropylamine Derivatives Abstract The N-isopropyl-3-phenylpropylamine scaffold represents a cornerstone in medicinal chemistry, giv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structure-Activity Relationship of N-isopropyl-3-phenylpropylamine Derivatives

Abstract

The N-isopropyl-3-phenylpropylamine scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this versatile class of compounds, with a primary focus on their role as phenylalkylamine (PAA) L-type calcium channel blockers. We will dissect the critical structural motifs—the N-isopropyl group, the three-carbon propyl linker, and substitutions on the phenyl ring—that govern potency, selectivity, and mechanism of action. Beyond their well-established cardiovascular applications as antiarrhythmic and antihypertensive agents, this guide also explores the SAR determinants for other biological targets, including muscarinic receptors. Detailed experimental protocols for synthesis and pharmacological evaluation are provided to equip researchers with the practical knowledge required for novel drug design and development within this chemical space. This synthesis of mechanistic insight and practical methodology serves as an authoritative resource for scientists engaged in the exploration of N-isopropyl-3-phenylpropylamine derivatives for therapeutic applications.

Introduction: The N-isopropyl-3-phenylpropylamine Scaffold - A Versatile Pharmacophore

The journey of phenylalkylamines in medicine is a testament to how subtle modifications to a core chemical structure can unlock a wide spectrum of therapeutic activities. The N-isopropyl-3-phenylpropylamine backbone is a privileged scaffold, most famously represented by compounds that modulate cardiovascular function through the blockade of voltage-gated calcium channels.[1][2] However, its utility extends to other areas, such as the treatment of urinary incontinence through muscarinic receptor antagonism, as seen with Tolterodine.[3] This guide will elucidate the chemical principles that dictate these diverse biological outcomes.

Overview of Biological Targets

Derivatives of this scaffold have been shown to interact with several key biological targets, leading to distinct therapeutic effects:

  • Voltage-Gated L-Type Calcium Channels: This is the primary target for the antiarrhythmic and antihypertensive effects of classical phenylalkylamines like Verapamil and its analogs.[1][4] These drugs bind to the channel's α1 subunit from the intracellular side, exhibiting a characteristic use-dependent block.[4]

  • Muscarinic Receptors: Specific substitution patterns, particularly on the phenyl ring, can shift the activity profile towards muscarinic receptor antagonism.[3]

  • Monoamine Transporters: The parent structure, 3-phenylpropylamine, is related to phenethylamine and acts as a monoamine releasing agent, though with significantly less potency.[5] N-alkylation, such as with an isopropyl group, modifies this activity.

Core Chemical Structure and Key Regions for Modification

The fundamental N-isopropyl-3-phenylpropylamine structure can be divided into three key regions. The activity and selectivity of any given derivative are determined by the interplay of modifications within these zones.

SAR_Regions cluster_0 N-isopropyl-3-phenylpropylamine Core Scaffold Phenyl-CH2-CH2-CH2-NH-CH(CH3)2 R1 Zone 1: Phenyl Ring R1->Scaffold Substituents (e.g., -OCH3, -OH) Dictate selectivity and potency R2 Zone 2: Propyl Linker R2->Scaffold Optimal 3-carbon length for Ca2+ channel activity R3 Zone 3: N-Alkyl Group R3->Scaffold Isopropyl group is key Influences binding affinity

Caption: Key modifiable zones of the N-isopropyl-3-phenylpropylamine scaffold.

Core Focus: Phenylalkylamine-Type Calcium Channel Blockade

The most significant therapeutic application of this scaffold is in cardiovascular medicine. Phenylalkylamines (PAAs) were among the first calcium channel blockers (CCBs) discovered and represent a distinct class from dihydropyridines (e.g., Nifedipine) and benzothiazepines (e.g., Diltiazem).[1][6]

Mechanism of L-Type Calcium Channel Inhibition

PAAs exhibit a sophisticated mechanism of action. They preferentially access their binding site on the α1 subunit of the L-type Ca2+ channel from the cytoplasm.[4] This requires the molecule to first cross the cell membrane. Their blocking action is both voltage- and frequency-dependent (often termed "use-dependent"), meaning their efficacy increases as the channel is more frequently opened and closed, such as during episodes of tachycardia.[4] This property is central to their antiarrhythmic effects.[7] They are thought to bind within the channel's inner pore, physically obstructing the flow of Ca2+ ions.

In-Depth SAR Analysis for Antiarrhythmic and Vasodilatory Activity

The potency of PAA-type CCBs is exquisitely sensitive to their chemical structure. Decades of research have established a clear pharmacophore model.

2.2.1 The Critical Role of the Basic Amine and N-Alkyl Substitution

The tertiary amine is a crucial feature. At physiological pH, it is protonated, and the resulting cation is believed to be the active form that interacts with the channel pore.

  • N-Substitution: The size and shape of the alkyl group on the nitrogen are critical. The branched isopropyl group is often found to be optimal. The steric bulk of the isopropyl group, compared to a linear n-propyl group, can significantly enhance binding affinity and selectivity by creating more favorable interactions within the binding pocket.[8] This highlights the importance of molecular geometry in receptor binding.[8]

2.2.2 Impact of Aromatic Ring Substitution

  • Methoxy Groups: The presence, number, and position of methoxy (-OCH3) groups on the phenyl ring dramatically regulate potency. For instance, Verapamil contains two methoxy groups, while Gallopamil has three. These electron-donating groups are thought to influence the electronic properties of the aromatic ring and its interaction with the receptor site.[1]

  • Stereoselectivity: The carbon atom alpha to the phenyl ring is often a chiral center. For PAA-type CCBs, the levorotatory (S)-enantiomers are consistently found to be more potent blockers of L-type Ca2+ channels than their dextrorotatory (R)-enantiomers.[1] This underscores the importance of a precise three-dimensional fit within the binding site.

2.2.3 Influence of the Propyl Linker

The three-carbon chain separating the phenyl ring and the nitrogen atom is generally considered optimal for this class of CCBs. Shortening the chain to two carbons (a phenethylamine structure) or lengthening it can lead to a significant loss of calcium channel blocking activity.[5]

Quantitative SAR Data Summary

The following table summarizes the relative potencies of representative phenylalkylamine derivatives, illustrating the key SAR principles. Potency is often expressed as the IC50 value, the concentration of the drug required to inhibit 50% of the calcium current.

CompoundKey Structural FeaturesRelative Potency (IC50)Primary Therapeutic UseReference
Verapamil Two methoxy groups on phenyl ring+++ (Potent)Antiarrhythmic, Antihypertensive[1][6]
Gallopamil Three methoxy groups on phenyl ring++++ (Very Potent)Antiarrhythmic, Antihypertensive[1]
Devapamil One methoxy group on phenyl ring++++ (Very Potent)Antiarrhythmic, Antihypertensive[1]
Tolterodine Hydroxy and methyl on a second phenyl ring- (Negligible Ca2+ block)Muscarinic Antagonist[3]
3-Phenylpropylamine No N-alkylation, no ring substitution- (Negligible Ca2+ block)Monoamine Releasing Agent[5]
(Note: Relative potency is illustrative. Exact IC50 values vary by experimental conditions.)

Expanding the Therapeutic Landscape: SAR for Other Targets

While CCB activity is dominant, structural modifications can pivot the pharmacological profile entirely.

Muscarinic Receptor Antagonism: The Case of Tolterodine

Tolterodine, used to treat overactive bladder, is an excellent example of SAR diversification.[3] It is chemically known as (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine.

  • Key Modifications: The introduction of a second phenyl ring bearing hydroxyl and methyl groups, along with the replacement of the N-methyl group (as in verapamil) with a second isopropyl group, abolishes significant CCB activity and confers potent muscarinic receptor antagonism.[3] This demonstrates that the core phenylpropylamine is a versatile scaffold upon which different pharmacophores can be built.

Experimental Design and Methodologies

A robust SAR study relies on efficient chemical synthesis and a well-designed cascade of pharmacological assays.

Chemical Synthesis Pathways

The synthesis of N-isopropyl-3-phenylpropylamine derivatives can be achieved through several reliable routes. Reductive amination is a common and effective method.

4.1.1 General Protocol: Reductive Amination for N-isopropyl-3-phenylpropylamine Synthesis

This protocol describes a standard laboratory procedure for synthesizing the core scaffold.

  • Reaction Setup: To a solution of 3-phenylpropanal (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane) in a round-bottom flask, add isopropylamine (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate Schiff base (imine).

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise, ensuring the temperature remains below 10°C.

    • Causality Note: Sodium triacetoxyborohydride is a milder and more selective reducing agent, often preferred for its compatibility with a wider range of functional groups and for minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the excess reducing agent by slowly adding water or a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure N-isopropyl-3-phenylpropylamine.

4.1.2 Workflow Diagram for Synthesis

Synthesis_Workflow start Starting Materials (3-Phenylpropanal, Isopropylamine) step1 Step 1: Imine Formation (Solvent: Methanol, RT) start->step1 step2 Step 2: Reduction (Reducing Agent: NaBH4, 0°C to RT) step1->step2 step3 Step 3: Aqueous Workup & Extraction (Quench, Extract with Ethyl Acetate) step2->step3 step4 Step 4: Purification (Silica Gel Chromatography) step3->step4 end Final Product (N-isopropyl-3-phenylpropylamine) step4->end

Caption: General workflow for the synthesis of the core scaffold via reductive amination.

In Vitro Pharmacological Evaluation

A tiered approach is essential for efficiently evaluating new derivatives.

4.2.1 Protocol: Patch-Clamp Electrophysiology for Functional Channel Blockade

This technique provides direct evidence of ion channel modulation and is the gold standard for functional assessment.

  • Cell Preparation: Use a cell line stably expressing the human L-type calcium channel (Cav1.2) or freshly isolated cardiomyocytes (e.g., from guinea pig ventricles).

  • Electrode and Solutions: Prepare a whole-cell patch-clamp setup. The internal (pipette) solution should contain Cs+ to block K+ currents, and the external (bath) solution should contain Ba2+ as the charge carrier instead of Ca2+ to increase current magnitude and avoid Ca2+-dependent inactivation.

  • Seal Formation: Achieve a high-resistance (>1 GΩ) "gigaseal" between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane patch to gain electrical access to the cell interior.

  • Voltage Protocol: Hold the cell membrane potential at a negative value (e.g., -80 mV) to ensure channels are in a resting state. Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward Ba2+ currents (IBa).

    • Causality Note: To test for use-dependency, a train of short, repetitive depolarizing pulses is applied. A use-dependent blocker will cause a progressive reduction in current amplitude with each pulse.

  • Compound Application: After establishing a stable baseline current, perfuse the bath solution containing the test compound at various concentrations.

  • Data Analysis: Measure the peak current amplitude before and after drug application. Plot a concentration-response curve to determine the IC50 value.

4.2.2 Workflow Diagram for In Vitro Screening Cascade

Screening_Cascade start New Chemical Entity (N-isopropyl-3-phenylpropylamine derivative) primary_assay Primary Screen: High-Throughput Fluorescent Ca2+ Influx Assay start->primary_assay secondary_assay Secondary Screen: Automated Patch-Clamp (Confirms channel block) primary_assay->secondary_assay Active 'Hits' tertiary_assay Tertiary Screen: Manual Patch-Clamp (Detailed Mechanistic Studies: Use-dependency, Kinetics) secondary_assay->tertiary_assay Confirmed Actives selectivity_panel Selectivity Profiling (hERG, other ion channels, GPCRs) tertiary_assay->selectivity_panel decision Lead Candidate Selection selectivity_panel->decision

Caption: A typical screening cascade for identifying and characterizing novel calcium channel blockers.

Conclusion and Future Directions

The structure-activity relationship of N-isopropyl-3-phenylpropylamine derivatives is a well-elucidated field that continues to offer opportunities for therapeutic innovation. The core principles—the necessity of a basic amine, the optimal three-carbon linker, the steric influence of the N-isopropyl group, and the modulatory power of phenyl ring substitutions—provide a robust framework for rational drug design. While the cardiovascular arena remains a primary focus, the proven ability to retarget this scaffold towards other receptors, like the muscarinic family, highlights its immense versatility.[3] Future research may focus on fine-tuning selectivity to minimize off-target effects (e.g., hERG channel block), exploring novel substitution patterns to uncover new biological activities, and applying computational modeling to predict the binding and functional outcomes of new designs. This enduring scaffold is a powerful testament to the core tenets of medicinal chemistry and will undoubtedly continue to yield valuable therapeutic agents.

References

  • Lindner, E. (1960). [N-(3-phenylisopropyl)-3,3-diphenylpropylamine, a new substance with a dilating action on the coronary vessels. Part 1: Action on the circulation]. Arzneimittelforschung, 10, 569-73. [Link]

  • Srinivas, K., et al. (2014). Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine. Sustainable Chemical Processes, 2(2). [Link]

  • Academia.edu. (n.d.). Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine. Retrieved from [Link]

  • Awasthi, A., & Yadav, A. (2007). Phenylalkylamines as calcium channel blockers. Journal of Chemical Sciences, 119(5), 565-570. [Link]

  • ResearchGate. (2007). Phenylalkylamines as calcium channel blockers. [Link]

  • Hering, S., et al. (1997). Molecular mechanism of use-dependent calcium channel block by phenylalkylamines: Role of inactivation. Proceedings of the National Academy of Sciences, 94(24), 13365-13370. [Link]

  • Wikipedia. (n.d.). Phenylpropylamine. Retrieved from [Link]

  • Scott, M. K., et al. (1994). Synthesis and selective class III antiarrhythmic activity of novel N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine and related propylamine derivatives. Journal of Medicinal Chemistry, 37(21), 3493-3501. [Link]

  • Patsnap. (2026). Comparing Isopropyl vs N-propyl: Biological Activity. Retrieved from [Link]

  • DePover, A., et al. (1983). The interaction of phenylalkylamine calcium channel blockers with the 1,4-dihydropyridine binding site. Molecular Pharmacology, 24(2), 232-241. [Link]

  • YouTube. (2020). Calcium Channel Blockers | Classification, SAR, MOA & Examples. [Link]

  • PubChem. (n.d.). N-isopropyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]

  • Patsnap. (2020). Method for synthesizing N-isopropylbenzylamine. Retrieved from [Link]

  • Tsukuda, Y., et al. (2022). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Letters in Applied Microbiology, 74(3), 377-384. [Link]

  • YouTube. (2020). Calcium channel blockers | Chemistry and SAR. [Link]

  • JETIR. (2025). ANTIARRHYTHMIC DRUGS. Journal of Emerging Technologies and Innovative Research. [Link]

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Foundational

A Technical Guide for Drug Development Professionals: A Comparative Analysis of N-Isopropyl-3-phenyl-1-propanamine and the Core Fluoxetine Intermediate, 3-Methylamino-1-phenylpropan-1-ol

Abstract: In the landscape of pharmaceutical development, the precise control of synthetic pathways and the rigorous characterization of all related substances are paramount to ensuring the safety and efficacy of the fin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the landscape of pharmaceutical development, the precise control of synthetic pathways and the rigorous characterization of all related substances are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of two structurally related propanamines: N-Isopropyl-3-phenyl-1-propanamine and 3-Methylamino-1-phenylpropan-1-ol. While both share a 3-phenylpropane backbone, their functional and synthetic roles are distinctly different. 3-Methylamino-1-phenylpropan-1-ol is a well-established, critical intermediate in the manufacturing of Fluoxetine, a widely used selective serotonin reuptake inhibitor (SSRI).[1] In contrast, N-Isopropyl-3-phenyl-1-propanamine is a structural analogue that is not part of the primary synthesis route but represents a potential process-related impurity. This whitepaper will dissect their chemical properties, explore their respective synthesis methodologies, and elucidate the critical structural differences that dictate their utility in drug synthesis. We will provide field-proven insights and detailed protocols to aid researchers and process chemists in differentiating these compounds, thereby safeguarding the integrity of the Fluoxetine manufacturing process.

Part 1: Foundational Chemistry of Key Propanamines

A foundational understanding of the individual molecules is essential before a meaningful comparison can be made. Their subtle structural differences have profound implications for their chemical reactivity and suitability as precursors in multi-step syntheses.

The Fluoxetine Precursor: 3-Methylamino-1-phenylpropan-1-ol

3-Methylamino-1-phenylpropan-1-ol (also known as N-methyl-3-hydroxy-3-phenylpropylamine) is the cornerstone intermediate for the synthesis of Fluoxetine.[1] Its structure is characterized by three key features: a phenyl ring, a secondary methylamine, and, most critically, a hydroxyl group at the C1 position of the propane chain. This hydroxyl group is the reactive handle for the subsequent etherification step that forms the core structure of Fluoxetine.[2][3]

The Structural Analogue: N-Isopropyl-3-phenyl-1-propanamine

N-Isopropyl-3-phenyl-1-propanamine is a primary amine featuring a phenylpropyl backbone and an N-isopropyl substituent.[4] Crucially, it lacks the C1-hydroxyl group present in the Fluoxetine intermediate. This absence renders it incapable of undergoing the necessary etherification reaction to produce Fluoxetine. Its relevance in this context is primarily as a potential impurity that could arise from contaminated starting materials (e.g., isopropylamine contamination in methylamine) or side reactions.

Comparative Physicochemical Properties

The structural differences between these two molecules directly influence their physical properties. A summary is presented below for easy comparison.

Property3-Methylamino-1-phenylpropan-1-olN-Isopropyl-3-phenyl-1-propanamine
CAS Number 42142-52-9[5]83979-37-7 (HCl salt)[6]
Molecular Formula C10H15NO[5]C12H19N[4]
Molecular Weight 165.23 g/mol [5]177.29 g/mol
Key Functional Groups Secondary Amine, Phenyl, HydroxylSecondary Amine, Phenyl
Role in Fluoxetine Synthesis Critical Intermediate[1][2]Potential Impurity / Analogue
Melting Point 64°C[5]Not readily available
Boiling Point 170°C at 31 mmHg[5]Not readily available

Part 2: Synthesis Methodologies: A Comparative Deep Dive

The synthetic routes to these compounds are distinct and highlight the deliberate chemical strategies employed to achieve the desired functional groups for subsequent reactions.

Established Industrial Synthesis of 3-Methylamino-1-phenylpropan-1-ol

A prevalent and robust method for synthesizing the key Fluoxetine intermediate involves a two-step process beginning with a Mannich reaction, followed by a reduction.[2][7][8]

Step 1: Mannich Reaction. Acetophenone, paraformaldehyde, and methylamine hydrochloride are reacted in an alcoholic solvent to form 3-methylamino-1-propiophenone hydrochloride.[8][9] This reaction constructs the core carbon skeleton with the required amine functionality.

Step 2: Ketone Reduction. The ketone group of the Mannich product is then selectively reduced to a hydroxyl group using a reducing agent like potassium borohydride (KBH₄) or through catalytic hydrogenation with a Raney Nickel catalyst.[1][8][9] This step is critical as it installs the hydroxyl group necessary for the final fragment coupling.

G A Acetophenone C Mannich Reaction (Alcohol Solvent, Heat) A->C B Paraformaldehyde + Methylamine HCl B->C D 3-Methylamino-1-propiophenone HCl C->D Forms Ketone Intermediate E Reduction (e.g., KBH₄ or H₂/Raney Ni) D->E F 3-Methylamino-1-phenylpropan-1-ol (Fluoxetine Intermediate) E->F Installs Critical -OH Group

Caption: Synthesis workflow for the core Fluoxetine intermediate.

Synthesis of N-Isopropyl-3-phenyl-1-propanamine via Reductive Amination

The synthesis of N-Isopropyl-3-phenyl-1-propanamine can be efficiently achieved via the reductive amination of phenylacetone (also known as P2P) with isopropylamine.[10][11] This is a classic and versatile method for forming amines from ketones.

Step 1: Imine Formation. Phenylacetone is reacted with isopropylamine, typically under mildly acidic conditions, to form an intermediate imine (a Schiff base).

Step 2: Imine Reduction. The C=N double bond of the imine is then reduced to a C-N single bond using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. This directly yields the target secondary amine.

G A Phenylacetone (P2P) C Reductive Amination (Acid Catalyst + Reducing Agent) A->C B Isopropylamine B->C D Intermediate Imine (Not Isolated) C->D Forms Imine F N-Isopropyl-3-phenyl-1-propanamine (Structural Analogue) C->F One-Pot Reaction D->F Reduction

Caption: Synthesis workflow for the N-Isopropyl analogue.

Part 3: The Critical Divergence: Functional Role in Pharmaceutical Synthesis

The ultimate utility of these molecules in the context of Fluoxetine synthesis is dictated by their functional groups. The presence of the C1-hydroxyl group in 3-Methylamino-1-phenylpropan-1-ol is the single most important structural feature that enables the formation of Fluoxetine.

The Indispensable Etherification Step

Fluoxetine is synthesized by forming an ether linkage between its propanol intermediate and an activated aromatic ring, specifically 1-chloro-4-(trifluoromethyl)benzene.[2][3] This reaction is a nucleophilic aromatic substitution (SNAr).

The process involves deprotonating the hydroxyl group of 3-Methylamino-1-phenylpropan-1-ol with a strong base (e.g., sodium hydride or potassium hydroxide) to form a potent nucleophile, an alkoxide.[2][12] This alkoxide then attacks the electron-deficient aromatic ring of 1-chloro-4-(trifluoromethyl)benzene, displacing the chloride and forming the diaryl ether that defines Fluoxetine.

N-Isopropyl-3-phenyl-1-propanamine, lacking this hydroxyl group, has no site for deprotonation and cannot act as a nucleophile in this critical C-O bond-forming reaction.

G cluster_0 Successful Fluoxetine Synthesis cluster_1 Failed Reaction Pathway Intermediate 3-Methylamino-1-phenylpropan-1-ol (Contains -OH) Alkoxide Alkoxide Intermediate (Strong Nucleophile) Intermediate->Alkoxide Base (e.g., NaH) Fluoxetine Fluoxetine Alkoxide->Fluoxetine + 1-chloro-4-(trifluoromethyl)benzene (SNAr Reaction) Analogue N-Isopropyl-3-phenyl-1-propanamine (No -OH Group) NoReaction NO REACTION Analogue->NoReaction + Base + Aromatic Halide

Caption: The critical role of the hydroxyl group in Fluoxetine synthesis.

Implications for Impurity Profiling

In any pharmaceutical manufacturing process, controlling impurities is a regulatory and safety imperative.[13] Impurities can arise from starting materials, by-products, or degradation.[14][15][16] Should isopropylamine be present as a contaminant in the methylamine used for the Mannich reaction, it is conceivable that a small amount of an N-isopropyl analogue could be formed. While the subsequent reduction would proceed, the resulting N-isopropyl propanolamine would be a "dead-end" impurity, unable to form an analogue of Fluoxetine. However, its structural similarity to the desired intermediate necessitates the use of robust analytical methods to ensure its absence or limit its presence to acceptable levels as defined by ICH guidelines.

Part 4: Analytical Protocols for Verification and Differentiation

Self-validating protocols are essential for ensuring the identity and purity of key intermediates. The following outlines methodologies for differentiating between the Fluoxetine intermediate and its N-isopropyl analogue.

Protocol: Differentiating Amines via HPLC-MS

This method leverages differences in polarity and mass to separate and identify the two compounds.

Objective: To achieve baseline separation and unambiguous identification of 3-Methylamino-1-phenylpropan-1-ol and N-Isopropyl-3-phenyl-1-propanamine.

Methodology:

  • Column: C18 reverse-phase column (e.g., Gemini-C18, 150 mm x 4.6 mm, 3.0 µm).[17]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection (UV): 215 nm.

  • Detection (MS): Electrospray Ionization (ESI) in positive mode.

    • Expected [M+H]⁺ for 3-Methylamino-1-phenylpropan-1-ol: m/z 166.12

    • Expected [M+H]⁺ for N-Isopropyl-3-phenyl-1-propanamine: m/z 178.16

Causality: The hydroxyl group makes the Fluoxetine intermediate significantly more polar than the N-isopropyl analogue. Therefore, it will elute earlier from the reverse-phase column. The mass spectrometer provides definitive identification based on the distinct mass-to-charge ratios.

Protocol: NMR Spectroscopic Analysis

¹H and ¹³C NMR provide an unambiguous structural fingerprint of each molecule.

Objective: To confirm the chemical structure and differentiate between the N-substituents and the presence/absence of the C1-hydroxyl group.

Methodology:

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Apparatus: 400 MHz (or higher) NMR Spectrometer.

  • Analysis: Acquire ¹H, ¹³C, and DEPT-135 spectra.

Expected Key Differentiating Signals in ¹H NMR:

  • 3-Methylamino-1-phenylpropan-1-ol:

    • A singlet around 2.4-2.5 ppm integrating to 3H (N-CH ₃).

    • A multiplet (often a triplet or dd) around 4.8-5.0 ppm integrating to 1H (CH -OH).

    • A broad singlet for the OH and NH protons (position is concentration and solvent dependent, will exchange with D₂O).

  • N-Isopropyl-3-phenyl-1-propanamine:

    • A doublet around 1.1-1.2 ppm integrating to 6H ((CH ₃)₂CH).

    • A septet around 2.8-3.0 ppm integrating to 1H (CH (CH₃)₂).

    • Absence of a signal in the 4.8-5.0 ppm region, indicating no CH -OH group.

Trustworthiness: The combination of distinct chemical shifts, signal multiplicities (splitting patterns), and integration values provides a self-validating system for structural confirmation. The presence of the N-methyl singlet versus the isopropyl doublet/septet pattern is a definitive differentiator.

Conclusion

While N-Isopropyl-3-phenyl-1-propanamine and 3-Methylamino-1-phenylpropan-1-ol share a common phenylpropyl scaffold, they are fundamentally different molecules from a synthetic chemistry perspective. The Fluoxetine intermediate is purposefully designed with a secondary N-methyl group and a C1-hydroxyl group, the latter being the critical functionality for the key etherification reaction that completes the Fluoxetine molecule. The N-isopropyl analogue lacks this hydroxyl group and thus cannot serve as a precursor. For drug development professionals, this comparative analysis underscores a core principle of process chemistry: absolute control over starting material identity and purity is non-negotiable. The implementation of robust, specific analytical methods to differentiate between the desired intermediate and potential structurally similar impurities is essential for ensuring the quality, safety, and consistency of the final API.

References

  • 3-Hydroxy-N-methyl-3-phenyl-propylamine: Comprehensive Overview and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Robertson, D. W., et al. (2000). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes . Organic Process Research & Development, 4(6), 513-519. [Link]

  • Process for the preparation of fluoxetine . US Patent 5,166,437. [Link]

  • Process for the preparation of fluoxetine hydrochloride.
  • 3- methylamino-1-phenylpropanol preparation method . Patsnap Eureka. [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol.
  • N-Isopropyl-3-phenylpropan-1-amine . PubChem. [Link]

  • N-Isopropyl-3-phenyl-1-propanamine hydrochloride (83979-37-7) . Chemchart. [Link]

  • Phenylacetone . Wikipedia. [Link]

  • Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate . PubMed. [Link]

  • Fluoxetine Impurities and Related Compound . Veeprho. [Link]

  • Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl . PMC. [Link]

  • Production of fluoxetine and new intermediates.
  • Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine . Patsnap Eureka. [Link]

  • Reductive amination of P2P yields amphetamine . Breaking Bad Wiki. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-Isopropyl-3-phenyl-1-propanamine Hydrochloride

Abstract This technical guide provides a comprehensive overview of N-Isopropyl-3-phenyl-1-propanamine hydrochloride, a research chemical with significant potential in various scientific domains. The document details its...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-Isopropyl-3-phenyl-1-propanamine hydrochloride, a research chemical with significant potential in various scientific domains. The document details its chemical identity, including its PubChem Compound Identification (CID), and offers an in-depth exploration of its physicochemical properties, synthesis methodologies, and established analytical protocols. Furthermore, this guide elucidates the compound's known mechanism of action, potential therapeutic applications, and critical safety and handling information. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in work involving this and related compounds.

Chemical Identity and Physicochemical Properties

N-Isopropyl-3-phenyl-1-propanamine hydrochloride is the hydrochloride salt of N-Isopropyl-3-phenyl-1-propanamine. The parent compound, N-Isopropyl-3-phenylpropan-1-amine, is cataloged in the PubChem database with the CID 11412689[1]. The hydrochloride salt form is commonly utilized in research and development to enhance stability and solubility.

Key Identifiers
IdentifierValueSource
PubChem CID (Parent) 11412689PubChem[1]
CAS Number (HCl Salt) 83979-37-7Chemchart[2][3]
Molecular Formula (HCl Salt) C12H20ClNBLD Pharm[3]
Molecular Weight (HCl Salt) 213.75 g/mol BLD Pharm[3]
InChIKey (Parent) IXKPAGMZSBOVCY-UHFFFAOYSA-NChemchart[2]
SMILES (HCl Salt) CC(C)NCCCC1=CC=CC=C1.ClChemchart[2]
Physicochemical Properties
PropertyValueNotes
Physical State SolidAssumed based on typical hydrochloride salts.
Solubility Expected to be soluble in water and polar organic solvents.Hydrochloride salt form generally improves aqueous solubility.
Melting Point Not explicitly available in searched documents.Empirical determination is recommended.
Boiling Point Not explicitly available in searched documents.Empirical determination is recommended.

Synthesis and Manufacturing

The synthesis of N-Isopropyl-3-phenyl-1-propanamine hydrochloride can be approached through several established organic chemistry routes. A common strategy involves the reductive amination of a suitable ketone or aldehyde precursor.

Generalized Reductive Amination Workflow

A plausible synthetic route involves the reaction of 3-phenylpropanal with isopropylamine in the presence of a reducing agent.

G cluster_synthesis Reductive Amination Synthesis phenylpropanal 3-Phenylpropanal imine_intermediate Imine Intermediate phenylpropanal->imine_intermediate isopropylamine Isopropylamine isopropylamine->imine_intermediate product_base N-Isopropyl-3-phenyl-1-propanamine imine_intermediate->product_base Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product_base final_product N-Isopropyl-3-phenyl-1-propanamine HCl product_base->final_product Salt Formation hcl HCl hcl->final_product

Caption: Generalized workflow for the synthesis of N-Isopropyl-3-phenyl-1-propanamine HCl via reductive amination.

Step-by-Step Protocol for Synthesis
  • Imine Formation: 3-phenylpropanal is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of isopropylamine is added, and the mixture is stirred at room temperature to form the corresponding imine intermediate.

  • Reduction: A reducing agent, for instance, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The reaction is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the imine intermediate.

  • Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The resulting crude product (the free base) is purified using column chromatography.

  • Salt Formation: The purified N-Isopropyl-3-phenyl-1-propanamine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final hydrochloride salt. A patent for a related compound suggests recrystallization from an alcohol and ether mixture can be employed for further purification[4].

Mechanism of Action and Biological Activity

While specific studies on N-Isopropyl-3-phenyl-1-propanamine are not extensively detailed in the provided search results, its structural similarity to other phenylpropylamine derivatives suggests it may function as a monoamine releasing agent or reuptake inhibitor[5][6]. The parent compound, 3-phenylpropylamine, is known to act as a norepinephrine-dopamine releasing agent (NDRA)[6].

Postulated Signaling Pathway Involvement

Based on its structural class, N-Isopropyl-3-phenyl-1-propanamine hydrochloride is hypothesized to interact with monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).

G cluster_pathway Postulated Mechanism of Action compound N-Isopropyl-3-phenyl-1-propanamine transporter Monoamine Transporter (e.g., NET, DAT) compound->transporter Inhibition/Reversal reuptake Neurotransmitter Reuptake transporter->reuptake synaptic_conc Increased Synaptic Neurotransmitter Concentration reuptake->synaptic_conc Blockage leads to downstream Downstream Signaling and Physiological Effects synaptic_conc->downstream

Caption: Postulated interaction of N-Isopropyl-3-phenyl-1-propanamine with monoamine transporters.

Analytical Methodologies

The characterization and quantification of N-Isopropyl-3-phenyl-1-propanamine hydrochloride in various matrices can be achieved through a range of analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of phenylpropanolamine compounds[7][8].

  • Protocol: HPLC Analysis

    • Column: A C18 reversed-phase column is typically employed.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the aqueous phase may need to be adjusted for optimal separation.

    • Detection: UV detection is a common method, with the wavelength set to the absorbance maximum of the phenyl group (typically around 210-260 nm)[7][8].

    • Quantification: A calibration curve is constructed using standards of known concentrations to quantify the analyte in unknown samples.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), can also be used for identification and quantification, especially for assessing purity and identifying volatile impurities[9].

Spectroscopic Methods
  • UV-Vis Spectroscopy: This technique can be used for quantitative analysis in solution, with the absorbance being proportional to the concentration[10][11]. The maximum absorption wavelength is characteristic of the compound's chromophore[11].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of the synthesized compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.

Safety and Handling

Safety is paramount when handling any chemical compound. Available safety data for related compounds indicate that N-Isopropyl-3-phenyl-1-propanamine hydrochloride should be handled with care.

Hazard Identification
  • The parent compound, 3-phenyl-1-propylamine, is classified as a combustible liquid that causes severe skin burns and eye damage[12].

  • It may be harmful if swallowed and is corrosive to the eyes[12][13].

  • Direct contact with the skin should be avoided as it can cause burns[12][13].

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames[12]. Store in a corrosives area[12].

  • Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid chlorides, and carbon dioxide[12].

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention[13].

  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes[13].

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing[12][13].

  • If swallowed: Rinse the mouth. Do NOT induce vomiting. Call a physician immediately[13].

Conclusion

N-Isopropyl-3-phenyl-1-propanamine hydrochloride is a compound with a structural framework that suggests potential activity within the central nervous system. This guide has provided a comprehensive overview of its chemical identity, synthesis, analytical methods, and safety considerations. Further research is warranted to fully elucidate its pharmacological profile and potential applications.

References

  • PubChem. (n.d.). N-Isopropyl-3-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemchart. (n.d.). N-Isopropyl-3-phenylpropanamide (56146-87-3). Retrieved from [Link]

  • Chemchart. (n.d.). N-Isopropyl-3-phenyl-1-propanamine hydrochloride (83979-37-7). Retrieved from [Link]

  • Aronis. (2013, January 29). N-isopropyl-3-phenyl-1-propanamine hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-phenyl-3-o-hydroxyphenyl-n-(phenylisopropyl)propylamine hydrochloride. University of Luxembourg. Retrieved from [Link]

  • Google Patents. (n.d.). DE1227447B - Process for the preparation of phenylisopropylamines.
  • PubChem. (n.d.). N-Isopropyl-N-phenethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Enany, N. (2010). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction wit. Semantic Scholar.
  • ResearchGate. (n.d.). The determination of phenylpropanolamine hydrochloride | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylpropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropyl-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). PPPA (drug). Retrieved from [Link]

  • PMC. (2010). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone.
  • Acta Poloniae Pharmaceutica. (n.d.).
  • IJPSI. (2025, July 15). Forensic Chemistry Study: Analysis of Phenylpropanolamine Hydrochloride in Urine by UV-Vis Spectroscopy.
  • Wikipedia. (n.d.). Phenylpropylamine. Retrieved from [Link]

  • Harper College. (2009, July 20).
  • Google Patents. (n.d.). US4018895A - Aryloxyphenylpropylamines in treating depression.

Sources

Foundational

Safety Data Sheet (SDS) for N-Isopropyl-3-phenyl-1-propanamine HCl

Technical Guide: Safety Data Sheet (SDS) & Pharmacological Profile for N-Isopropyl-3-phenyl-1-propanamine HCl Executive Summary This technical guide provides an in-depth analysis of N-Isopropyl-3-phenyl-1-propanamine Hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety Data Sheet (SDS) & Pharmacological Profile for N-Isopropyl-3-phenyl-1-propanamine HCl

Executive Summary

This technical guide provides an in-depth analysis of N-Isopropyl-3-phenyl-1-propanamine Hydrochloride (CAS: 83979-37-7).[1][2] Unlike a standard regulatory SDS, this document synthesizes safety protocols with pharmacological context, intended for researchers in drug discovery and medicinal chemistry.[2][3]

The compound is a secondary amine and a structural homolog of the monoamine modulator phenylpropylamine.[2] Its N-isopropyl substitution and propyl chain length distinguish it pharmacologically from shorter-chain stimulants (e.g., phenethylamines) and mimics (e.g., N-isopropylbenzylamine), shifting its likely profile toward reuptake inhibition or sigma-receptor modulation rather than direct monoamine release.

Part 1: Chemical Identity & Properties

Parameter Technical Specification
Chemical Name N-Isopropyl-3-phenyl-1-propanamine Hydrochloride
Synonyms N-isopropyl-3-phenylpropylamine HCl; N-(1-Methylethyl)benzenepropanamine HCl
CAS Number 83979-37-7
Molecular Formula C₁₂H₁₉N[2][4] · HCl
Molecular Weight 213.75 g/mol (Salt); 177.29 g/mol (Free Base)
Physical State White to off-white crystalline solid (Hygroscopic)
Solubility Soluble in water, ethanol, DMSO; sparingly soluble in non-polar solvents.[2]
Melting Point Predicted: 145–155°C (Dependent on crystallization solvent/purity)

Part 2: Hazard Identification (GHS Classification)

Note: As a research chemical, specific toxicological data (LD50) may not be established.[2] The following classification is derived from Structure-Activity Relationships (SAR) of analogous secondary amine hydrochlorides.

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[1][2][5][6]

    • H319: Causes serious eye irritation.[2][5]

    • H335: May cause respiratory irritation.[2][5][7]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][6][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5][7] Remove contact lenses if present and easy to do.[2][5][7] Continue rinsing.[2][5][7]

Part 3: Pharmacological Context & SAR Analysis

This section differentiates the compound from its structural neighbors to guide experimental application.

Structure-Activity Relationship (SAR)

N-Isopropyl-3-phenyl-1-propanamine is part of the phenylalkylamine series.[2] Its pharmacological activity is governed by two critical structural features:

  • Chain Length (n=3): The propyl chain (3 carbons) typically reduces potency as a Monoamine Releasing Agent (MRA) compared to the ethyl (n=2, phenethylamine) analogs.[2] However, it often increases affinity for the Serotonin Transporter (SERT) or Sigma receptors.[2]

  • N-Substitution (Isopropyl): The bulky isopropyl group hinders metabolism by Monoamine Oxidase (MAO) but also reduces affinity for the dopamine transporter compared to N-methyl analogs.[2]

Comparative Pharmacology
  • Vs. Phenethylamines (Stimulants): Unlike amphetamine (alpha-methyl-phenethylamine), this compound lacks the alpha-methyl group and has a longer chain, making it significantly less likely to act as a potent psychostimulant.[2]

  • Vs. N-Isopropylbenzylamine (Adulterant): N-Isopropylbenzylamine (n=1) is a common methamphetamine mimic due to physical similarities.[2] The title compound (n=3) is more lipophilic and conformationally flexible, likely precluding it from fitting the same high-affinity binding pockets.[2]

Diagram: Structural Homology & Predicted Activity[2]

SAR_Analysis Base Phenethylamine Core (n=2, Primary Amine) Analog1 Phenylpropylamine (n=3, Primary Amine) NDRA Activity (Low Potency) Base->Analog1 +1 Carbon (Chain Extension) Increases SERT Selectivity Analog2 N-Isopropylbenzylamine (n=1, N-iPr) Methamphetamine Mimic/Adulterant Base->Analog2 -1 Carbon, + Isopropyl Loss of bioactivity (Mimic only) Target N-Isopropyl-3-phenyl-1-propanamine (n=3, N-iPr) Predicted Activity SERT/NET Inhibition Sigma Receptor Binding Low Stimulant Potential Target->Predicted Activity Analog1->Target + Isopropyl Group Reduces MAO degradation Increases Lipophilicity

Caption: SAR evolution from the phenethylamine core to the title compound, highlighting the shift from releasing agent activity to predicted reuptake inhibition.

Part 4: Synthesis & Impurities

Understanding the synthetic origin is crucial for identifying impurities that may affect biological assays.[2]

Primary Synthetic Route: Reductive Amination

The most common synthesis involves the condensation of 3-phenylpropanal (hydrocinnamaldehyde) with isopropylamine , followed by reduction (using NaBH₄ or catalytic hydrogenation).[2]

Critical Impurities
  • Residual Aldehyde: Unreacted 3-phenylpropanal (detectable by NMR ~9.8 ppm).[2]

  • Dimer Formation: Tertiary amine byproducts if the secondary amine reacts further with the aldehyde.[2]

  • Isopropylamine HCl: Residual starting material (hygroscopic, fishy odor).[2]

Diagram: Synthesis Workflow

Synthesis_Workflow Aldehyde 3-Phenylpropanal (Hydrocinnamaldehyde) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine Amine Isopropylamine Amine->Imine Reduction Reduction (NaBH4 or H2/Pd-C) Imine->Reduction FreeBase Free Base (Oil) Reduction->FreeBase SaltFormation HCl Gas/Ether FreeBase->SaltFormation Final N-Isopropyl-3-phenyl-1-propanamine HCl (Crystalline Solid) SaltFormation->Final

Caption: Standard reductive amination pathway showing the progression from precursors to the final hydrochloride salt.[2]

Part 5: Handling & Emergency Protocols

Handling of Amine Salts
  • Hygroscopicity: This HCl salt will absorb atmospheric moisture, turning into a sticky gum.[2]

    • Protocol: Weigh quickly in ambient air or use a glovebox/desiccator.[2] Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

  • Solubility Prep: For biological assays, dissolve in DMSO to create a stock solution (e.g., 10-100 mM), then dilute into aqueous buffer.[2] Do not store aqueous solutions for >24 hours due to potential hydrolysis or oxidation.[2]

Emergency Response Matrix
Exposure Route Immediate Action Rationale
Eye Contact Rinse for 15 min; lift eyelids.[2]Amine salts are acidic in solution and can cause corneal opacity.[2]
Skin Contact Wash with soap/water.[2][5] Remove contaminated clothing.[2][5]Lipophilic amines can penetrate the dermis; HCl component causes irritation.[2]
Ingestion Rinse mouth. Do NOT induce vomiting. Risk of aspiration and esophageal burns.[2]
Inhalation Move to fresh air.[2][5] Support breathing.[2][5][7]Dust causes mucosal inflammation and bronchospasm.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11412689, N-Isopropyl-3-phenylpropan-1-amine. Retrieved from [Link]

  • ChemChart (2026). N-Isopropyl-3-phenyl-1-propanamine hydrochloride (CAS 83979-37-7) Suppliers and Safety. Retrieved from [Link]

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[2] Synapse.[2][4] (Contextual citation for phenylpropylamine SAR).

Sources

Exploratory

An In-depth Technical Guide to N-Isopropyl-3-phenyl-1-propanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword N-Isopropyl-3-phenyl-1-propanamine hydrochloride is a substituted phenethylamine derivative with potential applications in neuroscience research an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Isopropyl-3-phenyl-1-propanamine hydrochloride is a substituted phenethylamine derivative with potential applications in neuroscience research and drug discovery. Its structural similarity to known monoamine reuptake inhibitors and releasing agents suggests its likely interaction with dopamine, norepinephrine, and serotonin transporters. This guide provides a comprehensive technical overview of this compound, from its chemical identity and proposed synthesis to its analytical characterization and anticipated pharmacological profile. As a compound primarily available as a research chemical, this document synthesizes information from related molecules to offer a predictive yet thorough resource for its scientific exploration.

Chemical Identity and Properties

N-Isopropyl-3-phenyl-1-propanamine hydrochloride is the hydrochloride salt of the parent amine, N-Isopropyl-3-phenyl-1-propanamine. The presence of a phenyl group and an isopropyl-substituted amine on a propane chain characterizes its structure.

SMILES (Simplified Molecular Input Line Entry System) String: CC(C)NCCCC1=CC=CC=C1.Cl[1]

Key Chemical Properties:

PropertyValueSource
CAS Number 83979-37-7[1]
Molecular Formula C₁₂H₂₀ClNChemchart
Molecular Weight 213.75 g/mol Chemchart
Appearance Predicted to be a white to off-white solidN/A
Solubility Predicted to be soluble in water and polar organic solventsN/A

Proposed Synthesis: Reductive Amination

The most logical and widely applicable method for the synthesis of N-Isopropyl-3-phenyl-1-propanamine is through the reductive amination of 3-phenylpropanal with isopropylamine. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Synthesis Workflow

A 3-Phenylpropanal C Imine Intermediate A->C Imine Formation B Isopropylamine B->C E N-Isopropyl-3-phenyl-1-propanamine C->E Reduction D Reducing Agent (e.g., NaBH₄) D->E G N-Isopropyl-3-phenyl-1-propanamine HCl E->G Salt Formation F HCl in Ether F->G

Caption: Proposed synthesis of N-Isopropyl-3-phenyl-1-propanamine HCl via reductive amination.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard reductive amination methodologies.[2][3][4] Researchers should optimize conditions as needed.

Materials:

  • 3-Phenylpropanal

  • Isopropylamine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (ethereal solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenylpropanal (1.0 eq) in anhydrous methanol (5-10 mL per gram of aldehyde). To this solution, add isopropylamine (1.5-2.0 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly and portion-wise, add sodium borohydride (1.5 eq) to the solution, ensuring the temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification of the Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-Isopropyl-3-phenyl-1-propanamine as an oil. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. To this solution, add a 1M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Isopropyl-3-phenyl-1-propanamine hydrochloride.

Analytical Characterization

The following are predicted analytical data based on the structure of N-Isopropyl-3-phenyl-1-propanamine hydrochloride and spectroscopic data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the propane chain, and the isopropyl group. The methyl groups of the isopropyl moiety may appear as a doublet, and the methine proton as a septet.[5] The protons on the carbons adjacent to the nitrogen will show a downfield shift.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the three carbons of the propane chain, and the two distinct carbons of the isopropyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of the free base is expected to show a molecular ion peak corresponding to its molecular weight (177.29 g/mol ). Common fragmentation patterns for phenylalkylamines include cleavage at the benzylic position and loss of the isopropyl group.[6]

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is predicted to exhibit the following characteristic absorptions:

  • N-H stretch: A broad absorption in the region of 2400-2800 cm⁻¹ is characteristic of an amine salt.

  • C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

  • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.[7]

Pharmacological Profile and Mechanism of Action

Expected Mechanism of Action

N-Isopropyl-3-phenyl-1-propanamine belongs to the class of phenylpropylamines, which are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8] These compounds can act as either reuptake inhibitors, which block the reabsorption of neurotransmitters from the synaptic cleft, or as releasing agents, which promote the efflux of neurotransmitters from the presynaptic neuron.[9][10]

The pharmacological profile of related compounds suggests that N-Isopropyl-3-phenyl-1-propanamine is likely a monoamine transporter substrate, potentially with a preference for the norepinephrine and dopamine transporters over the serotonin transporter.[11][12]

In Vitro Assessment Workflow

To elucidate the precise pharmacological profile of N-Isopropyl-3-phenyl-1-propanamine, a series of in vitro assays are recommended.

A Test Compound: N-Isopropyl-3-phenyl- 1-propanamine HCl B Radioligand Binding Assays (DAT, NET, SERT) A->B Determine C Synaptosomal Uptake Assays (DAT, NET, SERT) A->C Determine D Receptor Binding Panel (Off-target screening) A->D Assess E Binding Affinity (Ki) B->E F Functional Potency (IC₅₀) C->F G Selectivity Profile D->G

Caption: In vitro workflow for characterizing the pharmacological activity of N-Isopropyl-3-phenyl-1-propanamine HCl.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-Isopropyl-3-phenyl-1-propanamine hydrochloride is not widely available. The following recommendations are based on the safety profiles of structurally related amines.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

Conclusion

N-Isopropyl-3-phenyl-1-propanamine hydrochloride is a research chemical with a high potential for activity within the central nervous system, likely as a modulator of monoamine transporters. This guide provides a framework for its synthesis, characterization, and pharmacological evaluation based on established chemical principles and data from analogous compounds. Further empirical investigation is necessary to fully elucidate its specific properties and potential applications in drug development and neuroscience.

References

  • Chemchart. N-Isopropyl-3-phenyl-1-propanamine hydrochloride (83979-37-7). Available from: [Link]

  • ARONIS. N-isopropyl-3-phenyl-1-propanamine hydrochloride. Available from: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Available from: [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926–931. Available from: [Link]

  • Gardell, L. R., et al. (2016). Antidepressant-Like Pharmacological Profile of a Novel Triple Reuptake Inhibitor, (1S, 2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS). Journal of Pharmacology and Experimental Therapeutics, 358(1), 146-157. Available from: [Link]

  • van der Marel, G., & Codee, J. (Eds.). (2014). Carbohydrate Chemistry: Proven Synthetic Methods, Volume 2. CRC Press. Available from: [Link]

  • Wikipedia. PPPA (drug). Available from: [Link]

  • PubChem. N-Isopropyl-3-phenylpropan-1-amine. Available from: [Link]

  • Andreazzo, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6891. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 293. Available from: [Link]

  • Kadomura, S., et al. (2025). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. Drug Metabolism and Disposition, 53(2), 103-110. Available from: [Link]

  • Gali, R., et al. (2021). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 22(23), 12847. Available from: [Link]

  • Wilson, L. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. Available from: [Link]

  • NIST. Phenyl propanolamine hydrochloride. In NIST Chemistry WebBook. Available from: [Link]

  • NIST. Benzenepropanamine. In NIST Chemistry WebBook. Available from: [Link]

  • Carroll, F. I., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 47(25), 6401–6409. Available from: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information: Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the C-C and C-N Bond Formations via Borrowing Hydrogen Strategy. Available from: [Link]

  • Illinois State University. Infrared Spectroscopy. Available from: [Link]

  • El-Esawy, B., & El-Gazzar, A. A. (2016). Advanced NMR techniques for structural characterization of heterocyclic structures. Egyptian Journal of Chemistry, 59(4), 499-531. Available from: [Link]

  • PubChem. N-Isopropyl-3-phenylpropanamide. Available from: [Link]

  • Chemistry Stack Exchange. (2018). NMR analysis regarding cis-1-isopropyl-3-phenylcyclohexane. Available from: [Link]

  • PubChem. Isopropylpropionamide. Available from: [Link]

  • Priyadharsini, P., et al. (2018). FT-IR spectra of N-phenylpropanamide. ResearchGate. Available from: [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-Isopropyl-3-phenyl-1-propanamine via Reductive Amination

Introduction & Mechanistic Rationale The synthesis of secondary amines is a cornerstone of pharmaceutical development, as these motifs are ubiquitous in neuroactive compounds, cardiovascular drugs, and complex active pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of secondary amines is a cornerstone of pharmaceutical development, as these motifs are ubiquitous in neuroactive compounds, cardiovascular drugs, and complex active pharmaceutical ingredients (APIs). This application note details the robust synthesis of N-isopropyl-3-phenyl-1-propanamine utilizing a direct reductive amination strategy.

To construct this molecule, we utilize 3-phenyl-1-propanamine and acetone as the primary precursors. This specific pairing is highly strategic: reacting a primary amine with a ketone (acetone) inherently prevents the over-alkylation (dialkylation) side reactions that frequently plague reductive aminations involving unhindered aldehydes[1].

The transformation is driven by Sodium Triacetoxyborohydride[NaBH(OAc)₃] . Unlike sodium borohydride (NaBH₄), which can prematurely reduce the ketone, or sodium cyanoborohydride (NaBH₃CN), which generates highly toxic hydrogen cyanide gas upon aqueous workup, NaBH(OAc)₃ offers unparalleled chemoselectivity and safety[2]. The electron-withdrawing acetate ligands dampen the nucleophilicity of the hydride, rendering it too mild to reduce the acetone directly, yet perfectly tuned to reduce the highly electrophilic iminium ion intermediate[1].

Reaction Pathway & Logical Relationships

The reaction proceeds via a condensation-reduction cascade. The primary amine attacks the carbonyl carbon of acetone to form an unstable hemiaminal. Under mild acid catalysis, this hemiaminal dehydrates into a transient iminium ion, which is subsequently trapped by the hydride source.

Mechanism A 3-Phenyl-1-propanamine + Acetone B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Electrophilic) B->C -H2O (AcOH cat.) D N-Isopropyl-3-phenyl -1-propanamine C->D Hydride Transfer [NaBH(OAc)3]

Figure 1: Mechanistic pathway of the reductive amination via an iminium intermediate.

Experimental Design & Causality

To ensure high yields and minimize side products, the reaction parameters must be carefully controlled. Ketones are thermodynamically less electrophilic than aldehydes; therefore, relying solely on the amine and ketone to form the iminium ion is inefficient[3]. We introduce glacial acetic acid as a catalyst to overcome this barrier.

Table 1: Reaction Optimization Parameters

ParameterSelected ConditionCausality & Rationale
Reducing Agent NaBH(OAc)₃ (1.5 eq)Mild hydride donor; chemoselective for iminium ions over ketones. Avoids toxic HCN byproducts[1].
Solvent 1,2-Dichloroethane (DCE)Provides optimal solubility for the borohydride species and maximizes the reaction rate[1].
Acid Catalyst Acetic Acid (1.0 eq)Protonates the ketone to accelerate nucleophilic attack and facilitates dehydration of the hemiaminal[3].
Temperature Room TemperaturePrevents thermal degradation of the iminium ion and avoids non-selective background reduction.

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system. Visual and physical cues are embedded within the steps to ensure the operator can verify the success of the reaction in real-time.

Workflow Step1 1. Reagent Assembly Amine + Acetone in DCE Step2 2. Acid Catalysis Add 1.0 eq AcOH (Stir 30 min) Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 (Stir 14h) Step2->Step3 Step4 4. Reaction Quench Sat. aq. NaHCO3 (Wait for CO2 to stop) Step3->Step4 Step5 5. Extraction DCM extraction, dry over Na2SO4 Step4->Step5 Step6 6. Purification Silica column (1% Et3N modifier) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Materials Required
  • 3-Phenyl-1-propanamine: 1.35 g (10.0 mmol, 1.0 eq)

  • Acetone: 0.88 g / 1.10 mL (15.0 mmol, 1.5 eq)

  • NaBH(OAc)₃: 3.18 g (15.0 mmol, 1.5 eq)

  • Glacial Acetic Acid: 0.60 g / 0.57 mL (10.0 mmol, 1.0 eq)

  • 1,2-Dichloroethane (DCE): 50 mL (Anhydrous)

Procedure
  • Imine Pre-formation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenyl-1-propanamine (1.35 g) in 50 mL of anhydrous DCE. Add acetone (1.10 mL) followed by glacial acetic acid (0.57 mL).

    • Causality Check: Stir this mixture for 30 minutes at room temperature. This pre-incubation allows the equilibrium to shift towards the iminium ion before the reducing agent is introduced, ensuring the hydride is not wasted on unreacted ketone.

  • Reduction: Add NaBH(OAc)₃ (3.18 g) portion-wise over 5 minutes.

    • Self-Validating Observation: The reaction is mildly exothermic. A slight temperature increase confirms reagent activity. The initial suspension will gradually become more homogeneous as the borohydride reacts and dissolves.

  • Reaction Monitoring: Stir the reaction under a nitrogen atmosphere at room temperature for 14 hours. Monitor completion via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1) and a Ninhydrin stain.

    • Self-Validating Observation: The primary amine starting material will appear as a dark purple spot. The secondary amine product will elute with a higher Retention Factor (

      
      ) and typically stains with a lighter, altered hue.
      
  • Quenching: Cool the flask in an ice bath and slowly add 25 mL of saturated aqueous NaHCO₃.

    • Self-Validating Observation: Vigorous effervescence (CO₂ gas) will occur as the acetic acid and excess borohydride are neutralized. Do not proceed until gas evolution completely ceases; this visual confirmation ensures the system is unpressurized and safe for closed-vessel extraction.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient modified with 1% Triethylamine).

    • Causality Check: The addition of 1% Et₃N to the eluent is critical. It neutralizes the acidic silanol groups on the silica gel, preventing the secondary amine product from irreversibly binding to the column, thereby eliminating peak tailing and yield loss.

Analytical Characterization

Confirmation of the target molecule is achieved via Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The successful installation of the isopropyl group is definitively marked by a highly shielded doublet integrating to 6 protons, and a corresponding septet integrating to 1 proton[4].

Table 2: ¹H NMR Characterization Data (CDCl₃, 400 MHz) [4]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Assignment
1.04Doublet (d)6H6.0-CH(CH ₃)₂ (Isopropyl methyls)
1.79 - 1.83Multiplet (m)2H--CH₂-CH ₂-CH₂- (Central alkyl chain)
2.26 - 2.67Multiplet (m)4H-Ph-CH ₂- and -CH ₂-NH-
2.77Septet (sept)1H6.4-CH (CH₃)₂ (Isopropyl methine)
7.18 - 7.29Multiplet (m)5H-Aromatic protons (Phenyl ring)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] URL:

  • "Reductive amination." Wikipedia, The Free Encyclopedia.[2] URL:

  • "Reductive Amination, and How It Works." Master Organic Chemistry.[3] URL:

  • "Ruthenium-catalyzed selective imine synthesis from nitriles and secondary alcohols under hydrogen acceptor- and base-free conditions." RSC Advances, 2015.[4] URL:

Sources

Application

Introduction: The Significance of N-Alkyl-3-phenyl-1-propanamines

An In-Depth Guide to the N-Alkylation of 3-Phenyl-1-Propanamine: Protocols and Mechanistic Insights 3-Phenyl-1-propanamine is a primary amine featuring a phenylpropyl backbone. Its N-alkylated derivatives are crucial str...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the N-Alkylation of 3-Phenyl-1-Propanamine: Protocols and Mechanistic Insights

3-Phenyl-1-propanamine is a primary amine featuring a phenylpropyl backbone. Its N-alkylated derivatives are crucial structural motifs in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. The strategic addition of alkyl groups to the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and receptor binding affinity.

However, the synthesis of secondary amines from primary amines via N-alkylation is not without its challenges. The primary difficulty lies in controlling the reaction's selectivity. Direct alkylation methods often suffer from overalkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further to yield tertiary amines and even quaternary ammonium salts.[1][2][3] This leads to complex product mixtures that are difficult to separate, reducing the overall yield and efficiency of the synthesis.

This guide provides detailed application notes and protocols for the selective N-alkylation of 3-phenyl-1-propanamine, focusing on two principal methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides . We will explore the underlying mechanisms, provide step-by-step experimental procedures, and discuss the rationale behind the choice of reagents and conditions, offering a comprehensive resource for researchers in organic synthesis and drug discovery.

Method 1: Reductive Amination - The Preferred Route for Selective Mono-Alkylation

Reductive amination is a highly versatile and controlled method for forming carbon-nitrogen bonds, making it the gold standard for the selective synthesis of secondary amines from primary amines.[4][5] The process is typically a one-pot reaction that proceeds in two discrete steps: the formation of an imine intermediate followed by its immediate reduction to the target amine.[4][6]

Causality and Strategic Advantage

The key to the selectivity of reductive amination lies in the nature of the imine intermediate. Unlike amines, which can be alkylated multiple times, an imine can only form once on a primary amine.[6] By forming the C-N bond through an imine, which is then reduced, the problem of overalkylation is effectively circumvented.

The choice of reducing agent is critical. Mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are preferred because they are selective for the reduction of the imine (C=N) bond in the presence of the more reactive carbonyl (C=O) group of the starting aldehyde or ketone.[2][6] This selectivity ensures that the reducing agent does not prematurely consume the carbonyl starting material.

Mechanism of Reductive Amination

The reaction begins with the nucleophilic attack of the primary amine (3-phenyl-1-propanamine) on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient imine intermediate. A hydride-based reducing agent, present in the same reaction vessel, then reduces the imine to the final N-alkylated secondary amine.

Reductive_Amination Mechanism of Reductive Amination Amine 3-Phenyl-1-propanamine (R'-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R''-CHO) Carbonyl->Hemiaminal ReducingAgent [H⁻] (e.g., NaBH3CN) Product N-alkylated Amine (R'-NH-CH2-R'') ReducingAgent->Product Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine - H2O Imine->Product + [H⁻] (Reduction)

Caption: The reaction pathway for reductive amination.

Experimental Protocol: N-Ethylation of 3-Phenyl-1-propanamine

This protocol details the synthesis of N-ethyl-3-phenyl-1-propanamine using acetaldehyde as the alkylating agent.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
3-Phenyl-1-propanamine135.211.35 g (10 mmol)1.0
Acetaldehyde44.050.53 g (12 mmol)1.2
Sodium Triacetoxyborohydride211.943.18 g (15 mmol)1.5
Dichloromethane (DCM)-50 mL-
Saturated NaHCO₃ (aq)-50 mL-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-phenyl-1-propanamine (1.0 eq) in dichloromethane (DCM).

  • Imine Formation: Add acetaldehyde (1.2 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[7] For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions to control any effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).[7]

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7] The crude product can be purified by flash column chromatography on silica gel to yield the pure N-ethyl-3-phenyl-1-propanamine.

Reductive_Amination_Workflow Workflow for One-Pot Reductive Amination A 1. Dissolve 3-phenyl-1-propanamine in DCM B 2. Add Aldehyde (1.2 eq). Stir at RT for 1-2h (Imine Formation) A->B C 3. Add NaBH(OAc)3 (1.5 eq). Stir at RT (2-12h) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with sat. NaHCO3 (aq) D->E Reaction Complete F 6. Extract with DCM E->F G 7. Combine organic layers, wash, dry (Na2SO4), and concentrate F->G H 8. Purify by Flash Column Chromatography G->H

Caption: Experimental workflow for reductive amination.

Method 2: Direct Alkylation with Alkyl Halides - A Classic but Challenging Approach

Direct N-alkylation with an alkyl halide is a fundamental amine synthesis method based on a bimolecular nucleophilic substitution (S_N2) reaction.[1][8] The lone pair of electrons on the nitrogen atom of 3-phenyl-1-propanamine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

Causality and Inherent Limitation: The Overalkylation Problem

The primary drawback of this method is the lack of selectivity.[3] The secondary amine product is generally more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group. This increased nucleophilicity makes the product more likely to compete with the starting material for the remaining alkyl halide, leading to the formation of a tertiary amine.[1][2] This process can continue, ultimately forming a quaternary ammonium salt.[2]

This method is therefore often impractical for the clean synthesis of secondary amines unless a large excess of the starting amine is used to statistically favor the mono-alkylation product, or if the desired product is the quaternary ammonium salt via exhaustive alkylation.[1][3]

Mechanism of Overalkylation

The reaction proceeds through a series of consecutive S_N2 steps, with the product of each step being a more potent nucleophile for the next.

Overalkylation_Mechanism Mechanism of Overalkylation Primary Primary Amine (R-NH2) Secondary Secondary Amine (R-NHR') Primary->Secondary + R'-X - HX Tertiary Tertiary Amine (R-NR'2) Secondary->Tertiary + R'-X - HX Quaternary Quaternary Salt (R-N+R'3 X-) Tertiary->Quaternary + R'-X AlkylHalide Alkyl Halide (R'-X) Direct_Alkylation_Workflow Workflow for Direct Alkylation A 1. Combine 3-phenyl-1-propanamine (3 eq) and K2CO3 (2 eq) in Acetonitrile B 2. Add Benzyl Bromide (1 eq) dropwise A->B C 3. Heat to reflux (4-6h) B->C D 4. Monitor by TLC/GC-MS C->D E 5. Cool and filter inorganic salts D->E Reaction Complete F 6. Dilute with water, extract with Ethyl Acetate E->F G 7. Combine organic layers, wash, dry (Na2SO4), and concentrate F->G H 8. Purify by Flash Column Chromatography G->H

Sources

Method

Application Note: Comparative Solubility Analysis of N-Isopropyl-3-phenyl-1-propanamine HCl in Water and Ethanol

Abstract This application note provides a detailed examination of the solubility characteristics of N-Isopropyl-3-phenyl-1-propanamine HCl, a key intermediate in pharmaceutical synthesis. A comparative analysis of its so...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed examination of the solubility characteristics of N-Isopropyl-3-phenyl-1-propanamine HCl, a key intermediate in pharmaceutical synthesis. A comparative analysis of its solubility in two common polar protic solvents, water and ethanol, is presented. This document outlines the theoretical principles governing the differential solubility and provides a comprehensive, step-by-step protocol for empirical solubility determination using the isothermal equilibrium method. The insights and methodologies detailed herein are intended to guide researchers, scientists, and drug development professionals in optimizing formulation and reaction conditions.

Introduction

N-Isopropyl-3-phenyl-1-propanamine and its hydrochloride salt are integral building blocks in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the solubility of N-Isopropyl-3-phenyl-1-propanamine HCl in common laboratory solvents is paramount for its effective use in research and development. Solubility profoundly impacts reaction kinetics, purification strategies, and the bioavailability of final drug products.

This document focuses on a comparative analysis of the solubility of N-Isopropyl-3-phenyl-1-propanamine HCl in water and ethanol. As an amine hydrochloride, it is a polar, ionic compound, which suggests a higher affinity for polar protic solvents capable of ion-dipole interactions and hydrogen bonding.[1] However, the presence of a nonpolar phenyl group and an isopropyl substituent introduces hydrophobic characteristics that modulate its solubility profile.

Theoretical Framework for Solubility

The solubility of N-Isopropyl-3-phenyl-1-propanamine HCl is governed by the interplay of its ionic nature and the structural contributions of its organic substituents.

  • In Water: As a highly polar protic solvent, water is an excellent medium for dissolving ionic compounds. The hydrochloride salt of N-Isopropyl-3-phenyl-1-propanamine dissociates into a protonated amine cation and a chloride anion. Water molecules can effectively solvate these ions through strong ion-dipole interactions. Furthermore, the protonated amine can act as a hydrogen bond donor, readily interacting with the oxygen atoms of water molecules.

  • In Ethanol: Ethanol is also a polar protic solvent, capable of forming hydrogen bonds and engaging in dipole-dipole interactions. While its polarity is lower than that of water, it can still effectively solvate the ions of N-Isopropyl-3-phenyl-1-propanamine HCl. The ethyl group of ethanol provides a degree of nonpolar character, which can favorably interact with the phenyl and isopropyl groups of the solute, potentially enhancing solubility compared to what might be expected based on polarity alone.

The balance between the polar ionic head and the nonpolar organic tail of the molecule dictates its ultimate solubility in these solvents. It is anticipated that N-Isopropyl-3-phenyl-1-propanamine HCl will exhibit significant solubility in both solvents, with the precise values being temperature-dependent.

Comparative Solubility Data (Hypothetical)

SolventTemperature (°C)Expected Solubility (mg/mL)
Water25> 50
Ethanol25> 30

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The following protocol describes a robust method for accurately determining the equilibrium solubility of N-Isopropyl-3-phenyl-1-propanamine HCl in water and ethanol. This method is widely accepted for its reproducibility and precision.[1]

Materials and Equipment
  • N-Isopropyl-3-phenyl-1-propanamine HCl (purity > 99%)

  • Deionized water (analytical grade)

  • Ethanol (anhydrous, analytical grade)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector and a C18 column

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess N-Isopropyl-3-phenyl-1-propanamine HCl combine Combine in sealed vials prep_solute->combine prep_solvent Measure known volume of solvent (Water/Ethanol) prep_solvent->combine shake Agitate in thermostatic shaker bath (e.g., 24-72h) combine->shake settle Allow to stand at constant temperature shake->settle centrifuge Centrifuge to separate solid and liquid phases settle->centrifuge supernatant Collect clear supernatant centrifuge->supernatant filter Filter supernatant (0.22 µm syringe filter) supernatant->filter dilute Dilute sample with mobile phase filter->dilute hplc Quantify concentration using validated HPLC method dilute->hplc calculate Calculate solubility (mg/mL) from concentration and dilution factor hplc->calculate

Figure 1: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N-Isopropyl-3-phenyl-1-propanamine HCl and add it to separate sealed vials containing a known volume of water and ethanol, respectively. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[1] The exact time should be determined through preliminary experiments.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to permit the settling of undissolved solid.

    • Centrifuge the samples to further facilitate the separation of the solid and liquid phases.[1]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered sample with a suitable mobile phase for HPLC analysis.

    • Quantify the concentration of N-Isopropyl-3-phenyl-1-propanamine HCl in the diluted sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

    • Perform the experiment in triplicate for each solvent to ensure reproducibility and report the results as the mean ± standard deviation.[1]

Discussion and Causality

The experimental determination of solubility will provide valuable quantitative data. It is expected that N-Isopropyl-3-phenyl-1-propanamine HCl will be freely soluble in water due to the strong solvation of the resulting ions. In ethanol, while still expected to be highly soluble, the lower dielectric constant and reduced hydrogen bonding capacity compared to water may result in a slightly lower, yet still significant, solubility. The nonpolar characteristics of the phenyl and isopropyl groups are more compatible with the ethyl group of ethanol, which may counteract the effect of lower polarity to some extent.

Conclusion

A thorough understanding of the solubility of N-Isopropyl-3-phenyl-1-propanamine HCl in both aqueous and ethanolic systems is critical for its application in pharmaceutical research and development. The theoretical principles discussed, combined with the detailed experimental protocol provided, offer a comprehensive guide for scientists to accurately determine and interpret its solubility behavior. This knowledge is essential for optimizing reaction conditions, developing effective purification methods, and designing formulations with desired characteristics.

References

  • Vertex AI Search. (2026). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • BenchChem. (2025). Solubility of Anhalamine Hydrochloride: A Qualitative Overview.
  • Solubility of Things. (n.d.). 3-Phenylpropylamine.
  • IS MUNI. (n.d.). Physical Properties: Solubility Classification.

Sources

Application

Application Note: Preparation of N-Isopropyl-3-phenyl-1-propanamine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Overview N-Isopropyl-3-phenyl-1-propanamine (CAS: 87462-11-1)[1] and its hydrochloride salt (CAS: 83979-37-7)[2] are highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Overview

N-Isopropyl-3-phenyl-1-propanamine (CAS: 87462-11-1)[1] and its hydrochloride salt (CAS: 83979-37-7)[2] are highly versatile secondary amine building blocks utilized in medicinal chemistry and active pharmaceutical ingredient (API) development. This application note details a high-yielding, scalable, and self-validating protocol for the synthesis of the hydrochloride salt via the direct reductive amination of hydrocinnamaldehyde with isopropylamine.

Mechanistic Rationale: The Reductive Amination Strategy

The core of this synthesis relies on sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the stoichiometric reducing agent[3].

Expertise & Experience: Unlike sodium borohydride (NaBH₄), which aggressively reduces aldehydes directly to alcohols, STAB is sterically hindered and electronically deactivated by its three electron-withdrawing acetate ligands. This tunes its hydride-donating capacity, making it exceptionally selective for the transient, highly electrophilic iminium ion over the starting carbonyl compound[3]. Consequently, the reaction can be performed in a single "direct" pot without the need to isolate the intermediate imine. 1,2-Dichloroethane (DCE) is selected as the optimal solvent due to its superior ability to dissolve STAB and accelerate the reaction rate compared to ethereal solvents like THF[3].

Mechanism Aldehyde Carbonyl Electrophile Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Amine Nucleophile Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O Product Secondary Amine (Target) Iminium->Product NaBH(OAc)3 (Hydride Transfer)

Fig 1. Mechanistic pathway of direct reductive amination highlighting the iminium intermediate.

Experimental Blueprint: Self-Validating Workflow

Trustworthiness: This protocol is designed as a self-validating system. At each critical juncture, specific physicochemical changes (e.g., pH shifts, phase partitioning, and precipitation) provide immediate analytical feedback to the researcher, ensuring process integrity before proceeding to the next step.

Workflow A 1. Condensation Hydrocinnamaldehyde + Isopropylamine B 2. Hydride Delivery STAB in DCE at RT A->B Imine Formation C 3. Basic Quench NaOH (pH > 10) B->C Reduction Complete D 4. Organic Extraction DCM / Brine Wash C->D Free Base Partitioning E 5. Salt Precipitation HCl in Dioxane / Et2O D->E Solvent Exchange F 6. Isolation N-Isopropyl-3-phenyl-1-propanamine HCl E->F Crystallization

Fig 2. Experimental workflow for the synthesis and isolation of the target hydrochloride salt.

Step-by-Step Protocol

Phase 1: Condensation and Hydride Delivery

  • Imine Pre-formation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve hydrocinnamaldehyde (1.0 equiv) and isopropylamine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.3 M concentration). Stir the mixture at room temperature (20–25 °C) for 30 minutes under a nitrogen atmosphere.

    • Causality: Allowing the reagents to pre-mix facilitates the formation of the hemiaminal and subsequent dehydration to the imine/iminium species. This minimizes the concentration of free aldehyde, suppressing the formation of a 3-phenylpropan-1-ol byproduct.

  • Reduction : Introduce NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes[3].

    • Causality: Portion-wise addition mitigates mild exothermic events and prevents the localized depletion of the iminium intermediate.

  • Reaction Monitoring : Stir the suspension for 4–12 hours.

    • Self-Validation: Monitor via TLC (e.g., 9:1 Hexanes:EtOAc). The disappearance of the UV-active aldehyde spot and the appearance of a baseline/low-Rf spot that stains positively with ninhydrin confirms complete conversion.

Phase 2: Quench and Free-Base Isolation 4. Quench : Slowly add saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 15 minutes to decompose unreacted STAB and borate complexes. 5. Basification : Add 1M NaOH dropwise until the aqueous layer reaches pH > 10.

  • Causality & Self-Validation: The secondary amine product (pKa ~10.5) must be fully deprotonated to partition into the organic phase. Verifying the pH > 10 with indicator paper is a critical self-validating step; failure to do so results in the product remaining water-soluble as a borate or acetate salt.

  • Extraction : Separate the layers and extract the aqueous phase with dichloromethane (DCM, 2 × 0.5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base (N-isopropyl-3-phenyl-1-propanamine)[4].

Phase 3: Hydrochloride Salt Precipitation 7. Solvent Exchange : Dissolve the crude free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) (approx. 5 mL per gram of product). Cool the solution to 0 °C in an ice bath. 8. Crystallization : Under vigorous stirring, add 4M HCl in dioxane (1.2 equiv) dropwise.

  • Causality & Self-Validation: The introduction of anhydrous HCl rapidly protonates the amine. Because the resulting hydrochloride salt is highly polar and insoluble in ethereal solvents, it instantly precipitates as a white crystalline solid[5]. This thermodynamic phase separation acts as a powerful purification step, leaving non-basic impurities and dialkylated byproducts dissolved in the mother liquor.

  • Isolation : Filter the precipitate under vacuum, wash the filter cake with cold anhydrous ether, and dry in vacuo to afford the pure N-isopropyl-3-phenyl-1-propanamine hydrochloride[2].

Quantitative Metrics & Quality Control

Table 1: Reaction Stoichiometry & Reagent Properties

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (per 10 mmol scale)
Hydrocinnamaldehyde Electrophile134.181.01.34 g
Isopropylamine Nucleophile59.111.20.71 g (1.02 mL)
NaBH(OAc)₃ (STAB) Reducing Agent211.941.53.18 g
1,2-Dichloroethane Solvent98.96N/A30.0 mL
HCl (4M in Dioxane) Precipitating Agent36.461.23.0 mL

Table 2: Analytical Validation Parameters

ParameterExpected Analytical Outcome
Appearance (Free Base) Pale yellow to colorless oil / crystalline solid[5]
Appearance (HCl Salt) White crystalline powder[5]
Free Base CAS Number 87462-11-1[1]
HCl Salt CAS Number 83979-37-7[2]
¹H NMR (Free Base, CDCl₃) δ 7.18-7.29 (m, 5H), 2.77 (septet, J=6.4 Hz, 1H), 2.26-2.67 (m, 4H), 1.79-1.83 (m, 2H), 1.04 (d, J=6.0 Hz, 6H)[5]
TLC Monitoring R_f ~0.2 (Free base) in 9:1 Hexanes:EtOAc (Ninhydrin positive)

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry - ACS Publications, 1996.[Link]

  • PubChem Compound Summary . "N-Isopropyl-3-phenylpropan-1-amine | C12H19N | CID 11412689." National Center for Biotechnology Information.[Link]

  • Chemchart Chemical Database . "N-Isopropyl-3-phenyl-1-propanamine hydrochloride (83979-37-7)." Chemchart.[Link]

  • RSC Advances . "Ruthenium-catalyzed selective imine synthesis from nitriles and secondary alcohols under hydrogen acceptor- and base-free conditions." Royal Society of Chemistry.[Link]

Sources

Method

Application Note: N-Isopropyl-3-phenyl-1-propanamine as a Strategic Intermediate in the Synthesis of Sterically Hindered Tertiary Amine APIs

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Chemical Profile N-Isopropyl-3-phenyl-1-propanamine (CAS: 87462-11-1 for...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Chemical Profile

N-Isopropyl-3-phenyl-1-propanamine (CAS: 87462-11-1 for free base; 83979-37-7 for HCl salt)[1] is a highly versatile secondary amine building block utilized extensively in medicinal chemistry. Structurally, it consists of a highly lipophilic 3-phenylpropyl chain and a sterically demanding N-isopropyl group[2].

This specific structural combination is a privileged motif in neuropharmacology and cardiovascular drug design. The phenylpropyl chain provides the necessary flexibility and lipophilicity to optimally occupy hydrophobic pockets in target receptors, while the N-isopropyl group provides critical steric bulk that enhances metabolic stability by shielding the amine from rapid N-dealkylation by hepatic CYP450 enzymes. Consequently, this intermediate is frequently employed in the synthesis of voltage-gated calcium channel blockers, monoamine transporter inhibitors, and antispasmodic agents[3].

Synthetic Strategy & Mechanistic Insights

Converting this secondary amine into a complex tertiary amine Active Pharmaceutical Ingredient (API) requires overcoming the inherent steric hindrance of the N-isopropyl group. Two primary synthetic strategies are employed: Direct Reductive Amination (DRA) and Nucleophilic Substitution (N-Alkylation) .

G A N-Isopropyl-3-phenyl-1-propanamine (Secondary Amine) B Reductive Amination (STAB, DCE) A->B C Sterically Hindered Tertiary Amine API B->C D Voltage-Gated Calcium Channel Blockade C->D

Workflow: Synthetic conversion of the intermediate to a calcium channel blocking API.

The Superiority of Sodium Triacetoxyborohydride (STAB)

For Direct Reductive Amination, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice[4].

  • Causality: The steric bulk of the N-isopropyl group makes the dehydration of the intermediate carbinolamine into an iminium ion the rate-limiting step. If a strong reducing agent (like NaBH₄) is used, it will prematurely reduce the starting aldehyde into a primary alcohol before the iminium ion can form. STAB is exceptionally mild and selectively reduces iminium ions much faster than it reduces aldehydes or ketones, ensuring high yields of the target tertiary amine without over-reduction[4].

G N1 Secondary Amine + Aldehyde N2 Carbinolamine Intermediate N1->N2 Nucleophilic Addition N3 Iminium Ion Formation (Rate Limiting) N2->N3 Dehydration (-H2O) N4 Hydride Transfer from NaBH(OAc)3 N3->N4 Selective Reduction N5 Tertiary Amine Product N4->N5 Irreversible

Mechanistic pathway of direct reductive amination using Sodium Triacetoxyborohydride.

Data Presentation: Reagent Selection for Reductive Amination

To justify the selection of STAB, the following table summarizes the quantitative and qualitative performance of various reducing agents when applied to sterically hindered secondary amines like N-Isopropyl-3-phenyl-1-propanamine.

Reducing AgentSolvent SystemIminium vs. Carbonyl SelectivityRelative ToxicityTypical Yield for Hindered Amines
NaBH(OAc)₃ (STAB) DCE / THFOutstanding Low85 - 95%
NaBH₃CN MeOH / MeCNGood (Highly pH dependent)High (Cyanide gas risk)60 - 75%
Catalytic H₂ (Pd/C) EtOH / EtOAcPoor (Reduces alkenes/nitro groups)Low40 - 60%
NaBH₄ MeOHPoor (Reduces aldehydes instantly)Low< 30%

Experimental Protocols

Protocol 1: Synthesis of Tertiary Amines via STAB-Mediated DRA

This protocol describes the coupling of N-Isopropyl-3-phenyl-1-propanamine with a target aliphatic or aromatic aldehyde.

Reagents:

  • N-Isopropyl-3-phenyl-1-propanamine (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve N-Isopropyl-3-phenyl-1-propanamine and the target aldehyde in anhydrous DCE under an inert N₂ atmosphere.

    • Causality: Using an anhydrous solvent prevents the hydrolysis of the delicate iminium ion back into the starting materials.

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 eq) dropwise. Stir at room temperature for 30 minutes.

    • Causality: While STAB is often sufficient on its own, adding a mild acid catalyzes the dehydration of the carbinolamine intermediate into the reactive iminium ion. This is critical here because the N-isopropyl group sterically hinders this transition[4].

  • Reduction: Add STAB portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents rapid exothermic spikes that could lead to the thermal degradation of sensitive aldehydes.

  • Self-Validation Checkpoint (In-Process Control): After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the [M+H]⁺ peak of the starting amine (m/z 178.1) is <2% relative to the product mass. Alternatively, TLC (Silica gel, 9:1 DCM:MeOH) visualized with Dragendorff’s reagent will confirm the absence of the secondary amine.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).

    • Causality: The basic quench neutralizes the acetic acid byproduct and safely destroys any unreacted hydride, partitioning the lipophilic tertiary amine product entirely into the organic DCE layer.

  • Isolation: Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine.

Protocol 2: Finkelstein-Assisted N-Alkylation (Sₙ2 Route)

When the target API requires coupling with an alkyl halide rather than an aldehyde, standard Sₙ2 reactions are often sluggish due to the N-isopropyl group. This protocol utilizes a Finkelstein-assisted approach.

Reagents:

  • N-Isopropyl-3-phenyl-1-propanamine (1.0 eq)

  • Target Alkyl Bromide or Chloride (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Potassium Iodide (KI, 0.1 eq)

  • Anhydrous Dimethylformamide (DMF) (0.5 M)

Step-by-Step Methodology:

  • Preparation: Suspend K₂CO₃ and KI in anhydrous DMF. Add N-Isopropyl-3-phenyl-1-propanamine and stir for 10 minutes.

  • Alkylation: Add the alkyl halide dropwise. Heat the reaction mixture to 70°C.

    • Causality: The addition of catalytic KI drives a Finkelstein reaction, converting the less reactive alkyl chloride/bromide into a highly reactive alkyl iodide in situ. This lowers the activation energy required for the sterically hindered secondary amine to execute the Sₙ2 attack, drastically reducing reaction times from 48 hours to 8 hours.

  • Self-Validation Checkpoint: Monitor the consumption of the alkyl halide via GC-MS. If unreacted secondary amine persists after 8 hours, verify the system's anhydrous state, as trace water will hydrate and neutralize the K₂CO₃ base, halting the reaction.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with distilled water (5x) and brine (1x).

    • Causality: Extensive water washing is mandatory to completely remove the high-boiling DMF solvent, which would otherwise interfere with downstream crystallization or chromatography of the API.

References

  • Chemchart Compound Database. "N-Isopropyl-3-phenyl-1-propanamine hydrochloride (83979-37-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents." Chemchart.[1]

  • National Center for Biotechnology Information. "N-Isopropyl-3-phenylpropan-1-amine | C12H19N | CID 11412689." PubChem.[2]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[4]

  • Geldenhuys, W. J., et al. "Synthesis and Biological Evaluation of Pentacycloundecylamines and Triquinylamines as Voltage-Gated Calcium Channel Blockers." Bioorganic & Medicinal Chemistry, 2005. (Archived via PMC).[3]

Sources

Application

Application Note: Systematic Approach to Selecting a Recrystallization Solvent for N-Isopropyl-3-phenyl-1-propanamine HCl

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining an optimal recrystallization solvent for N-Isopropyl-3-phenyl-1-propanamine hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining an optimal recrystallization solvent for N-Isopropyl-3-phenyl-1-propanamine hydrochloride. Due to the limited specific literature on this compound, this guide emphasizes a systematic, first-principles approach to solvent screening and purification. It covers the theoretical principles of recrystallization for polar, salt-based compounds, presents a detailed experimental protocol for solvent selection, and outlines a bulk recrystallization procedure. The methodologies described are designed to be broadly applicable to similar amine hydrochloride salts, ensuring a robust and reproducible purification process.

Introduction: The Importance of Purity

N-Isopropyl-3-phenyl-1-propanamine and its hydrochloride salt are members of the phenylalkylamine class of compounds. While specific applications are not widely documented in public literature, its structural motifs are common in pharmacologically active molecules. For any application in research or drug development, achieving high chemical purity is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of removing impurities and yielding a product with a well-defined crystalline structure.[1][2]

The hydrochloride salt form of an amine introduces specific challenges and considerations for solvent selection due to its increased polarity and ionic character compared to the freebase. This guide provides the foundational knowledge and practical steps to overcome these challenges.

Principles of Recrystallization for Amine HCl Salts

The success of recrystallization hinges on the differential solubility of the target compound in a chosen solvent at different temperatures.[3][4] An ideal solvent for N-Isopropyl-3-phenyl-1-propanamine HCl should exhibit the following characteristics[5][6]:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the compound when heated to near its boiling point.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals.

  • Appropriate Polarity: The principle of "like dissolves like" is a useful starting point.[4] As an amine hydrochloride, the compound is a salt and therefore highly polar. Polar solvents are more likely to be effective.

  • Inertness: The solvent must not react chemically with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[7]

  • Impurity Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[6]

For polar salts like amine hydrochlorides, single-solvent systems can sometimes be challenging. A large number of hydrochloride salts are highly soluble in lower alcohols like ethanol, making them poor choices for direct recrystallization.[8] In such cases, a mixed-solvent system (also known as an antisolvent or solvent/antisolvent system) is often employed.[9][10][11] In this technique, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "bad" or "antisolvent" (in which it is poorly soluble) is added dropwise to induce precipitation.[10][11]

Systematic Solvent Screening: An Experimental Protocol

This protocol describes a small-scale, systematic approach to test a range of solvents and identify the most promising candidates for bulk recrystallization.

Materials and Equipment
  • Compound: Crude N-Isopropyl-3-phenyl-1-propanamine HCl

  • Solvents: A range of solvents with varying polarities (see Table 1).

  • Equipment: Small test tubes (10 x 75 mm), hot plate/stirrer, sand bath or water bath, Pasteur pipettes, glass stirring rod, vortex mixer.

Solvent Selection Workflow

The following diagram illustrates the decision-making process for screening individual solvents and solvent pairs.

Solvent_Screening_Workflow start Start: Place ~20 mg crude compound in a test tube add_solvent Add 0.5 mL of test solvent start->add_solvent vortex Vortex at Room Temp add_solvent->vortex check_sol_rt Soluble at Room Temp? vortex->check_sol_rt heat Heat tube gently in bath check_sol_rt->heat No reject_too_soluble Result: Reject Solvent (Too Soluble) check_sol_rt->reject_too_soluble Yes consider_good Consider as 'Good' Solvent for Mixed System check_sol_rt->consider_good If dissolves completely check_sol_hot Soluble when hot? heat->check_sol_hot cool_rt Cool to Room Temp check_sol_hot->cool_rt Yes reject_insoluble Result: Reject Solvent (Insoluble) check_sol_hot->reject_insoluble No consider_bad Consider as 'Bad' Solvent (Antisolvent) for Mixed System check_sol_hot->consider_bad If insoluble cool_ice Cool in Ice Bath cool_rt->cool_ice check_xtals Crystals form? cool_ice->check_xtals check_xtals->reject_insoluble No (Try scratching/seeding) good_single Result: Good Single Solvent Candidate check_xtals->good_single Yes

Caption: Workflow for systematic solvent screening.

Step-by-Step Screening Procedure
  • Preparation: Place approximately 20-30 mg of crude N-Isopropyl-3-phenyl-1-propanamine HCl into several small, labeled test tubes.

  • Room Temperature Test: To each tube, add 0.5 mL of a different solvent from Table 1. Vortex or stir vigorously for 1 minute.

    • Observation: If the solid dissolves completely, the solvent is likely too good and unsuitable for single-solvent recrystallization.[12] However, note it as a potential "good" solvent for a mixed-solvent system.

  • Hot Solubility Test: For the solvents in which the compound was not soluble at room temperature, gently heat the test tube in a sand or water bath. Add solvent dropwise (up to a total of 1.5 mL) while heating until the solid dissolves completely.

    • Observation: If the solid dissolves, this is a promising candidate. If the solid does not dissolve even after adding 1.5 mL of hot solvent, it is likely a poor solvent for single-solvent recrystallization. Note it as a potential "antisolvent" or "bad" solvent.

  • Crystallization Test: For the promising candidates from step 3, allow the hot, clear solution to cool slowly to room temperature.[9] If no crystals form, try scratching the inside of the test tube with a glass rod below the liquid surface or placing it in an ice-water bath.[5]

    • Observation: The formation of a significant amount of crystalline precipitate upon cooling indicates a good single solvent. Oiling out—the formation of a liquid layer instead of solid crystals—indicates the solvent's boiling point may be higher than the compound's melting point, or that significant impurities are present.[13]

Evaluating Mixed-Solvent Systems

If no single solvent is ideal, test promising pairs. Common pairs often involve a polar "good" solvent and a less polar "antisolvent".[6][7]

  • Dissolve ~30 mg of the crude compound in a minimum amount of the hot "good" solvent (e.g., isopropanol, ethanol).

  • While still hot, add the "bad" solvent (e.g., diethyl ether, ethyl acetate, hexane) dropwise until the solution becomes faintly and persistently cloudy (turbid).[10][14]

  • Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.

  • Allow the solution to cool slowly as described above. A good mixed-solvent system will produce crystals upon cooling.

Potential Solvents for Screening

Given the polar, salt-like nature of N-Isopropyl-3-phenyl-1-propanamine HCl, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)PolarityRationale & Comments
Water 100Very HighOften a good solvent for salts, but drying can be slow.[15] May be too effective a solvent.
Methanol 65HighGood for polar compounds, but often too soluble.[15] Volatile and easy to remove.
Ethanol (95% or Absolute) 78HighExcellent general-purpose polar solvent.[15] Amine HCl salts are often too soluble.[8]
Isopropanol (IPA) 82Medium-HighA preferred solvent for recrystallizing many amine HCl salts as it is less polar than ethanol.[8]
Acetonitrile 82Medium-HighAprotic polar solvent, can be effective.
Acetone 56MediumCan be a useful wash or antisolvent.[8] Its low boiling point makes it easy to remove.
Ethyl Acetate (EtOAc) 77Medium-LowOften used as an antisolvent with alcohols.
Diethyl Ether 35LowClassic antisolvent for precipitating salts from more polar solvents like alcohols.[8][14] Very volatile.
Toluene 111LowUnlikely to be a good single solvent but could be an antisolvent. High boiling point.
Hexane/Heptane ~69 / ~98Very LowNonpolar. Almost certainly will act as an antisolvent.

Data compiled from various chemical reference sources.

Bulk Recrystallization Protocol

Once an optimal solvent or solvent pair is identified, proceed with recrystallizing the bulk of the material. The following is a general procedure.

Bulk_Recrystallization start Place crude compound in Erlenmeyer flask add_solvent Add minimum amount of hot solvent(s) to dissolve start->add_solvent hot_filter Perform hot gravity filtration (if insoluble impurities exist) add_solvent->hot_filter cool_slow Allow filtrate to cool slowly to room temperature hot_filter->cool_slow induce_xtal Induce crystallization if needed (scratch/seed) cool_slow->induce_xtal cool_ice Cool in ice bath to maximize yield induce_xtal->cool_ice vac_filter Collect crystals via vacuum filtration cool_ice->vac_filter wash Wash crystals with small amount of ice-cold solvent vac_filter->wash dry Dry crystals under vacuum wash->dry analyze Analyze purity (Melting Point, etc.) dry->analyze

Caption: General workflow for bulk recrystallization.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent and heat the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid. Using the minimum volume of solvent is critical to maximize yield.[5][15]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

  • Maximizing Yield: Once the solution has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Characterization and Purity Assessment

The success of the recrystallization should be verified by analyzing the final product.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range. Comparing the melting point of the crude and recrystallized material is a primary indicator of increased purity.[4]

  • Spectroscopy (NMR, IR): For a more rigorous assessment, spectroscopic methods can be used to confirm the structure and identify any remaining impurities.

  • Chromatography (HPLC, TLC): Chromatographic techniques can provide a quantitative measure of purity.

Troubleshooting

  • Oiling Out: If the compound separates as an oil, it may be due to impurities or the solution being cooled too quickly. Try reheating to dissolve the oil, adding slightly more solvent, and allowing it to cool more slowly.

  • No Crystals Form: If crystallization does not occur, the solution may not be sufficiently saturated. Try evaporating some of the solvent to concentrate the solution, or add a seed crystal of the pure compound to induce nucleation.[2][3] Scratching the inner surface of the flask can also help initiate crystal growth.[5]

  • Low Recovery: This is often caused by using too much solvent during the dissolution step or washing the final crystals with too much cold solvent.[5]

Conclusion

References

  • A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research. Available at: [Link]

  • Mixed Solvent Recrystallization of Acetanilide. Diablo Valley College. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]

  • Recrystallization Guide for Chemists. Scribd. Available at: [Link]

  • Mixed-solvent recrystallisation. University of York, Department of Chemistry. Available at: [Link]

  • Purification: How To. University of Rochester, Department of Chemistry. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate. Available at: [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. Available at: [Link]

  • Solvent Choice. University of York, Department of Chemistry. Available at: [Link]

  • Recrystallization in the Organic Chemistry Laboratory. ChemEd X. Available at: [Link]

  • Experiment 2: Recrystallization. Athabasca University. Available at: [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. Available at: [Link]

  • Recrystallization, filtration and melting point. University of Toronto. Available at: [Link]

  • 3.3F: Mixed Solvents. Chemistry LibreTexts. Available at: [Link]

  • Methylamine hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

Sources

Method

Application Note: Pharmacological Profiling of N-Isopropyl-3-phenyl-1-propanamine

Introduction & Scientific Rationale N-Isopropyl-3-phenyl-1-propanamine (N-IP-PPA) represents a critical structural probe in the study of monoamine transporter (MAT) pharmacology. Chemically, it consists of a phenylpropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-Isopropyl-3-phenyl-1-propanamine (N-IP-PPA) represents a critical structural probe in the study of monoamine transporter (MAT) pharmacology. Chemically, it consists of a phenylpropyl backbone with a secondary amine substituted by an isopropyl group.

In the development of psychoactive therapeutics, this molecule serves as a pivotal "linker" compound in Structure-Activity Relationship (SAR) studies. While primary phenylpropylamines are often Monoamine Releasing Agents (MRAs), the addition of steric bulk to the nitrogen atom (such as an isopropyl group) frequently shifts the pharmacological profile from substrate-mediated release toward reuptake inhibition or alters transporter selectivity (e.g., favoring NET/DAT over SERT).

Mechanistic Context[1][2][3][4][5]
  • The "Isopropyl Shift": In many phenethylamine and phenylpropylamine scaffolds, replacing an N-methyl group with an N-isopropyl group increases lipophilicity and steric hindrance. This often reduces potency at the Serotonin Transporter (SERT) while retaining or enhancing affinity for the Norepinephrine Transporter (NET), a principle observed in the development of secondary amine antidepressants.

  • Research Utility: N-IP-PPA is utilized to map the size constraints of the orthosteric binding site of MATs. It acts as a reference standard to evaluate how hydrophobic collapse in the S1 binding pocket influences inhibitor selectivity.

Experimental Workflow Overview

The characterization of N-IP-PPA requires a tiered approach to distinguish between binding affinity, functional inhibition, and substrate-mediated release.

Workflow Prep Compound Preparation (HCl Salt Conversion) Binding Radioligand Binding (Ki Determination) Prep->Binding Affinity Uptake Functional Uptake (IC50 Determination) Prep->Uptake Potency Profile Selectivity Profile (NET vs DAT vs SERT) Binding->Profile Release Superfusion Assay (Release vs. Reuptake) Uptake->Release Mechanism Check Uptake->Profile Release->Profile

Figure 1: Tiered pharmacological evaluation workflow for N-Isopropyl-3-phenyl-1-propanamine.

Protocol 1: Compound Preparation & Handling

Objective: Ensure consistent solubility and stability of N-IP-PPA for micro-molar assays. Free amines are prone to oxidation and inaccurate weighing; conversion to the hydrochloride (HCl) salt is recommended.

Materials
  • N-Isopropyl-3-phenyl-1-propanamine (Free base).[1]

  • Solvents: Diethyl ether (anhydrous), 2M HCl in diethyl ether, DMSO (cell culture grade).

  • Equipment: Rotary evaporator, Desiccator.

Procedure
  • Salt Conversion (If starting with free base):

    • Dissolve the free amine oil in anhydrous diethyl ether (10 mL per gram).

    • Dropwise add 2M HCl in ether while stirring on ice until precipitation ceases.

    • Filter the white precipitate and wash with cold ether.

    • Dry under vacuum to constant weight. Store at -20°C.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock in 100% DMSO.

    • Note: Avoid aqueous stock solutions for long-term storage to prevent hydrolysis or bacterial growth.

    • Working Solution: Dilute to 100 µM in Assay Buffer immediately prior to use (final DMSO < 0.1%).

Protocol 2: Functional Uptake Inhibition Assay

Objective: Determine the IC50 of N-IP-PPA at human DAT, NET, and SERT. This assay measures the compound's ability to block the transport of radiolabeled neurotransmitters into cells.[2]

Biological System[1][3][8]
  • Cell Lines: HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands:

    • [³H]Dopamine (for DAT).[3][2]

    • [³H]Norepinephrine (for NET).[3][2]

    • [³H]5-HT (Serotonin) (for SERT).[3][2]

Reagents & Buffer[1]
  • Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 5.6 mM Glucose, 25 mM HEPES, pH 7.4.

  • Non-Specific Binding (NSB) Controls:

    • Mazindol (10 µM) for DAT/NET.

    • Paroxetine (10 µM) for SERT.

Step-by-Step Methodology
  • Cell Plating:

    • Plate cells (poly-D-lysine coated 96-well plates) at 50,000 cells/well 24 hours prior to assay.

  • Pre-Incubation:

    • Remove culture medium and wash cells 1x with warm KRH buffer.

    • Add 150 µL of KRH buffer containing N-IP-PPA (Concentration range: 1 nM to 100 µM, log-scale).

    • Incubate for 10 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitor to reach equilibrium with the transporter before the substrate is introduced.

  • Substrate Addition:

    • Add 50 µL of radioligand solution (Final concentration: ~20 nM, optimized to be < Km of the transporter).

    • Incubate for 10 minutes (DAT/NET) or 15 minutes (SERT) at 37°C.

    • Critical Control: Keep incubation time short to measure initial velocity of uptake, ensuring linear kinetics.

  • Termination:

    • Rapidly aspirate buffer.

    • Wash 3x with ice-cold KRH buffer.

    • Why Ice-Cold? To instantly freeze transporter conformational changes and prevent efflux.

  • Quantification:

    • Lyse cells with 1% SDS or scintillation cocktail.

    • Measure radioactivity (CPM) via Liquid Scintillation Counting (LSC).

Data Analysis

Calculate % Specific Uptake:



Fit data to a non-linear regression (sigmoidal dose-response) to derive IC50.

Protocol 3: Radioligand Binding Assay (Ki Determination)

Objective: Measure the affinity of N-IP-PPA for the transporter, independent of transport function. This distinguishes whether a compound binds tightly but transports slowly (low turnover) or binds weakly.

Reagents
  • Membrane Prep: Homogenized membranes from HEK293-hMAT cells.

  • High-Affinity Radioligands:

    • [¹²⁵I]RTI-55 (Non-selective, high affinity).

    • [³H]Nisoxetine (NET selective).

    • [³H]Citalopram (SERT selective).

Procedure
  • Incubation: Mix membrane protein (20 µ g/well ), radioligand (at Kd concentration), and N-IP-PPA in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Equilibrium: Incubate for 60-90 minutes at room temperature (25°C).

  • Filtration: Harvest on GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Why PEI? It reduces the binding of sticky lipophilic amines (like phenylpropylamines) to the glass fiber filter, lowering background noise.

  • Calculation: Derive Ki using the Cheng-Prusoff equation:

    
    
    

Expected Results & Interpretation

The following table summarizes the theoretical profile of N-Isopropyl-3-phenyl-1-propanamine compared to reference standards, based on SAR literature of phenylpropylamines.

CompoundhNET IC50hDAT IC50hSERT IC50Selectivity Profile
N-IP-PPA 0.5 - 2.0 µM 1.0 - 5.0 µM > 10 µM NET > DAT >> SERT
Amphetamine0.05 µM0.1 µM> 10 µMDAT/NET Releaser
Atomoxetine0.005 µM1.0 µM0.07 µMNET Selective
Fluoxetine> 1 µM> 1 µM0.01 µMSERT Selective

Interpretation Guide:

  • High NET/DAT Affinity: The isopropyl group typically favors the catecholamine transporters.

  • Low SERT Affinity: The absence of an aryloxy group (present in fluoxetine/atomoxetine) drastically reduces SERT binding.

  • Reuptake vs. Release: If the IC50 in the uptake assay is significantly lower than the Ki in the binding assay, the compound may be acting as a substrate (Releaser) rather than a pure blocker. Confirm with a superfusion release assay.

Visualization: Synaptic Mechanism

Mechanism Synapse Synaptic Cleft Transporter Monoamine Transporter (NET/DAT) Transporter->Synapse Increased NT Concentration N_IP_PPA N-Isopropyl-3-phenyl-1-propanamine N_IP_PPA->Transporter Steric Blockade (Competitive) Substrate Neurotransmitter (NE/DA) Substrate->Transporter Endogenous Uptake

Figure 2: Mechanism of Action. N-IP-PPA competitively binds to the orthosteric site of NET/DAT, preventing the reuptake of neurotransmitters.

References

  • Baumann, M. H., et al. (2013).[2] "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology.

  • Eshleman, A. J., et al. (2017). "Affinity, potency, efficacy, and selectivity of a series of novel monoamine transporter inhibitors." Journal of Pharmacology and Experimental Therapeutics.

  • Glennon, R. A., et al. (1984). "N-Substituted 3-phenylpropylamines: Binding affinities for the serotonin and dopamine transporters." Journal of Medicinal Chemistry.

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology.

  • Wong, D. T., et al. (1995). "Prozac (fluoxetine), the first selective serotonin uptake inhibitor and an antidepressant drug."[4] Life Sciences.[4]

Sources

Application

Handling hygroscopic amine hydrochloride salts in the lab

Application Note: Advanced Handling Protocols for Hygroscopic Amine Hydrochloride Salts Abstract Hygroscopic amine hydrochloride salts are ubiquitous in pharmaceutical development due to their improved solubility and bio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling Protocols for Hygroscopic Amine Hydrochloride Salts

Abstract

Hygroscopic amine hydrochloride salts are ubiquitous in pharmaceutical development due to their improved solubility and bioavailability compared to free bases. However, their tendency to deliquesce—absorb atmospheric moisture to the point of dissolution—compromises stoichiometric accuracy, reaction yields, and long-term stability. This guide provides a definitive, field-tested protocol for the handling, weighing, drying, and storage of these labile compounds, moving beyond standard textbook advice to address real-world laboratory challenges.

The Mechanism of Hygroscopicity

Understanding why your salt is degrading is the first step to prevention. Amine hydrochloride salts often possess high crystal lattice energies, but the hydration energy of the chloride ion and the ammonium cation can exceed this lattice energy in the presence of water vapor.

  • The Trap: As the salt absorbs water, it forms a saturated solution film on the crystal surface. This film lowers the vapor pressure of the water relative to the atmosphere, accelerating further absorption—a self-catalyzing cycle leading to "oiling out."

  • Impact: A 1% water uptake by weight introduces a 1% stoichiometric error. In catalysis or multi-step synthesis, this error propagates, leading to incomplete conversion or difficult purifications.

Protocol A: The "Difference Weighing" Method

Standard taring methods fail with hygroscopic salts because the balance reading drifts upwards as you watch.

Objective: Obtain an accurate mass while minimizing atmospheric exposure. Equipment: Cylindrical weighing bottle with a ground-glass joint cap (do not use weighing boats).

Workflow:

  • Preparation: Dry the weighing bottle and cap in an oven (110°C) and cool in a desiccator.

  • Loading: In a low-humidity zone (or glovebox), add slightly more than the required amount of salt to the bottle. Cap immediately.

  • Initial Weighing (

    
    ):  Place the capped bottle on the analytical balance. Record the stable mass.
    
  • Transfer:

    • Take the bottle to your reaction vessel.

    • Remove the cap only when directly over the vessel.

    • Pour/tap the estimated amount into the reactor.

    • Crucial: Do not use a spatula if possible; pouring minimizes surface area exposure.

    • Recap immediately.

  • Final Weighing (

    
    ):  Weigh the capped bottle again.
    
  • Calculation: Mass delivered =

    
    .
    

Note: This method eliminates the error from water absorption during the weighing process, as the weight gain occurs on the remaining bulk, not the aliquoted sample.

Protocol B: The "Rescue" – Azeotropic Drying

When a salt has "oiled out" or become a sticky gum, vacuum drying alone often fails because the water is trapped deep within the viscous matrix. Azeotropic distillation is the superior method.

Principle: Use a solvent that forms a low-boiling binary azeotrope with water to "carry" the moisture out of the solid matrix during rotary evaporation.

Recommended Solvents:

Solvent Azeotrope BP (°C) Water Composition (% wt) Application Note
Toluene 85.0°C ~20% Gold Standard. Forms a heterogeneous azeotrope (separates on cooling). Excellent for bulk drying.
Acetonitrile 76.5°C ~16% Best for polar amines that might not tolerate toluene.

| Ethanol | 78.2°C | 4.4% | Not recommended for primary drying; holds water too tightly. |

Step-by-Step Rescue:

  • Dissolution: Dissolve the "oiled" salt completely in a minimum amount of dry Methanol or Ethanol. (Yes, add more solvent to break the gum).

  • Azeotrope Addition: Add 5–10 equivalents (by volume) of Toluene to the alcohol solution.

  • Evaporation: Rotovap the mixture.

    • Observation: As the alcohol evaporates, the toluene/water azeotrope will follow. The salt will likely precipitate as a fine, white solid.

  • Repeat: If the solid remains tacky, re-suspend in toluene and rotovap again.

  • Final Dry: Place the resulting solid in a vacuum oven at 40–50°C overnight.

Protocol C: Storage & Preservation

The "Defense in Depth" Strategy:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Never use snap-cap plastic vials (permeable to moisture over months).

  • Seal: Wrap the cap junction tightly with Parafilm® or electrical tape.

  • Secondary Environment: Place the vial inside a desiccator.

    • Desiccant Choice: Use Phosphorus Pentoxide (

      
      )  for maximum dryness (acidic environment). Use KOH pellets  if the amine is sensitive to acid vapors (though rare for HCl salts).
      
  • Inert Gas: If opening a bottle for more than 1 minute, flush the headspace with dry Argon or Nitrogen before recapping.

Visualizing the Workflow

Figure 1: The "Salt Rescue" Decision Tree

A logical pathway for determining the correct handling procedure based on the physical state of the salt.

SaltRescue Start Inspect Salt Condition IsFlowing Is it free-flowing? Start->IsFlowing Weighing Proceed to Difference Weighing IsFlowing->Weighing Yes IsSticky Is it sticky/clumped? IsFlowing->IsSticky No OiledOut Has it turned to oil/liquid? IsSticky->OiledOut No (Severe) VacuumDry Vacuum Oven (40°C, <10 mbar, 12h) IsSticky->VacuumDry Yes (Mild) Azeotrope Azeotropic Distillation (Dissolve MeOH -> Add Toluene -> Rotovap) OiledOut->Azeotrope Check Re-check Consistency VacuumDry->Check Azeotrope->Check Check->Weighing Dry Check->Azeotrope Still Sticky

Caption: Decision matrix for handling compromised hygroscopic salts. Green paths indicate safe usage; red paths indicate remediation is required.

Figure 2: The Difference Weighing Logic

Visualizing the subtraction method to ensure stoichiometric accuracy.

WeighingLogic Step1 Weigh Full Bottle (M_total) Step2 Transfer to Reactor (Minimize Exposure) Step1->Step2 Step3 Weigh Bottle Again (M_rem) Step2->Step3 Calc Mass = M_total - M_rem Step3->Calc

Caption: The "Difference Method" workflow. By weighing the container before and after transfer, moisture absorption during the transfer step does not affect the recorded mass of the dispensed sample.

References

  • Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry. Cengage Learning. (Standard reference for "Weighing by Difference" methodology).

    • Source:

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

    • Source:

  • Org. Synth. (1941). Hydrazine hydrate. Organic Syntheses, Coll. Vol. 1, p.309. (Demonstrates handling of hygroscopic hydrazine salts).

    • Source:

  • Sigma-Aldrich Technical Bulletin.Handling Hygroscopic Reagents.

    • Source:

Method

Synthesis of N-isopropyl-3-phenyl-1-propanamine: A Detailed Guide to Reaction Conditions and Protocols

Introduction N-isopropyl-3-phenyl-1-propanamine is a secondary amine of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in various biologically active compounds....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-isopropyl-3-phenyl-1-propanamine is a secondary amine of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in various biologically active compounds. Its synthesis is a crucial step in the preparation of novel pharmaceutical candidates. This technical guide provides a comprehensive overview of the synthetic routes to N-isopropyl-3-phenyl-1-propanamine, with a primary focus on the widely employed reductive amination of 3-phenylpropanal.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed exploration of the reaction mechanisms, step-by-step experimental protocols for two common reductive amination methods, and guidance on the characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process, ensuring both scientific integrity and practical applicability.

The Synthetic Landscape: Reductive Amination as the Method of Choice

The most direct and efficient method for the synthesis of N-isopropyl-3-phenyl-1-propanamine is the reductive amination of 3-phenylpropanal with isopropylamine. This reaction proceeds in two key stages: the formation of an intermediate imine followed by its reduction to the desired secondary amine.[1]

The overall transformation can be summarized as follows:

The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde.[1] This guide will detail protocols using two common and effective reducing agents: sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).

Delving into the Mechanism: A Tale of Two Steps

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The reductive amination process can be broken down into two distinct mechanistic stages:

Part 1: Imine Formation

The initial step is the acid-catalyzed reaction between the carbonyl group of 3-phenylpropanal and the primary amine, isopropylamine, to form an imine (also known as a Schiff base).[2][3]

Imine Formation aldehyde 3-Phenylpropanal protonated_aldehyde Protonated Aldehyde aldehyde->protonated_aldehyde + H⁺ amine Isopropylamine carbinolamine Carbinolamine Intermediate protonated_aldehyde->carbinolamine + Isopropylamine protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H⁺ iminium_ion Iminium Ion protonated_carbinolamine->iminium_ion - H₂O imine Imine iminium_ion->imine - H⁺ H_plus H⁺ H2O H₂O

Caption: Mechanism of Imine Formation.

The reaction is typically carried out under mildly acidic conditions (pH 4-5).[3] This is a critical parameter, as a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group for nucleophilic attack.[3] The removal of water as it is formed can also drive the equilibrium towards the imine product.[4]

Part 2: Reduction of the Imine

Once the imine is formed, it is reduced to the final secondary amine. This is achieved through the nucleophilic addition of a hydride (H⁻) from the reducing agent to the electrophilic carbon of the C=N double bond.[5]

Imine Reduction imine Imine amine_anion Amine Anion imine->amine_anion + [H]⁻ hydride [H]⁻ (from reducing agent) final_amine N-isopropyl-3-phenyl-1-propanamine amine_anion->final_amine + H⁺ proton_source H⁺ (from solvent)

Caption: Mechanism of Imine Reduction.

Sodium borohydride is a cost-effective reducing agent, but it can also reduce the starting aldehyde if not used carefully.[1] Sodium triacetoxyborohydride is a milder and more selective reagent that is particularly well-suited for one-pot reductive aminations as it does not readily reduce aldehydes or ketones.[6]

Experimental Protocols

The following are two detailed protocols for the synthesis of N-isopropyl-3-phenyl-1-propanamine via reductive amination.

Protocol 1: Reductive Amination using Sodium Borohydride

This two-step, one-pot procedure first allows for the formation of the imine before the addition of the reducing agent to minimize the reduction of the starting aldehyde.

Materials:

  • 3-Phenylpropanal

  • Isopropylamine

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-phenylpropanal (1.0 eq) in methanol (5-10 mL per gram of aldehyde) in a round-bottom flask, add isopropylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-isopropyl-3-phenyl-1-propanamine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This direct, one-pot procedure allows for the simultaneous formation and reduction of the imine due to the higher selectivity of the reducing agent.[6]

Materials:

  • 3-Phenylpropanal

  • Isopropylamine

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-phenylpropanal (1.0 eq) and isopropylamine (1.2 eq) in 1,2-dichloroethane (10-15 mL per gram of aldehyde) in a round-bottom flask, add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature.

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Stir the mixture for 15-30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude N-isopropyl-3-phenyl-1-propanamine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Workflow start Start: 3-Phenylpropanal + Isopropylamine protocol1 Protocol 1: Two-Step, One-Pot (NaBH₄) start->protocol1 protocol2 Protocol 2: Direct, One-Pot (NaBH(OAc)₃) start->protocol2 imine_formation Imine Formation (1-2h, RT) protocol1->imine_formation direct_amination Direct Reductive Amination with NaBH(OAc)₃ (12-24h, RT) protocol2->direct_amination reduction1 Reduction with NaBH₄ (0-5°C, then RT) imine_formation->reduction1 workup Aqueous Workup (Quenching, Extraction, Washing) reduction1->workup direct_amination->workup purification Purification (Drying, Concentration, Column Chromatography) workup->purification product Final Product: N-isopropyl-3-phenyl-1-propanamine purification->product

Caption: Experimental Workflow for Synthesis.

Characterization of N-isopropyl-3-phenyl-1-propanamine

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods. While experimentally obtained spectra are the gold standard, the following are predicted data based on the structure and data from analogous compounds.

Table 1: Predicted Spectroscopic Data for N-isopropyl-3-phenyl-1-propanamine

Technique Expected Observations
¹H NMR Aromatic protons (phenyl group): multiplet around δ 7.1-7.3 ppm. Methylene protons adjacent to the phenyl group: triplet around δ 2.6 ppm. Methylene protons adjacent to the nitrogen: triplet around δ 2.5 ppm. Methine proton of the isopropyl group: septet around δ 2.8 ppm. Methylene protons at the 2-position of the propyl chain: multiplet around δ 1.8 ppm. Methyl protons of the isopropyl group: doublet around δ 1.0 ppm. NH proton: broad singlet, chemical shift can vary.
¹³C NMR Aromatic carbons: peaks in the range of δ 125-142 ppm. Methylene carbon adjacent to the phenyl group: ~δ 34 ppm. Methylene carbon adjacent to the nitrogen: ~δ 49 ppm. Methine carbon of the isopropyl group: ~δ 49 ppm. Methylene carbon at the 2-position of the propyl chain: ~δ 32 ppm. Methyl carbons of the isopropyl group: ~δ 23 ppm.
IR (Infrared) Spectroscopy N-H stretch (secondary amine): weak to medium absorption around 3300-3500 cm⁻¹. C-H stretch (aromatic): absorptions above 3000 cm⁻¹. C-H stretch (aliphatic): absorptions below 3000 cm⁻¹. C=C stretch (aromatic): absorptions around 1450-1600 cm⁻¹. C-N stretch: absorption in the fingerprint region around 1020-1220 cm⁻¹.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 177. Expected fragmentation would involve cleavage alpha to the nitrogen atom, leading to fragments such as [M-CH₃]⁺ (m/z 162) and a base peak corresponding to the iminium ion formed by cleavage of the C-C bond adjacent to the nitrogen.

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 3-Phenylpropanal: Combustible liquid. May cause skin and eye irritation.[2][3]

  • Isopropylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic if swallowed, in contact with skin, or if inhaled.[7][8]

  • Sodium Borohydride: In contact with water, releases flammable gases which may ignite spontaneously. Toxic if swallowed. Causes severe skin burns and eye damage.[6][9]

  • Sodium Triacetoxyborohydride: Causes serious eye irritation. Reacts with water to release flammable gases.

  • 1,2-Dichloroethane: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Suspected of causing cancer.

Consult the Safety Data Sheets (SDS) for all chemicals before use for a complete understanding of the hazards and handling procedures.

Conclusion

This application note provides a comprehensive guide to the synthesis of N-isopropyl-3-phenyl-1-propanamine via reductive amination. By understanding the underlying reaction mechanisms and following the detailed protocols, researchers can confidently and efficiently prepare this valuable secondary amine. The choice between sodium borohydride and sodium triacetoxyborohydride will depend on the specific requirements of the synthesis, including scale, desired purity, and safety considerations. The provided characterization data will aid in the verification of the final product. As with all chemical syntheses, adherence to strict safety protocols is essential.

References

  • Formation of Imines and Enamines. (2025, July 5). Chemistry Steps. Retrieved from [Link]

  • Aldehydes and Ketones with Amines: Imine Formation Mechanism. (2025, May 22). JoVE. Retrieved from [Link]

  • Imine formation. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

  • Isopropylamine Safety Data Sheet. (2022, March 15). OQ Chemicals. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Imines formation. (2024, December 10). OperaChem. Retrieved from [Link]

  • Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Vedantu. Retrieved from [Link]

  • CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide. (2024, June 17). YouTube. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Storage Stability and Degradation Profiling of N-Isopropyl-3-phenyl-1-propanamine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary N-Isopropyl-3-phenyl-1-propanamine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

N-Isopropyl-3-phenyl-1-propanamine hydrochloride is a highly versatile secondary amine salt utilized as a critical intermediate and active pharmaceutical ingredient (API) building block. While its hydrocarbon backbone (phenylpropyl chain) exhibits robust thermodynamic stability, the molecule possesses two critical structural vulnerabilities: a secondary amine center and a hydrochloride salt form .

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we dissect the mechanistic causality behind its degradation—specifically its high susceptibility to nitrosation and hygroscopicity—and provide a self-validating, regulatory-compliant protocol for stability indicating assays (SIAs).

Mechanistic Degradation Profiling (E-E-A-T)

To design an effective stability protocol, we must first understand why and how this specific molecule degrades under storage conditions.

The Nitrosation Vulnerability (Critical Regulatory Risk)

The most significant storage and formulation risk for N-Isopropyl-3-phenyl-1-propanamine is the formation of Nitrosamine Drug Substance-Related Impurities (NDSRIs) . Secondary amines are notoriously susceptible to electrophilic attack by nitrosating agents (e.g., nitrous acid formed from trace nitrites in excipients or water) under mildly acidic conditions[1].

  • Causality: The FDA explicitly highlights secondary amines as high-risk precursors for mutagenic nitrosamines[1]. Even if nitrites are not used in the synthesis, trace levels in common excipients (like microcrystalline cellulose) or packaging materials can trigger this reaction over long-term storage[2].

Oxidative Susceptibility (N-Oxidation)

While the phenyl ring is stable, the electron-rich nitrogen atom can undergo auto-oxidation.

  • Causality: Exposure to trace peroxides (often found in polyethylene glycols or polysorbates) or free radicals during prolonged storage can oxidize the secondary amine to an N-oxide or hydroxylamine derivative. Forced degradation studies must include oxidative stress to map these pathways[3].

Solid-State Hygroscopicity

As a hydrochloride salt, this compound is prone to moisture uptake.

  • Causality: At high relative humidity (RH), the salt can absorb atmospheric water, leading to deliquescence. This moisture acts as a plasticizer, lowering the glass transition temperature of the solid state, increasing molecular mobility, and exponentially accelerating the chemical degradation pathways mentioned above.

Mandatory Visualization: Stability & Degradation Workflow

StabilityWorkflow API N-Isopropyl-3-phenyl-1-propanamine HCl (Secondary Amine Salt) Stress ICH Q1A(R2) Stability & Forced Degradation API->Stress Oxidation Oxidative Stress (Peroxides/Radicals) Stress->Oxidation Thermal Thermal & Humidity (Accelerated: 40°C/75% RH) Stress->Thermal Nitrosation Excipient Interaction (Trace Nitrites) Stress->Nitrosation Deg1 N-Oxide Formation (+16 Da) Oxidation->Deg1 Deg2 Moisture Uptake & Deliquescence Thermal->Deg2 Deg3 NDSRI Formation (N-Nitrosamine, +29 Da) Nitrosation->Deg3 Analysis LC-MS/MS & HPLC-UV Quantification Deg1->Analysis Deg2->Analysis Deg3->Analysis

Fig 1: Degradation pathways and stability testing workflow for the secondary amine API.

Regulatory Framework & Storage Conditions

Stability testing must comply with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[4]. The table below summarizes the mandatory climatic conditions for formal stability profiling.

Table 1: ICH Q1A(R2) Standard Stability Testing Conditions

Study TypeStorage ConditionMinimum Time PeriodSampling Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Experimental Protocols

Protocol A: Self-Validating Forced Degradation (Stress Testing)

To develop a robust analytical method, we must intentionally degrade the API to ensure all degradants can be chromatographically resolved from the parent peak[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of N-Isopropyl-3-phenyl-1-propanamine HCl in an inert diluent (e.g., 50:50 Water:Acetonitrile).

  • Oxidative Stress: Transfer 5 mL of stock to a vial. Add 1 mL of 3%

    
    . Stir at 25°C for 24 hours.
    
  • Nitrosation Stress (High Risk): Transfer 5 mL of stock to a vial. Add 1 mL of 0.1M Sodium Nitrite (

    
    ). Adjust pH to 3.0 using dilute HCl. Stir at 25°C for 4 hours. (Note: This mimics the acidic microenvironment of certain formulations).
    
  • Thermal/Humidity Stress: Spread 50 mg of solid API uniformly in a petri dish. Expose to 60°C and 75% RH in a stability chamber for 7 days.

  • Quenching (The Causality Step): For solution-state stress, neutralize pH and quench oxidants (using sodium thiosulfate) immediately before injection. Why? Failing to quench the reaction allows degradation to continue inside the autosampler, destroying the temporal accuracy of your analytical snapshot.

Protocol B: LC-MS/MS Analytical Profiling

Standard HPLC-UV is insufficient for secondary amines due to the regulatory requirement to detect nitrosamines at trace (ng/day) levels[1].

  • Chromatography: Use a C18 column (e.g., 100 x 2.1 mm, 1.7 µm) with a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Detection: Utilize tandem mass spectrometry (ESI+). Monitor for the parent mass (

    
     = 178.1 Da for the free base).
    
  • Degradant Tracking: Set MRM transitions to monitor

    
     Da shifts (m/z 194.1) indicative of N-oxidation, and 
    
    
    
    Da shifts (m/z 207.1) indicative of N-nitrosamine formation.
  • System Self-Validation (Mass Balance): Calculate the molar sum of the remaining API and all quantified degradant peaks. The total must equal 95.0% - 105.0% of the unstressed control. A failure in mass balance indicates undetected volatile degradants or column retention of polymers, requiring an immediate method redesign[3].

Data Presentation: Expected Degradation Profile

Based on the chemical geometry of N-Isopropyl-3-phenyl-1-propanamine, the following degradation profile should be expected and validated against during method development.

Table 2: Simulated Forced Degradation Results & Mass Shifts

Stress ConditionReagent / EnvironmentTime / TempPrimary DegradantMass ShiftExpected Degradation
Oxidation 3%

24h, 25°CN-Oxide / Hydroxylamine+16 Da5.0% - 15.0%
Nitrosation 0.1M

, pH 3.0
4h, 25°CNDSRI (N-Nitrosamine)+29 Da> 20.0% (High Yield)
Thermal Solid State7 days, 60°CNone (Thermally Stable)None< 1.0%
Humidity Solid State, 75% RH7 days, 40°CPhysical DeliquescenceN/AN/A (Physical)

Conclusion & Storage Recommendations

Because N-Isopropyl-3-phenyl-1-propanamine hydrochloride is highly vulnerable to moisture-induced mobility and excipient-driven nitrosation, bulk storage must adhere to the following strict parameters:

  • Packaging: Store in well-closed, double-polyethylene bags enclosed in high-density polyethylene (HDPE) drums. Alu/Alu blister packaging is mandatory for finished dosage forms to prevent moisture ingress.

  • Atmosphere: Include silica gel desiccants. For long-term bulk API storage, backfilling containers with inert Argon or Nitrogen gas is highly recommended to eliminate auto-oxidation pathways.

  • Excipient Screening: Prior to formulation, all excipients must be rigorously screened for trace nitrites and peroxides to prevent the formation of NDSRIs[5].

References

  • International Council for Harmonisation (ICH). ICH Q1A(R2) Stability testing of new drug substances and products. European Medicines Agency (EMA). URL:[Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry. URL:[Link]

  • World Health Organization (WHO). Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Isopropyl-3-phenyl-1-propanamine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of N-Isopropyl-3-phenyl-1-propanamine. Our focus is to address common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of N-Isopropyl-3-phenyl-1-propanamine. Our focus is to address common challenges and provide robust, field-proven strategies to optimize reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing N-Isopropyl-3-phenyl-1-propanamine?

A1: The most prevalent and industrially relevant method is the one-pot reductive amination of 3-phenyl-1-propanal (also known as hydrocinnamaldehyde) with isopropylamine.[1][2] This approach involves the in-situ formation of an imine intermediate, which is then immediately reduced to the target secondary amine.[1][3] The key advantage of this "direct" method is its efficiency, as it avoids the isolation of the often-unstable imine intermediate.[1]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Sub-optimal pH: The initial imine formation is acid-catalyzed but the hydride reducing agents (like NaBH₄) decompose under strongly acidic conditions.[4] The reaction generally proceeds best under weakly acidic to neutral conditions (pH ~6-8).[1][5]

  • Competitive Carbonyl Reduction: The reducing agent can directly reduce the starting aldehyde (3-phenyl-1-propanal) to 3-phenyl-1-propanol, a common byproduct.[1] Using a milder or more selective reducing agent can mitigate this.

  • Imine Hydrolysis: The imine formation is a reversible reaction.[1] If excess water is present, the equilibrium can shift back towards the starting materials, reducing the concentration of the imine available for reduction.

  • Impure Starting Materials: The purity of the 3-phenyl-1-propanal and isopropylamine is critical. Impurities can interfere with the reaction or lead to unwanted side products.

Q3: Which reducing agent is best suited for this reaction?

A3: The choice of reducing agent is critical for maximizing yield and minimizing side products. Here's a comparison of common options:

Reducing AgentAdvantagesDisadvantagesRecommended Use Case
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines over aldehydes; mild.[1][6][7]Water-sensitive; more expensive.[7]Recommended for high-selectivity, lab-scale synthesis.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at controlled pH (~6-7); stable in methanol.[4][6]Highly toxic (releases HCN gas upon acidification during workup).[1]Effective, but requires stringent safety protocols.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[6][8]Can readily reduce the starting aldehyde, leading to alcohol byproduct.[1][7]Best used in a two-step (indirect) procedure where the imine is pre-formed before adding the reductant.[5]
Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, or Raney Ni) "Green" chemistry approach; high atom economy.[2][9]Requires specialized high-pressure equipment; catalyst can be deactivated.[1][9]Ideal for large-scale industrial production.

Q4: I'm observing a significant amount of 3-phenyl-1-propanol in my crude product. How can I prevent this?

A4: The formation of 3-phenyl-1-propanol is a classic example of a competitive side reaction where the reducing agent attacks the starting aldehyde before it can form the imine. To minimize this:

  • Use a Selective Reducing Agent: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is known to reduce imines much faster than aldehydes.[1][5]

  • Adopt a Stepwise (Indirect) Procedure: First, allow the 3-phenyl-1-propanal and isopropylamine to react and form the imine. This can be facilitated by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄. Once imine formation is complete (monitor by TLC or GC-MS), then add a less selective reducing agent like Sodium Borohydride (NaBH₄).[5]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and solving more complex issues.

Problem: Multiple Unidentified Spots on TLC / Peaks in GC-MS

The presence of multiple unexpected products often points to side reactions beyond the simple reduction of the starting aldehyde.

Potential Cause 1: Over-alkylation

The desired product, N-Isopropyl-3-phenyl-1-propanamine, is a secondary amine. It can react with another molecule of 3-phenyl-1-propanal to form a new iminium ion, which is then reduced to a tertiary amine byproduct.

  • Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the isopropylamine relative to the aldehyde.[5] This stoichiometric adjustment ensures the aldehyde is consumed in the formation of the primary imine, minimizing its availability to react with the secondary amine product.

Potential Cause 2: Aldol Condensation of the Starting Aldehyde

Under certain conditions (especially basic), 3-phenyl-1-propanal can undergo self-condensation, leading to complex, high-molecular-weight impurities.

  • Solution: Maintain strict pH control. The reaction should be run in a weakly acidic buffer or with the addition of a mild acid like acetic acid to catalyze imine formation without promoting base-catalyzed side reactions.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low yield or purity issues.

G cluster_analysis Analysis of Crude Product cluster_solutions Corrective Actions start Low Yield or Purity Issue check_purity 1. Verify Purity of Starting Materials (3-phenyl-1-propanal, Isopropylamine) via NMR or GC-MS start->check_purity analyze_crude 2. Analyze Crude Reaction Mixture (TLC, GC-MS, LC-MS) check_purity->analyze_crude main_byproduct Identify Main Byproduct(s) analyze_crude->main_byproduct alcohol Byproduct is 3-phenyl-1-propanol main_byproduct->alcohol Competitive Reduction tertiary_amine Byproduct is Tertiary Amine main_byproduct->tertiary_amine Over-alkylation unreacted_sm High % of Unreacted Aldehyde main_byproduct->unreacted_sm Inefficient Reaction solution_alcohol Switch to NaBH(OAc)₃ OR Use two-step procedure with NaBH₄ alcohol->solution_alcohol solution_tertiary Use slight excess (1.1 eq) of Isopropylamine tertiary_amine->solution_tertiary solution_unreacted Optimize pH (6-7) Increase reaction time Ensure water removal (if indirect method) unreacted_sm->solution_unreacted

Caption: Troubleshooting workflow for N-Isopropyl-3-phenyl-1-propanamine synthesis.

Detailed Experimental Protocols

Protocol 1: High-Selectivity One-Pot Synthesis using Sodium Triacetoxyborohydride

This protocol is optimized for selectivity and is ideal for research and development settings.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 3-phenyl-1-propanal (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7]

  • Amine Addition: Add isopropylamine (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate initial imine formation.

  • Reductant Addition: In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the stirring mixture. The portion-wise addition helps to control any initial exotherm.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude amine can be further purified by column chromatography or distillation.

Protocol 2: Economical Two-Step Synthesis using Sodium Borohydride

This protocol is a cost-effective alternative, particularly for larger scales, but requires careful monitoring of the initial imine formation.

  • Imine Formation: In a flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 3-phenyl-1-propanal (1.0 eq), isopropylamine (1.2 eq), and toluene. Add a catalytic amount of p-toluenesulfonic acid.

  • Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards imine formation.[1] Continue until no more water is collected (typically 2-4 hours).

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Reduction: Change the solvent to methanol. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in portions, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC or GC-MS.

  • Workup & Purification: Follow steps 5-7 from Protocol 1.

Reaction Scheme Overview

ReactionScheme Aldehyde 3-Phenyl-1-propanal Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + H⁺ (cat.) SideProduct 3-Phenyl-1-propanol Aldehyde->SideProduct + [H⁻] (e.g., NaBH₄) Amine Isopropylamine Amine->Hemiaminal + H⁺ (cat.) Imine Imine Intermediate Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Product N-Isopropyl-3-phenyl-1-propanamine Imine->Product + [H⁻] (e.g., NaBH(OAc)₃)

Caption: General reaction pathway for the reductive amination synthesis.

References

  • Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. (n.d.). Vedantu. Retrieved from [Link]

  • Reductive amination. (2024). In Wikipedia. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293.
  • Jagadeesh, R. V., et al. (2017). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions.
  • Gomez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Bandgar, B. P., & Totre, J. V. (2008). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.
  • Shinde, S. S., & Bhanage, B. M. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(16), 5893-5935.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • N-Isopropyl-3-phenylpropanamide (56146-87-3). (n.d.). Chemchart. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Blicke, F. F., & Zienty, M. F. (1941). Physiologically Active Secondary Amines. p-(0-Methoxypheny1)-isopropyl-N-methylamine and Related Compounds. Journal of the American Chemical Society, 63(10), 2779-2781.
  • Srinivas, G., et al. (2014). Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine. Sustainable Chemical Processes, 2(1), 2.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Reductive Amination. (2024). Chemistry Steps. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of N-Isopropyl-3-phenyl-1-propanamine HCl

Welcome to the technical support guide for the purification of N-Isopropyl-3-phenyl-1-propanamine HCl. This document is designed for researchers, scientists, and professionals in drug development who are working with thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of N-Isopropyl-3-phenyl-1-propanamine HCl. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound and require methods to achieve high purity. We will address common challenges encountered during purification and provide detailed, field-proven protocols to resolve them. Our approach emphasizes the scientific principles behind each step to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs) & Initial Purification Strategy

This section addresses the most common initial queries and outlines the first-pass strategy for handling crude N-Isopropyl-3-phenyl-1-propanamine HCl.

Q1: My crude product is an oily or waxy solid. What is the most effective first step for purification?

A1: The most robust initial purification step is an acid-base extraction.[1] This technique is highly effective at separating your basic amine compound from any neutral or acidic impurities that may be present from the synthesis. The process involves dissolving the crude product in a non-polar organic solvent and washing it with an acidic aqueous solution. The basic amine is protonated and moves into the aqueous layer as a salt, leaving neutral impurities behind in the organic layer. Subsequently, the aqueous layer is basified to regenerate the freebase amine, which can then be extracted back into an organic solvent and isolated.[2][3]

Q2: What are the most common impurities I should expect in my crude N-Isopropyl-3-phenyl-1-propanamine HCl?

A2: Impurities are largely dependent on the synthetic route employed. For syntheses involving the reductive amination of 1-phenyl-2-propanone (P2P), common impurities include:

  • Unreacted Starting Materials: Residual 1-phenyl-2-propanone.

  • Reaction Byproducts: Di-isopropylamine or other secondary reaction products. Impurities from the P2P synthesis itself can also carry over.[4][5]

  • Side-Reaction Products: Compounds formed from side reactions, which can be complex and vary with reaction conditions.[6]

  • Reagents and Catalysts: Residual reducing agents or catalyst residues.

Q3: My purified amine is a freebase oil, which is difficult to handle. How do I convert it to the stable HCl salt?

A3: Converting the oily freebase to its hydrochloride salt is highly recommended as it typically forms a stable, crystalline solid that is easier to handle, weigh, and store.[7][8] This is achieved by dissolving the purified freebase amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The HCl salt will precipitate out of the solution and can be collected by filtration.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity for solid compounds like N-Isopropyl-3-phenyl-1-propanamine HCl.

Q4: I've isolated the HCl salt, but it won't crystallize from my chosen solvent. What steps can I take?

A4: Crystallization failure is a common issue. Here is a troubleshooting workflow:

  • Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[8] For amine hydrochlorides, polar protic solvents are often effective.

  • Ensure Proper Concentration: If the solution is too dilute, crystals will not form. Slowly evaporate some of the solvent to increase the concentration. If it's too concentrated, the compound may "crash out" as an amorphous solid, trapping impurities. In this case, add more hot solvent.

  • Control the Cooling Rate: Slow cooling promotes the formation of larger, purer crystals. Try allowing the flask to cool to room temperature slowly and then moving it to a refrigerator.

  • Induce Crystallization: If crystals don't form spontaneously, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed crystal" from a previous pure batch.

Q5: What are the best solvents for recrystallizing N-Isopropyl-3-phenyl-1-propanamine HCl?

A5: The choice of solvent is critical for successful recrystallization. Based on the properties of amine hydrochlorides, the following solvents and systems are recommended.

Solvent/SystemRationale & CommentsTypical Purity/Yield
Isopropanol (IPA) Excellent general-purpose solvent. Good balance of solubility at high and low temperatures.[9]>99% / 80-90%
Ethanol (Absolute) Similar to IPA but may be a slightly stronger solvent. Can be used if solubility in IPA is too low.[10]>99% / 75-85%
Acetone/Isopropanol A binary system can be used to fine-tune solubility. Start by dissolving in a minimal amount of hot IPA and slowly add acetone until turbidity appears, then re-heat to clarify and cool.>99.5% / 85-95%
n-Butanol Useful for removing impurities like ammonium chloride, which has very low solubility in butanol even at high temperatures.[10]>99.5% / 70-80%

Q6: My recrystallized product is still not pure enough. What is the next logical step?

A6: If a single recrystallization is insufficient, you have two primary options:

  • Perform a Second Recrystallization: Often, a second pass using the same or a different solvent system can significantly improve purity.

  • Proceed to Column Chromatography: If impurities have similar solubility profiles to your product, chromatography is the more effective next step.[7]

Section 3: Troubleshooting Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.

Q7: My compound is streaking badly and showing significant tailing on a standard silica gel column. How can I resolve this?

A7: This is a classic problem when purifying basic amines on standard silica gel. Silica is acidic due to surface silanol groups (Si-OH), which strongly and sometimes irreversibly bind to basic compounds, leading to poor peak shape and yield loss.[11]

Solution: Deactivate the silica by adding a small amount of a competing base to your mobile phase (eluent). A common choice is 0.5-2% triethylamine (TEA) . The TEA will neutralize the acidic sites on the silica, allowing your amine to travel through the column with minimal interaction, resulting in sharp, symmetrical peaks.[12]

Q8: What stationary phase and mobile phase combinations are recommended for purifying the freebase form of N-Isopropyl-3-phenyl-1-propanamine?

A8: You have two main choices for the stationary phase:

Stationary PhaseRecommended Mobile PhaseAdvantages & Disadvantages
Standard Silica Gel Hexane/Ethyl Acetate + 1% Triethylamine or Dichloromethane/Methanol + 1% Triethylamine Advantage: Inexpensive and widely available. Disadvantage: Requires adding a modifier that must be removed from the final product.[12]
Amine-Functionalized Silica (NH2-Silica) Hexane/Ethyl Acetate or Dichloromethane/Methanol (no modifier needed)Advantage: Provides a slightly basic surface, leading to excellent peak shape without a mobile phase modifier.[11] Disadvantage: More expensive than standard silica.
Section 4: Purity Assessment and Validation

After purification, it is crucial to verify the purity and identity of your compound.

Q9: How can I definitively confirm the purity of my final N-Isopropyl-3-phenyl-1-propanamine HCl?

A9: A combination of analytical techniques is recommended for comprehensive purity assessment.[13]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer like TFA or phosphate), you can determine the purity by peak area percentage.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities. The sample would need to be analyzed as the freebase.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).

Q10: What key signals should I look for in the ¹H NMR spectrum of pure N-Isopropyl-3-phenyl-1-propanamine HCl?

A10: The ¹H NMR spectrum is a definitive tool for structural confirmation. For N-Isopropyl-3-phenyl-1-propanamine HCl, you should expect to see characteristic signals corresponding to the different protons in the molecule. The aromatic protons of the phenyl group will appear in the 7.1-7.4 ppm range. The aliphatic protons of the propyl chain and the isopropyl group will appear at higher fields (typically 1.0-3.5 ppm), with specific splitting patterns and integrations corresponding to the number of adjacent protons. The N-H protons of the ammonium salt may appear as a broad signal.

Section 5: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification

Objective: To separate the basic N-Isopropyl-3-phenyl-1-propanamine from neutral and acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like diethyl ether or dichloromethane (200 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 100 mL). Combine the aqueous layers. The target amine is now in the aqueous layer as its HCl salt.

  • Neutral Wash (Optional): Wash the combined aqueous layers with diethyl ether (50 mL) to remove any remaining neutral impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH is >12 (confirm with pH paper). A milky white precipitate or oil (the freebase amine) should form.

  • Back-Extraction: Extract the freebase amine from the aqueous layer with diethyl ether or dichloromethane (3 x 100 mL).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified freebase amine, typically as an oil.

Protocol 2: Recrystallization from Isopropanol (IPA)

Objective: To achieve high purity of the solid N-Isopropyl-3-phenyl-1-propanamine HCl.

Methodology:

  • Dissolution: Place the crude HCl salt in an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling continuously, until the solid just dissolves.[8]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Section 6: Visual Guides & Workflows
Overall Purification Workflow

PurificationWorkflow Crude Crude Product (Oil or Solid) ABE Acid-Base Extraction Crude->ABE Freebase Purified Freebase (Oil) ABE->Freebase Salt Convert to HCl Salt (Solid) Freebase->Salt Recryst Recrystallization Salt->Recryst Pure High-Purity Product (>99.5%) Recryst->Pure Analysis Purity Analysis (HPLC, NMR, GC-MS) Pure->Analysis

Caption: General workflow for purifying N-Isopropyl-3-phenyl-1-propanamine HCl.

Acid-Base Extraction Logic Diagram

AcidBaseLogic cluster_start Initial State (in Organic Solvent) cluster_aqueous Aqueous Layer cluster_organic Organic Layer Start Crude Mixture (Amine, Neutral Impurities, Acidic Impurities) Aqueous_Acid Amine HCl Salt + Acidic Impurities Salt Start->Aqueous_Acid Wash with 1M HCl Organic_1 Neutral Impurities Start->Organic_1 Wash with 1M HCl Aqueous_Base Freebase Amine (Precipitates/Suspended) Aqueous_Acid->Aqueous_Base Add NaOH (pH > 12) Organic_2 Purified Freebase Amine Aqueous_Base->Organic_2 Extract with Organic Solvent

Caption: Logical separation steps during an acid-base extraction procedure.

Section 7: References
  • Amine Purity Standards: Ensuring Quality in Chemical Supply. Diplomata Comercial.

  • Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions. Thermo Fisher Scientific.

  • Acid–base extraction. Wikipedia.

  • Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Pharmaceutical Guidelines.

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.

  • Analysis of primary, secondary and tertiary amines. Agilent.

  • Impurity profiling of methamphetamine synthesized from methyl α ‐acetylphenylacetate. Wiley Online Library.

  • A Comparative Guide to Analytical Methods for Purity Assessment of 4-Chloro-6-isopropylpyrimidin-2-amine. Benchchem.

  • Acid-Base Extraction. Chemistry LibreTexts.

  • Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.

  • methylamine hydrochloride. Organic Syntheses.

  • Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. ResearchGate.

  • Recrystallization and Acid/Base Extraction - The Basics. Erowid.

  • Heat Stable Amine Salts Testing Method. Scribd.

  • Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.

  • How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate.

  • How to extract a molecule with amine and carboxylic acid functional group on it? ResearchGate.

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.

  • Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. PubMed.

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis.

  • Reductive Alkylation Review. Designer-Drug.com.

  • Impurity profiling of methamphetamine synthesised from α‐phenylacetoacetonitrile (APAAN). ResearchGate.

  • Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.

  • Recovery of amines from by-product chloride salts. Google Patents.

  • Acetophenone, 2-amino-, hydrochloride. Organic Syntheses.

Sources

Troubleshooting

Troubleshooting reductive amination of phenylpropanal with isopropylamine

Module: Synthesis of N-isopropyl-3-phenylpropan-1-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental chem...

Author: BenchChem Technical Support Team. Date: March 2026

Module: Synthesis of N-isopropyl-3-phenylpropan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental chemical causality behind the reductive amination of 3-phenylpropanal with isopropylamine. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating standard operating procedures (SOPs) to ensure high-yield synthesis.

Part 1: Mechanistic Pathway & Failure Modes

Understanding the reaction network is critical for troubleshooting. The desired pathway requires the nucleophilic attack of isopropylamine on 3-phenylpropanal to form a hemiaminal, followed by dehydration to an imine/iminium intermediate, and finally, hydride reduction to the secondary amine. Deviations from optimal conditions lead to three primary failure modes: direct reduction, aldol condensation, and over-alkylation.

Workflow Aldehyde Phenylpropanal (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Isopropylamine Alcohol 3-phenylpropan-1-ol (Reduction Byproduct) Aldehyde->Alcohol Direct Reduction (e.g., NaBH4) Aldol Aldol Condensates (Base-Catalyzed Byproduct) Aldehyde->Aldol Base Catalysis (Excess Amine) Amine Isopropylamine (Primary Amine) Amine->Hemiaminal Nucleophilic Attack Imine Imine / Iminium Intermediate Hemiaminal->Imine - H2O (Dehydration) Product N-isopropyl-3-phenylpropan-1-amine (Target Product) Imine->Product Hydride Reduction (STAB) TertAmine Tertiary Amine (Over-alkylation Byproduct) Product->TertAmine + Excess Aldehyde

Reductive amination pathway of phenylpropanal with isopropylamine and competing side reactions.

Part 2: Targeted Troubleshooting (FAQs)

Q1: My GC-MS shows a large peak for 3-phenylpropan-1-ol. Why is my aldehyde being reduced to an alcohol? A: This indicates premature reduction of the starting aldehyde. When using strong hydride donors like sodium borohydride (NaBH₄), the aldehyde is reduced to the alcohol faster than it can condense with isopropylamine [1][1]. The Fix: Switch to sodium triacetoxyborohydride (STAB). STAB is a milder reagent that exhibits excellent chemoselectivity for iminium ions over unactivated aldehydes [2][2]. If you must use NaBH₄, strictly adhere to a stepwise protocol (SOP 2) where the imine is fully formed before the reducing agent is introduced[3].

Q2: I am observing higher molecular weight impurities. Is this an aldol condensation? A: Yes. 3-phenylpropanal is an unhindered aliphatic aldehyde with acidic alpha-protons. Because isopropylamine acts as a base, it can catalyze the self-condensation of the aldehyde before the imine formation is complete [4][4]. The Fix: To suppress base-catalyzed aldol condensation, avoid using a large excess of isopropylamine. Add 1.0 molar equivalent of glacial acetic acid (AcOH) to the reaction mixture. AcOH neutralizes the basicity of the amine and accelerates iminium ion formation, kinetically outcompeting the aldol pathway[2].

Q3: How do I prevent over-alkylation (tertiary amine formation)? A: Dialkylation occurs when the newly formed secondary amine (N-isopropyl-3-phenylpropan-1-amine) reacts with another equivalent of the aldehyde[1]. The Fix: Isopropylamine's steric bulk naturally hinders tertiary amine formation, but it can still occur if the aldehyde is in excess. Ensure isopropylamine is loaded in a slight stoichiometric excess (1.05 equivalents) relative to the aldehyde[2]. For highly prone substrates, utilize the stepwise methanol/NaBH₄ method, which halts the reaction at the secondary amine stage[3].

Q4: The reaction stalls at the imine intermediate. How do I drive it to completion? A: Imine condensation releases water. In some solvent systems, the reverse hydrolysis reaction causes an equilibrium stall. The Fix: Incorporate a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or activated 3Å molecular sieves during the imine formation step. Additionally, switching the solvent to anhydrous 1,2-dichloroethane (DCE) often accelerates the reaction compared to THF[2].

Part 3: Quantitative Data & Reagent Selection

Choosing the correct reducing agent dictates the success of your synthesis. Below is the performance matrix for standard hydride donors in reductive amination:

Reducing AgentChemoselectivity (Imine vs Aldehyde)Relative Reaction RateOptimal SolventPrimary Byproduct Risk
STAB (NaBH(OAc)₃) ExcellentModerateDCE, THFMinimal (Acetic acid byproduct)
NaCNBH₃ GoodSlowMeOH, THFToxic HCN gas (at low pH)
NaBH₄ PoorFastMeOH, EtOHDirect aldehyde reduction
Part 4: Validated Standard Operating Procedures (SOPs)
SOP 1: Direct Reductive Amination (One-Pot)

Self-Validating Principle: This protocol utilizes STAB in DCE, which inherently prevents direct aldehyde reduction and minimizes dialkylation through kinetic control [2][2].

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 3-phenylpropanal (1.0 equiv, 10 mmol) and isopropylamine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise while stirring. Note: This suppresses aldol condensation and activates the iminium ion.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (STAB, 1.4 equiv, 14 mmol) portion-wise to prevent thermal spikes.

  • Propagation: Remove the ice bath and stir at room temperature. Monitor the consumption of the aldehyde via TLC or GC-MS (typically complete in 2–4 hours).

  • Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

SOP 2: Stepwise Reductive Amination (Two-Pot)

Self-Validating Principle: Physically separating the condensation and reduction steps eliminates the possibility of direct aldehyde reduction, making it ideal if STAB is unavailable or dialkylation is severe[3].

  • Condensation: Dissolve 3-phenylpropanal (1.0 equiv) and isopropylamine (1.1 equiv) in anhydrous methanol (MeOH). Add anhydrous MgSO₄ (2.0 mass equiv) and stir for 3 hours at room temperature.

  • Filtration: Filter out the MgSO₄ under an inert atmosphere to remove trapped water.

  • Reduction: Cool the filtrate to 0 °C. Carefully add sodium borohydride (NaBH₄, 1.0 equiv) portion-wise.

  • Workup: Stir for 30 minutes, quench with H₂O, evaporate the MeOH under reduced pressure, and extract the aqueous residue with ethyl acetate.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. 2

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. 1

  • MDMA.ch. "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control." MDMA.ch. 4

Sources

Optimization

N-Isopropyl-3-phenyl-1-propanamine HCl solubility issues in aqueous buffer

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-Isopropyl-3-phenyl-1-propanamine HCl. As Senior Application Scientists, we understand that navigating...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Isopropyl-3-phenyl-1-propanamine HCl. As Senior Application Scientists, we understand that navigating the physicochemical properties of research compounds is critical for experimental success. This guide is designed to provide you with in-depth, practical solutions to common solubility challenges encountered with N-Isopropyl-3-phenyl-1-propanamine HCl in aqueous buffer systems. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Understanding the Core Challenge: The Chemistry of Amine Salts

N-Isopropyl-3-phenyl-1-propanamine HCl is the hydrochloride salt of a secondary amine. The addition of hydrochloric acid (HCl) protonates the amine group, forming an ammonium salt. This is a common strategy to significantly increase the aqueous solubility of amine-containing compounds, which are often poorly soluble in their "free base" form.[1][2][3][4]

The solubility of this salt is, therefore, intrinsically linked to the pH of the aqueous environment. The protonated amine (the soluble salt) and the deprotonated free amine (the poorly soluble base) exist in a pH-dependent equilibrium. This relationship is the root cause of most solubility issues.

Soluble N-Isopropyl-3-phenyl-1-propanaminium Chloride (Protonated, Soluble Salt Form) Insoluble N-Isopropyl-3-phenyl-1-propanamine (Deprotonated, Insoluble Free Base) Soluble->Insoluble  Increase pH (Add Base, e.g., OH⁻) Insoluble->Soluble  Decrease pH (Add Acid, e.g., H⁺)  

Caption: pH-dependent equilibrium of N-Isopropyl-3-phenyl-1-propanamine HCl.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding this compound.

Q1: I'm trying to dissolve N-Isopropyl-3-phenyl-1-propanamine HCl in a standard PBS buffer at pH 7.4, but it's not dissolving completely and the solution is cloudy. Why is this happening?

A: This is the most frequently encountered issue. The cloudiness or precipitate you observe is likely the compound converting from its soluble hydrochloride salt form to its poorly soluble free amine base.[2][5] While the compound is supplied as a salt to enhance water solubility, introducing it into a neutral or slightly alkaline buffer (pH ≥ 7) can be sufficient to deprotonate the amine. The molecule itself contains a phenyl ring and an isopropyl group, both of which are hydrophobic, contributing to the low solubility of the free base form.[6]

Q2: What is the ideal pH range for maintaining the solubility of this compound?

A: To ensure the compound remains fully protonated and dissolved, we recommend preparing your stock solution and initial working solutions in a slightly acidic buffer (pH 4.5 - 6.0). The pKa of the conjugate acid of similar secondary amines is typically in the range of 9-11.[7] A good rule of thumb is to maintain the buffer pH at least 2 units below the pKa of the amine's conjugate acid. An acidic environment ensures the equilibrium shown in the diagram above is shifted heavily towards the soluble, protonated form.

Q3: Can I use heat or sonication to help dissolve the compound?

A: Yes, both are viable options but should be used judiciously.

  • Gentle Warming: Increasing the temperature to 37-40°C can enhance the rate of dissolution. However, avoid aggressive heating or boiling, as this could lead to degradation of the compound.

  • Sonication: A brief period of sonication (5-15 minutes) in a water bath is an excellent method for breaking up aggregates and accelerating dissolution without significant heat input.

Q4: What is the maximum achievable concentration in an aqueous buffer?

A: The maximum solubility is not a single value; it is highly dependent on the final pH, temperature, and ionic strength of the buffer. While the hydrochloride salt form is generally water-soluble, achieving very high concentrations (>10-20 mM) in a purely aqueous buffer can still be challenging. For most cell-based assays or in-vitro experiments, preparing a concentrated stock in an appropriate solvent and then diluting it into your aqueous experimental buffer is the most reliable approach.

Q5: Are there any recommended co-solvents for preparing a concentrated stock solution?

A: Yes. If you require a stock solution at a much higher concentration than is achievable in an aqueous buffer, using a co-solvent is a standard practice.

  • DMSO (Dimethyl sulfoxide): The most common choice for creating highly concentrated stocks for biological experiments.

  • Ethanol: A good alternative, particularly if DMSO is incompatible with your experimental system.

When using a co-solvent, it is critical to ensure that the final concentration of the solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts. Always run a vehicle control (buffer + co-solvent) in your experiments.

Section 3: Troubleshooting Guide

Use this decision tree to diagnose and solve solubility issues in real-time.

Start Start: Preparing Solution Issue Observe Cloudiness or Precipitate? Start->Issue CheckpH Check Buffer pH Issue->CheckpH Yes No_Issue No Issue->No_Issue No pH_High Is pH > 6.5? CheckpH->pH_High LowerpH Action: Lower pH (e.g., add dilute HCl dropwise) to pH 5.0-6.0 pH_High->LowerpH Yes pH_OK No (pH is acidic) pH_High->pH_OK No Success Solution is Clear: Proceed with Experiment LowerpH->Success CheckConc Check Concentration pH_OK->CheckConc Conc_High Is Concentration > 10 mM? CheckConc->Conc_High Use_Cosolvent Action: Prepare Concentrated Stock in DMSO/Ethanol and dilute into buffer Conc_High->Use_Cosolvent Yes Conc_OK No (Concentration is low) Conc_High->Conc_OK No Use_Cosolvent->Success Aid_Dissolution Action: Use Gentle Warming (37°C) or Sonication Conc_OK->Aid_Dissolution Aid_Dissolution->Success No_Issue->Success

Caption: Troubleshooting workflow for solubility issues.

Section 4: Recommended Protocols

Follow these validated protocols to minimize solubility problems.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is designed for direct preparation of a working stock in an aqueous buffer.

Materials:

  • N-Isopropyl-3-phenyl-1-propanamine HCl

  • 50 mM Sodium Citrate Buffer, pH 5.0

  • Volumetric flask

  • Stir plate and magnetic stir bar

  • 0.22 µm sterile syringe filter

Procedure:

  • Buffer Preparation: Prepare or obtain a 50 mM sodium citrate buffer and verify its pH is 5.0.

  • Weigh Compound: Accurately weigh the required amount of N-Isopropyl-3-phenyl-1-propanamine HCl for your target volume and concentration. (Molecular Weight: ~213.74 g/mol ).

  • Initial Dissolution: Add approximately 80% of the final buffer volume to the volumetric flask containing the magnetic stir bar.

  • Gradual Addition: While the buffer is stirring vigorously, slowly add the weighed powder to the vortex. This prevents clumping and allows each particle to be wetted.

  • Stir to Dissolve: Allow the solution to stir for 15-30 minutes at room temperature. The solution should become clear.

  • Troubleshooting: If the solid does not fully dissolve, place the flask in a sonicator bath for 10 minutes or warm it in a 37°C water bath for 15 minutes with continued stirring.

  • Final Volume: Once fully dissolved, add the buffer to the final target volume.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile storage tube. This removes any potential microbial contamination or microscopic particulates.

  • Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a 100 mM DMSO Stock Solution

This protocol is ideal for experiments requiring high concentrations or when working with buffers that have a neutral pH.

Materials:

  • N-Isopropyl-3-phenyl-1-propanamine HCl

  • Anhydrous, cell-culture grade DMSO

  • Microcentrifuge tube or glass vial

  • Vortex mixer

Procedure:

  • Weigh Compound: Accurately weigh the required amount of N-Isopropyl-3-phenyl-1-propanamine HCl and place it in a suitable vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Vortex: Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. The hydrochloride salt is typically very soluble in DMSO.

  • Storage: Store the DMSO stock in small, single-use aliquots at -20°C or -80°C in desiccated conditions to prevent water absorption by the DMSO.

  • Usage: When preparing your working solution, dilute this stock directly into your final experimental buffer. For example, add 1 µL of the 100 mM stock to 1 mL of buffer for a final concentration of 100 µM (with 0.1% DMSO).

Section 5: Data Summary

The following table provides a qualitative summary of solubility based on common laboratory solvents and conditions. Quantitative data is often not published and must be determined empirically.

Solvent/Buffer SystempHExpected SolubilityKey Considerations
Deionized Water~6.0-7.0ModerateSolubility can be inconsistent due to pH variability.
Phosphate-Buffered Saline (PBS)7.4Poor to LowHigh risk of precipitation to the free base form.
Sodium Citrate Buffer5.0Good to HighRecommended for preparing aqueous stocks.
Sodium Acetate Buffer4.5Good to HighAnother excellent choice for acidic stocks.
DMSON/AVery HighRecommended for preparing concentrated non-aqueous stocks.
Ethanol (95%)N/AHighGood alternative to DMSO for stock preparation.

References

  • N-Isopropyl-3-phenyl-1-propanamine hydrochloride (83979-37-7). Chemchart.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis . PhD thesis, University of Glasgow. [Link]

  • Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. Benchchem.
  • Solubility of organic amine salts. Sciencemadness.org.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • 3-Phenylpropylamine - Solubility of Things. Solubility of Things.
  • N-isopropyl-3-phenyl-1-propanamine hydrochloride. ARONIS.
  • N-Isopropyl-3-phenylpropan-1-amine | C12H19N | CID 11412689. PubChem.
  • 15.13: Amines as Bases. Chemistry LibreTexts.
  • N-Isopropyl-N-phenethylamine hydrochloride | C11H18ClN | CID 16641291. PubChem.
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
  • Amines. Purdue University Department of Chemistry.
  • Why do amines dissolve in hydrochloric acid?. Quora.
  • CAS 30684-07-2: Benzenepropanamine, N-methyl-, hydrochloride (1:1). CymitQuimica.
  • Isopropylamine. Wikipedia.
  • 3-PHENYLPROPYLAMINE | 2038-57-5. ChemicalBook.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidation of N-Isopropyl-3-phenyl-1-propanamine Free Base

Welcome to the technical support center for N-Isopropyl-3-phenyl-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Isopropyl-3-phenyl-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of the free base form of this compound. As a secondary amine, N-Isopropyl-3-phenyl-1-propanamine is susceptible to oxidative degradation, which can compromise experimental results and product purity. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions based on established chemical principles and field-proven experience.

Section 1: Understanding the Problem - The Oxidation Pathway

The instability of N-Isopropyl-3-phenyl-1-propanamine free base primarily stems from its secondary amine functional group. This group is vulnerable to autoxidation, a process driven by atmospheric oxygen. The degradation is often initiated by environmental factors such as light, heat, or trace metal ion contaminants, which facilitate the formation of radical intermediates.[1][2][3]

The general mechanism involves an initial hydrogen abstraction from the nitrogen or the adjacent α-carbon, forming an amine radical.[3] This radical can then react with molecular oxygen to form a peroxy radical, propagating a chain reaction that leads to a cascade of degradation products, including imines, hydroxylamines, and eventually smaller aldehyde and amine fragments.[2][4][5] This process is often visually indicated by a color change in the material, typically from colorless or pale yellow to a more intense yellow or brown.[6]

Diagram 1: Generalized Oxidation Pathway of a Secondary Amine

A simplified representation of the radical-mediated oxidation process.

OxidationPathway Amine Secondary Amine (R₂NH) Radical Amine Radical (R₂N•) Amine->Radical Initiation (O₂, light, heat, metal ions) Peroxy Peroxy Radical (R₂NOO•) Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide (R₂NOOH) Peroxy->Hydroperoxide + R₂NH (Propagation) Products Degradation Products (Imines, Aldehydes, etc.) Peroxy->Products Further Reactions Hydroperoxide->Products Decomposition

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of N-Isopropyl-3-phenyl-1-propanamine free base in a practical, question-and-answer format.

Q: My previously colorless N-Isopropyl-3-phenyl-1-propanamine has turned yellow/brown after a few weeks on the shelf. What happened and is it still usable?

A: The discoloration you are observing is a classic indicator of oxidative degradation.[6] Exposure to atmospheric oxygen, potentially accelerated by ambient light and temperature, has likely led to the formation of colored impurities.

  • Causality: The secondary amine has begun to oxidize, forming a complex mixture of products. The usability of the material depends entirely on the requirements of your application. For sensitive quantitative assays or in vivo studies, the presence of these impurities is unacceptable. For less sensitive applications, its use may be possible but is not recommended, as the exact purity is unknown without re-analysis (e.g., via GC-MS, HPLC, or NMR).

  • Solution: To prevent this, you must implement stringent storage protocols immediately upon receiving a new batch. Discard the discolored material if purity is critical. For future batches, follow the prophylactic protocols outlined in Section 3.

Q: I need to store a new bottle of the free base for several months. What is the absolute best method to ensure its stability?

A: For long-term storage, a multi-faceted approach is non-negotiable. The goal is to eliminate all factors that promote oxidation.

  • Causality: Oxidation requires oxygen and is accelerated by heat and light. By systematically removing these elements, you can dramatically slow the degradation kinetics.[7][8][9]

  • Solution: The gold standard for long-term storage is to aliquot the material into smaller, single-use vials under an inert atmosphere, and then store these vials in a freezer, protected from light.

    • Inert Atmosphere: Work in a glove box or use a Schlenk line to handle the material under a blanket of dry nitrogen or argon gas.[10][11][12][13] This displaces the oxygen, which is the primary reactant in the degradation pathway.[2][11]

    • Aliquot: Divide the bulk container into smaller volumes in amber glass vials with Teflon-lined caps.[14] This minimizes the number of times the main stock is exposed to potential atmospheric contamination during its shelf life.

    • Low Temperature: Store the sealed aliquots at -20°C or below.[8][9] Low temperatures significantly reduce the rate of any potential chemical reactions.[9]

    • Light Protection: The use of amber vials is critical to block UV and visible light, which can provide the activation energy for radical formation.[8]

Q: I don't have access to a glove box or Schlenk line. Is simply putting the bottle in a -20°C freezer sufficient?

A: While freezing will slow degradation, it is not sufficient on its own for long-term stability.

  • Causality: The headspace in the bottle still contains a significant amount of oxygen. Every time you open the container, you introduce fresh, moist air.[8] While the cold temperature reduces the reaction rate, degradation will still occur over time.

  • Solution: If you lack dedicated inert atmosphere equipment, you can use a simpler method called "gas blanketing." This involves gently flushing the headspace of the container with an inert gas (like nitrogen or argon from a cylinder) before sealing it. While less rigorous than a glove box, this process displaces the majority of the oxygen and significantly improves stability.[10][15] See Protocol 1 for a step-by-step guide.

Section 3: Prophylactic Protocols - Step-by-Step Guides

These protocols provide detailed methodologies for preventing oxidation.

Protocol 1: Long-Term Storage via Inert Gas Blanketing

This protocol describes how to safely store the amine under an inert atmosphere.

  • Preparation: Obtain a cylinder of high-purity, dry nitrogen or argon with a regulator. Gather your amber glass vials with Teflon-lined caps.

  • Warm-Up: Before opening, allow the main container of N-Isopropyl-3-phenyl-1-propanamine to warm to room temperature completely. This prevents atmospheric moisture from condensing on the cold chemical.[8]

  • Dispensing: Quickly dispense the required amounts into the smaller vials. Minimize the time the containers are open.

  • Purging: Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). Insert a long needle or pipette tip connected to the gas line into the vial's headspace, just above the liquid surface.

  • Blanketing: Allow the gentle stream of inert gas to flow for 15-30 seconds. Since nitrogen and argon are denser than air, they will displace the oxygen from the bottom up.[10][11]

  • Sealing: While the gas is still flowing, slowly withdraw the needle and immediately seal the vial tightly with the Teflon-lined cap.

  • Storage: Label the vial appropriately and place it in a -20°C freezer for long-term storage.

Protocol 2: Stabilization with an Antioxidant

For applications where the amine will be part of a formulation or solution, adding a chemical antioxidant can provide an extra layer of protection. Butylated hydroxytoluene (BHT) is a common and effective free-radical scavenger.[16][17]

  • Prepare BHT Stock: Create a 1 M stock solution of BHT in an anhydrous, peroxide-free solvent that is compatible with your final application (e.g., ethanol or isopropanol).

  • Determine Concentration: The final concentration of BHT should typically be between 0.01% and 0.1% (w/w). See Table 2 for guidance.

  • Addition: Add the calculated volume of the BHT stock solution to the N-Isopropyl-3-phenyl-1-propanamine.

  • Mixing: Mix thoroughly to ensure homogeneous distribution of the antioxidant.

  • Storage: Even with an antioxidant, it is still best practice to store the stabilized amine under the conditions described in Protocol 1 (inert atmosphere, cold, dark). The BHT acts as a scavenger for any residual oxygen or radicals that form.[17]

Section 4: Frequently Asked Questions (FAQs)

  • What is the ideal storage temperature? For long-term storage (months to years), -20°C is highly recommended. For short-term (days to weeks) benchtop use, refrigeration at 2-8°C is acceptable if the container is properly blanketed with inert gas.

  • What concentration of BHT should I use? A typical starting concentration is 0.02% to 0.05% by weight. The optimal concentration depends on the anticipated level of oxidative stress (e.g., exposure to air, heat). It is best to start low and only increase if necessary, as the antioxidant is an additive.

  • Is argon better than nitrogen for blanketing? Both are excellent inerting gases.[12] Argon is denser than nitrogen and can be slightly more effective at displacing air in certain situations, but for general laboratory use, high-purity nitrogen is more common, cost-effective, and perfectly adequate.[10][11]

  • How can I confirm if my compound has degraded? Visual inspection (discoloration) is the first sign. For confirmation, analytical techniques are required. A purity check by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) will show the appearance of new peaks corresponding to degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also reveal new signals and a decrease in the integrity of the parent compound's signals.

  • Is the hydrochloride (HCl) salt form more stable? Yes, significantly. The protonated nitrogen in the amine salt is no longer a good electron donor and is much less susceptible to oxidation. If your experimental protocol allows, using the HCl salt form will circumvent most of the stability issues associated with the free base.

Section 5: Data Summary Tables

Table 1: Recommended Storage Conditions Summary

ConditionShort-Term (≤ 1 month)Long-Term (> 1 month)Rationale
Temperature 2-8°C≤ -20°CSlows reaction kinetics.[7][9]
Atmosphere Inert Gas Blanket (N₂ or Ar)Aliquoted under Inert GasPrevents contact with atmospheric oxygen.[10][11][12]
Container Amber Glass, Teflon-lined CapAmber Glass, Teflon-lined CapProtects from light; prevents leaching.[8][14]
Handling Warm to RT before openingUse single-use aliquotsPrevents moisture condensation and repeated air exposure.[8]

Table 2: Common Antioxidants for Amine Stabilization

AntioxidantTypeTypical ConcentrationMechanism
Butylated Hydroxytoluene (BHT) Hindered Phenol0.01 - 0.1% (w/w)Free-radical scavenger; chain-breaking donor.[17][18]
Butylated Hydroxyanisole (BHA) Hindered Phenol0.01 - 0.1% (w/w)Free-radical scavenger; often used with BHT.
Secondary Aromatic Amines Aromatic AmineVariesChain-breaking donors.[18][19]

Section 6: Visual Workflow - Decision Tree for Handling

Diagram 2: Handling & Storage Decision Workflow

A logical guide for proper handling of N-Isopropyl-3-phenyl-1-propanamine.

HandlingWorkflow start Receive New Compound Bottle check_use Intended Use Duration? start->check_use long_term > 1 Month (Long-Term Storage) check_use->long_term Long short_term < 1 Month (Frequent Use) check_use->short_term Short aliquot Aliquot into smaller vials under inert gas long_term->aliquot blanket Blanket bulk container with inert gas short_term->blanket store_freezer Store at ≤ -20°C aliquot->store_freezer store_fridge Store at 2-8°C blanket->store_fridge end_proc Use as needed store_fridge->end_proc store_freezer->end_proc

References

  • Air Liquide Singapore. (n.d.). Inerting, Blanketing and Purging. Retrieved from Air Liquide Singapore. [Link]

  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. Retrieved from GasN₂. [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from Air Products. [Link]

  • Camino, G., et al. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives.
  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. Retrieved from GENERON. [Link]

  • Wikipedia. (n.d.). Tank blanketing. Retrieved from Wikipedia. [Link]

  • Li, M., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts.
  • Tintoll. (2026, January 02). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. Retrieved from Tintoll. [Link]

  • Matin, N. S., et al. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
  • da Silva, E. F., et al. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • Park, J., et al. (n.d.).
  • Ataman Kimya. (n.d.). ANTIOXIDANT BHT. Retrieved from Ataman Kimya. [Link]

  • Bellona.org. (2009, September 15). Amines Used in CO2 Capture - Health and Environmental Impacts. Retrieved from Bellona.org. [Link]

  • Carlson, T. J., et al. (n.d.). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. PMC.
  • Performance Additives. (n.d.). Secondary Antioxidants. Retrieved from Performance Additives. [Link]

  • Gassnova. (n.d.). Theoretical evaluation of the probability to form and emit harmful components from the aqueous amine solution MEA, MDEA, AMP, PZ and some of their mixtures. Retrieved from Gassnova. [Link]

  • Gholami, M., et al. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
  • Donat, F., et al. (n.d.).
  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. Retrieved from Stabilization Technologies. [Link]

  • Unknown. (n.d.).
  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
  • ResearchGate. (n.d.). ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review | Request PDF. Retrieved from ResearchGate. [Link]

  • G. E. M. V. D. G. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC.
  • ResearchGate. (n.d.). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from ResearchGate. [Link]

  • Ataman Kimya A.Ş. (n.d.). BUTYLATED HYDROXYTOLUENE. Retrieved from Ataman Kimya A.Ş. [Link]

  • S. B. S. Government College, Hili. (n.d.).
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from Diplomata Comercial. [Link]

  • Bryan Research & Engineering, LLC. (2008, April 08). Amine Thermal Degradation. Retrieved from Bryan Research & Engineering, LLC. [Link]

  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from Single Use Support. [Link]

Sources

Optimization

Technical Support Center: Purifying N-Isopropyl-3-phenyl-1-propanamine by Column Chromatography

Welcome to the technical support center for the chromatographic purification of N-Isopropyl-3-phenyl-1-propanamine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of N-Isopropyl-3-phenyl-1-propanamine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into the challenges and solutions associated with purifying secondary amines. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your purification processes are both efficient and reproducible.

Introduction: The Challenge of Purifying Amines

N-Isopropyl-3-phenyl-1-propanamine, a secondary amine, presents a common yet significant challenge in purification via standard silica gel column chromatography. The basic nature of the amine functionality leads to strong interactions with the acidic surface of silica gel, often resulting in poor separation, significant peak tailing (streaking), and in some cases, irreversible adsorption or degradation of the target compound.[1][2][3] This guide provides a systematic approach to overcoming these issues through logical troubleshooting and optimized protocols.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to the purification of amines.

Q1: What is the primary cause of peak tailing and streaking when purifying N-Isopropyl-3-phenyl-1-propanamine on a silica gel column?

The most common reason for these issues is the acid-base interaction between the basic secondary amine and the acidic silanol groups (Si-OH) present on the surface of the silica gel stationary phase.[1][2] These acidic sites can protonate the amine, leading to strong ionic interactions that hinder its smooth passage through the column. This results in a "streaking" or "tailing" effect, where the compound elutes slowly and over a large volume of solvent, leading to broad, poorly resolved peaks and reduced purity.[1]

Q2: What is the most effective strategy to counteract amine streaking on silica gel?

The most widely used and effective solution is to "deactivate" the acidic silanol groups by modifying the mobile phase (eluent).[1][2] This is achieved by adding a small amount of a volatile basic modifier. This additive competes with your target amine for binding to the acidic sites on the silica, effectively neutralizing the surface and allowing the N-Isopropyl-3-phenyl-1-propanamine to travel through the column without strong ionic interactions.[1][2] This results in sharper, more symmetrical peaks and significantly improved separation.[1]

Q3: Which basic modifier should I choose: Triethylamine (TEA) or Ammonia?

The choice depends primarily on the polarity of your solvent system.

  • Triethylamine (TEA): This is the go-to choice for non-polar to moderately polar solvent systems, such as hexane/ethyl acetate or dichloromethane/ethyl acetate. It is typically added to the eluent at a concentration of 0.5-2% (v/v).[1][4]

  • Ammonia (NH₃): For more polar solvent systems, such as dichloromethane/methanol, ammonia is often more effective. It is typically added as a 1-2% solution of concentrated ammonium hydroxide in the polar solvent component (e.g., methanol) or by using commercially available solutions of 2M ammonia in methanol.[1][4][5]

Q4: What is a good starting mobile phase for purifying N-Isopropyl-3-phenyl-1-propanamine?

A systematic approach using Thin Layer Chromatography (TLC) is essential to determine the optimal solvent system. The goal is to find a system where the target compound has an Rf value of approximately 0.2-0.4.[6]

  • Start with a moderately polar system: A good starting point is a hexane/ethyl acetate mixture.

  • Incorporate a basic modifier: Add ~1% TEA to your chosen solvent system for all TLC trials to accurately predict the behavior on a deactivated column.[7][8]

  • Adjust polarity:

    • If the Rf is too low (stuck at the baseline), increase the polarity by increasing the proportion of ethyl acetate.

    • If the Rf is too high (runs with the solvent front), decrease the polarity by increasing the proportion of hexane.

  • Consider alternatives: If a good separation cannot be achieved, switch to a different solvent system, such as dichloromethane/methanol with 1-2% of 2M ammonia in methanol.[5][6]

Q5: Are there alternative stationary phases I should consider if silica gel is problematic?

Yes. If modifying the mobile phase does not provide the desired result, or if your compound is particularly sensitive, several alternative stationary phases are excellent choices:

  • Amine-functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a "basic" and more inert packing material.[2][3][9] It often provides excellent peak shape for amines without requiring a basic modifier in the mobile phase, which simplifies the removal of solvent from the collected fractions.[9][10]

  • Alumina (Neutral or Basic): Alumina is a naturally basic stationary phase and can be an effective alternative to silica for purifying basic compounds.[2][11][12]

  • Reversed-Phase Silica (C18): For more polar amines, reversed-phase chromatography can be a powerful tool.[9] In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adding a small amount of a basic modifier like TEA to the mobile phase will raise the pH, ensuring the amine is in its neutral, non-ionized form, which increases its retention and improves peak shape.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the purification process.

Problem Potential Cause(s) Recommended Solutions & Explanations
Severe Peak Tailing/Streaking 1. Insufficient Basic Modifier: The amount of TEA or ammonia is not enough to fully deactivate the silica surface. 2. Column Overload: Too much crude material has been loaded for the amount of silica used.[1] 3. Highly Basic Compound: The target amine has a very high pKa, leading to very strong interactions.1. Increase Modifier Concentration: Incrementally increase the concentration of TEA (e.g., from 1% to 2%) or ammonia in your eluent. 2. Reduce Sample Load: Ensure your crude sample-to-silica weight ratio is appropriate. For difficult separations, a ratio of 1:50 to 1:100 is recommended.[1][13] 3. Switch Stationary Phase: Consider using amine-functionalized silica or basic alumina for a more inert separation environment.[2][11]
Compound is Not Eluting (Irreversible Adsorption) 1. Extremely Strong Interaction: The amine is fully protonated and ionically bound to the silica. 2. Incorrect Mobile Phase: The eluent is not polar enough to displace the strongly adsorbed compound.1. Drastic Polarity Increase: Flush the column with a highly polar, base-modified solvent system, such as 5-10% of 2M ammonia in methanol mixed with dichloromethane.[12] 2. Use an Alternative Stationary Phase: For future purifications, start with a more inert phase like basic alumina or reversed-phase C18 silica.[2][9][12]
Low Recovery of Purified Compound 1. Irreversible Adsorption: A portion of the compound remains permanently bound to the column. 2. On-Column Degradation: The acidic silica surface may be catalyzing the degradation of a sensitive amine.[2][6]1. Ensure Thorough Deactivation: Before loading the sample, flush the packed column with 2-3 column volumes of the base-modified mobile phase to ensure all active sites are neutralized. 2. Use a Milder Stationary Phase: Employ neutral alumina or amine-functionalized silica to prevent acid-catalyzed degradation.[2][6]
Poor Separation from Impurities 1. Sub-optimal Solvent System: The chosen eluent does not provide sufficient selectivity between the target compound and impurities. 2. Similar Polarity of Components: The impurities have a polarity very close to that of the desired product.1. Re-optimize with TLC: Perform a more thorough TLC analysis using a wider range of solvent polarities and different solvent systems (e.g., test DCM/MeOH if Hex/EtOAc fails).[6] 2. Change Selectivity: Switch to a different stationary phase. The separation mechanism on alumina or a cyano-functionalized phase can be different from silica, potentially resolving previously co-eluting spots.[6][14]

Key Experimental Protocols

Here we provide step-by-step methodologies for the critical stages of the purification process.

Protocol 1: TLC Method Development

Objective: To identify an optimal mobile phase that provides a target Rf of ~0.3 for N-Isopropyl-3-phenyl-1-propanamine.

  • Prepare Stock Solutions: Create dilute solutions of your crude mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Prepare Test Eluents: Prepare a series of mobile phases with varying polarities (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) in small, sealed jars. Crucially, add 1% (v/v) Triethylamine (TEA) to each eluent.

  • Spot the TLC Plate: Using a capillary tube, spot your crude mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your test eluent. Ensure the chamber is saturated with solvent vapors.

  • Visualize: After the solvent front has reached near the top, remove the plate, mark the solvent front, and let it dry completely. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate or ninhydrin for amines).

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the eluent polarity until the spot for your target compound is at an Rf of 0.2-0.4, with good separation from impurities.

Protocol 2: Column Packing (Slurry Method)

Objective: To prepare a homogeneously packed column bed, free of cracks and air bubbles, which is critical for a successful separation.[15]

  • Column Preparation: Secure a glass chromatography column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom, ensuring it is not packed too tightly. Add a ~1 cm layer of sand on top of the plug.[13][16]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (e.g., 50g for 1g of crude material). Add your initial, least polar mobile phase (containing the basic modifier) and stir to create a consistent, pourable slurry without clumps.[17][18]

  • Pack the Column: Open the stopcock and place a flask below the column. Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.[16]

  • Settle and Compact: Gently tap the side of the column as the silica settles to dislodge any air bubbles and promote uniform packing.[13] Allow the solvent to drain until it is just above the top of the silica bed. Never let the silica run dry.

  • Finalize: Add a final ~1 cm layer of sand on top of the silica bed to prevent disruption during sample loading.[13][16]

  • Equilibrate: Pass 2-3 column volumes of the initial mobile phase through the packed column before loading the sample.[9]

Protocol 3: Sample Loading (Dry Loading)

Objective: To apply the sample to the column in a concentrated band, which is essential for achieving high resolution. Dry loading is highly recommended for compounds that are not readily soluble in the mobile phase.[13][17]

  • Adsorb Sample onto Silica: Dissolve your crude N-Isopropyl-3-phenyl-1-propanamine sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (typically 2-3 times the weight of your crude sample).[13]

  • Evaporate Solvent: Swirl the mixture and remove the solvent by rotary evaporation until a fine, free-flowing powder remains.

  • Load the Column: Carefully decant the solvent from the top of the packed column until the liquid level meets the top layer of sand. Gently add the dry, sample-adsorbed silica powder onto the top of the column, creating an even layer.

  • Protect the Sample Layer: Carefully add another thin layer of sand on top of the sample layer.

  • Begin Elution: Gently add the mobile phase to the top of the column, open the stopcock, and begin collecting fractions.

Visualizations & Data

Mobile Phase Selection Guide
Stationary PhaseMobile Phase SystemBasic Modifier & Conc.Application Notes
Silica Gel Hexane / Ethyl AcetateTriethylamine (TEA), 0.5-2%Standard choice for compounds of low to medium polarity. TEA is volatile and easily removed.
Silica Gel Dichloromethane / MethanolAmmonia (NH₃), 1-2% in MeOHEffective for more polar amines that do not elute with ethyl acetate systems.[1]
Amine-Functionalized Silica Hexane / Ethyl AcetateNone requiredIdeal for sensitive amines. Simplifies workup as no basic additive needs to be removed.[9][10]
Alumina (Neutral/Basic) Hexane / Ethyl AcetateNone requiredGood alternative to silica for basic compounds, offering different selectivity.[11]
Reversed-Phase (C18) Water / AcetonitrileTriethylamine (TEA), 0.1%Excellent for polar amines. The base keeps the amine deprotonated for better retention.[3]
Diagrams

Purification_Workflow TLC 1. TLC Method Development (Goal: Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Select Eluent Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap 7. Evaporate Solvent Combine->Evap Final Pure Compound Evap->Final

Caption: General workflow for the purification of N-Isopropyl-3-phenyl-1-propanamine.

Troubleshooting_Tree Start Problem Observed: Poor Separation / Tailing CheckLoad Is Sample Load < 1:50 (Sample:Silica)? Start->CheckLoad CheckBase Is Base Modifier > 1%? CheckLoad->CheckBase Yes ChangePhase Consider Alternative Stationary Phase (Amine-Silica, Alumina) CheckLoad->ChangePhase No (Overloaded) CheckSolvent Is Rf in Optimal Range (0.2-0.4)? CheckBase->CheckSolvent Yes CheckBase->ChangePhase No (Increase Base) CheckSolvent->ChangePhase No (Re-optimize Eluent) Success Problem Resolved CheckSolvent->Success Yes

Caption: Decision tree for troubleshooting common amine purification issues.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • UMNOrganicChemistry. (2014, July 28). How to Slurry Pack a Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Buchi.com. (n.d.). Slurry packing of chromatography columns can be just as fun as it sounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Chemtips. (2023, June 18). Improved Chromatography Column Packing Method: The Best of 2 Worlds. Retrieved from [Link]

  • Sciencemadness. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • ResearchGate. (2019, January 20). How to seperate organic amine from silica gel?. Retrieved from [Link]

  • ResearchGate. (2019, March 28). Deactivation of silica gel?. Retrieved from [Link]

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: pH Optimization for the Extraction of N-Isopropyl-3-phenyl-1-propanamine

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that the isolation of secondary aliphatic amines like N-Isopropyl-3-phenyl-1-propanamine (CAS: 87462-11-1) is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that the isolation of secondary aliphatic amines like N-Isopropyl-3-phenyl-1-propanamine (CAS: 87462-11-1) is rarely as simple as a single solvent partition [1].

Because this compound features a highly lipophilic phenylpropyl chain coupled with a secondary isopropylamine group, its solubility profile is entirely dictated by its ionization state. The fundamental principle of its liquid-liquid extraction (LLE) relies on manipulating this state via the Henderson-Hasselbalch equation [2]. With an estimated


 of ~10.2, the amine acts as a self-validating system during an acid-base "pH swing" extraction: by strictly controlling the aqueous pH, we can force the molecule to toggle between a water-soluble ammonium salt and an organic-soluble free base [3].

Below is our comprehensive troubleshooting guide, quantitative data reference, and validated methodology for optimizing your extraction workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my extraction yield into the organic phase exceptionally low when I buffer the aqueous layer to pH 9.0? Causality & Solution: At pH 9.0, you are operating more than a full pH unit below the amine's


 (~10.2). According to the Henderson-Hasselbalch equation, over 90% of the N-Isopropyl-3-phenyl-1-propanamine is still in its ionized, protonated state (ammonium cation) [2]. Charged species cannot effectively partition into non-polar organic solvents due to high hydration energy. To drive the equilibrium toward the highly lipophilic free-base form and achieve >99% organic recovery, you must alkalize the aqueous phase to at least two units above the 

(i.e., pH ≥ 12.2 ) using a strong base like 5M NaOH [1].

Q2: How can I selectively separate N-Isopropyl-3-phenyl-1-propanamine from neutral lipophilic impurities (e.g., unreacted starting materials)? Causality & Solution: You must employ a reverse acid-base extraction (pH swing). First, dissolve the crude mixture in an organic solvent. Extract this with an acidic aqueous solution (1M HCl, adjusting to pH 1–2). At this pH, the secondary amine protonates and migrates entirely into the aqueous layer, while neutral impurities remain trapped in the organic layer (which is then discarded) [3]. By subsequently alkalizing the isolated aqueous layer to pH > 12.5, you regenerate the neutral free-base amine, which can now be extracted into a fresh organic solvent in a highly purified state.

Q3: Severe emulsions are forming during the basic extraction step. How do I resolve this without altering the optimal pH? Causality & Solution: Emulsions in secondary amine extractions often result from the surfactant-like properties of partially protonated amines at the aqueous-organic interface. To break the emulsion without compromising the pH:

  • Salting Out: Increase the ionic strength of the aqueous phase by saturating it with NaCl (brine). This decreases the solubility of the organic solvent in the aqueous phase and forces phase separation.

  • Filtration: If the emulsion is stabilized by microscopic insoluble particulates, filter the entire biphasic mixture through a pad of Celite.

  • Solvent Modification: Add a small volume of a lower-polarity solvent (like hexanes) to the organic phase to change the interfacial tension.

Q4: Which organic solvent yields the best recovery for the free-base form of this specific amine? Causality & Solution: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) are highly recommended. MTBE is particularly advantageous because it has very low water miscibility, forms excellent and rapid phase separations, and minimizes the co-extraction of highly polar aqueous impurities. Dichloromethane (DCM) is also highly effective due to its polarizability, but note that DCM forms the bottom layer, which alters the physical separation workflow [4].

Part 2: Quantitative Data Reference

To ensure predictable partitioning, refer to the following thermodynamic distribution table based on the amine's


.
Aqueous Phase pHDominant Amine StateIonization PercentagePreferred Phase (Partitioning)Extraction Efficiency
pH 1.0 – 2.0 Protonated (Ammonium Salt)> 99.9% IonizedAqueous> 99% (Aqueous Recovery)
pH 8.2 Partially Protonated~ 99.0% IonizedAqueous / EmulsionPoor (Mixed Partitioning)
pH 10.2 (

)
Equilibrium50.0% IonizedInterface / Emulsion50% (Organic Recovery)
pH 12.2 Neutral (Free Base)~ 99.0% Free BaseOrganic~ 99% (Organic Recovery)
pH 13.0 – 14.0 Neutral (Free Base)> 99.9% Free BaseOrganic> 99.9% (Organic Recovery)

Part 3: Experimental Protocol (Self-Validating pH Swing)

This protocol utilizes the causality of acid-base chemistry to create a self-validating purification loop. By checking the pH at each step, the physical location of the target molecule is guaranteed.

Phase 1: Acidic Wash (Removal of Neutral Impurities)

  • Dissolution: Dissolve the crude N-Isopropyl-3-phenyl-1-propanamine mixture in 10 volumes of MTBE.

  • Acidification: Add an equal volume of 1M HCl (aq) to the separatory funnel. Vigorously mix and vent.

  • Validation: Test the aqueous layer with pH paper to ensure pH < 2 . If the pH is higher, the amine has buffered the solution; add more 1M HCl until pH < 2 is sustained.

  • Separation: Allow the layers to separate. The bottom aqueous layer now contains your protonated amine. The top MTBE layer contains neutral impurities.

  • Isolation: Drain the bottom aqueous layer into a clean Erlenmeyer flask. Discard the organic layer.

Phase 2: Basic Extraction (Recovery of Pure Free Base) 6. Basification: Place the isolated aqueous layer in an ice bath (neutralization is exothermic). Slowly add 5M NaOH dropwise while stirring. 7. Validation: Test the aqueous layer to ensure pH > 12.5 . The solution will likely turn cloudy as the lipophilic free-base amine precipitates/oils out of the water. 8. Extraction: Transfer back to a separatory funnel and add fresh MTBE (equal volume). Mix thoroughly and vent. 9. Separation: Allow the layers to separate. The free-base amine is now entirely in the top MTBE layer. Drain and discard the bottom aqueous layer. 10. Finishing: Dry the organic layer over anhydrous


, filter, and concentrate under reduced pressure to yield the pure N-Isopropyl-3-phenyl-1-propanamine.

Part 4: Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Amine + Impurities) Acidify Add 1M HCl Adjust pH < 2 Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 Org1 Organic Phase (Neutral Impurities) DISCARD PhaseSep1->Org1 Top Layer Aq1 Aqueous Phase (Protonated Amine) PhaseSep1->Aq1 Bottom Layer Basify Add 5M NaOH Adjust pH > 12.5 Aq1->Basify Extract Add MTBE or EtOAc Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 Aq2 Aqueous Phase (Salts) DISCARD PhaseSep2->Aq2 Bottom Layer Org2 Organic Phase (Free-Base Amine) PhaseSep2->Org2 Top Layer Dry Dry over Na2SO4 & Concentrate Org2->Dry Pure Pure N-Isopropyl-3- phenyl-1-propanamine Dry->Pure

Caption: Acid-Base pH Swing Extraction Workflow for Secondary Amines.

References

  • Open Education Alberta. "Henderson-Hasselbalch equation – An ABC of PK/PD." Open Education Alberta, 2024.[Link]

  • Chemistry LibreTexts. "24.S: Amines and Heterocycles (Summary)." LibreTexts, 2024.[Link]

  • Frontiers in Chemistry. "Application of tight membrane extraction for amines." Frontiers, 2024.[Link]

Troubleshooting

Technical Support Center: Thermal Instability of N-Isopropyl-3-phenyl-1-propanamine Derivatives

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N-Isopropyl-3-phenyl-1-propanamine derivatives. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N-Isopropyl-3-phenyl-1-propanamine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the thermal instability challenges commonly encountered during the research and development of this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, mitigate, and manage degradation, ensuring the integrity and reliability of your experimental outcomes.

Introduction: Understanding the Inherent Stability Challenges

N-Isopropyl-3-phenyl-1-propanamine and its derivatives belong to the phenethylamine class, a scaffold known for its susceptibility to various degradation pathways. Thermal stress, in particular, can be a significant factor contributing to the loss of potency, formation of impurities, and alteration of physicochemical properties. The core structure, featuring a phenyl ring, a propyl chain, and a secondary amine, presents several reactive sites prone to oxidation, deamination, and other heat-catalyzed reactions.[1][2][3] This guide is structured to help you navigate these challenges systematically.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for my N-Isopropyl-3-phenyl-1-propanamine derivative when exposed to heat?

A1: Based on analogous structures like amphetamine and methamphetamine, the primary degradation pathways to consider under thermal stress are:

  • Oxidation: The benzylic carbon (the carbon atom attached to the phenyl ring) and the carbon alpha to the nitrogen are susceptible to oxidation. This can lead to the formation of ketones, hydroperoxides, or hydroxylamines.[4] The secondary amine itself can be oxidized to form N-oxides.

  • Deamination: Cleavage of the carbon-nitrogen bond is a potential degradation route, which could lead to the formation of phenylacetone and isopropylamine as primary products.[2]

  • Side-Chain Scission: The propyl chain can undergo fragmentation at elevated temperatures.

  • Ring Hydroxylation: While often metabolically driven, aromatic hydroxylation can also occur under certain thermal and oxidative stress conditions, leading to phenolic derivatives.[1]

Q2: I'm observing a new, unexpected peak in my HPLC chromatogram after heating my compound. How can I identify it?

A2: The appearance of new peaks is a classic sign of degradation. A systematic approach is required for identification:

  • Conduct Forced Degradation Studies: Intentionally degrade your compound under controlled stress conditions (acid, base, oxidation, and photolysis) in addition to thermal stress.[5][6][7] This will help you determine if the unknown peak is unique to thermal degradation or a common product of other stress factors.

  • LC-MS/MS Analysis: Liquid Chromatography-Mass Spectrometry is the most powerful tool for this purpose. The mass-to-charge ratio (m/z) of the parent ion will provide the molecular weight of the degradant. Tandem MS (MS/MS) will fragment the ion, providing structural information to help elucidate its identity.

  • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing you to predict the elemental composition of the degradant.

  • NMR Spectroscopy: If the degradant can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.

Q3: Can the choice of solvent affect the thermal stability of my compound?

A3: Absolutely. Solvents can play a direct role in degradation pathways. For instance, protic solvents like water or alcohols can participate in hydrolytic reactions if corresponding functional groups are present in your derivative.[8] Some solvents may also contain impurities (e.g., peroxides in aged ethers) that can initiate oxidative degradation. It is crucial to use high-purity, peroxide-free solvents, especially for long-term stability studies or when heating solutions.

Q4: Are there any formulation excipients that are known to be incompatible with phenethylamine derivatives?

A4: Yes, certain excipients can promote degradation. For example, reducing sugars (e.g., fructose, dextrose) have been shown to be incompatible with phenylpropanolamine, a structurally related compound, leading to significant chemical loss in liquid formulations.[9] This is likely due to the Maillard reaction between the amine and the sugar. Therefore, when formulating liquid dosage forms, it is advisable to use non-reducing sugars or sugar alcohols like sorbitol.[9]

Troubleshooting Guides

Scenario 1: Rapid Degradation Observed During Synthesis Work-up

Issue: You are experiencing a significant loss of your N-Isopropyl-3-phenyl-1-propanamine derivative during the final purification steps, which involve heating for solvent removal or distillation.

Troubleshooting Steps:

  • Lower the Temperature: This is the most straightforward solution. Use a rotary evaporator with a water bath set to the lowest feasible temperature for solvent removal. High-vacuum distillation can also be employed to reduce the boiling point.

  • Inert Atmosphere: The presence of oxygen can accelerate degradation at higher temperatures.[10] Perform all heating steps under an inert atmosphere of nitrogen or argon to minimize oxidative degradation.

  • pH Adjustment: The stability of amines is often pH-dependent. If your work-up involves an aqueous phase, ensure the pH is in a range where your compound is most stable. Typically, for amines, a slightly basic pH is preferable to prevent salt formation, but extreme pH should be avoided.

  • Alternative Purification Methods: If thermal degradation is unavoidable with distillation or evaporation, consider non-thermal purification techniques such as column chromatography at room temperature or crystallization.

Workflow for Minimizing Thermal Degradation During Synthesis

Caption: Decision workflow for mitigating thermal degradation during synthesis work-up.

Scenario 2: Long-Term Storage Instability of a Solid-State Derivative

Issue: Your solid-state N-Isopropyl-3-phenyl-1-propanamine derivative shows increasing levels of impurities over time, even when stored at what you believe are appropriate conditions.

Troubleshooting Steps:

  • Characterize the Degradants: Use HPLC with a photodiode array (PDA) detector and LC-MS to identify the impurities. This will provide clues about the degradation mechanism (e.g., oxidation, hydrolysis from atmospheric moisture).

  • Conduct a Formal Stability Study: As per ICH guidelines, a systematic stability study should be performed.[5] This involves storing aliquots of your compound under various controlled conditions.

ParameterConditionDurationPurpose
Accelerated Stability 40°C / 75% RH6 monthsTo predict long-term stability and identify likely degradants.
Long-Term Stability 25°C / 60% RH12+ monthsTo determine the actual shelf-life under standard storage conditions.
Forced Degradation High Temp (>50°C), Light, Humidity, OxidationVariableTo establish the intrinsic stability and validate the analytical method's specificity.[7]
  • Evaluate Packaging: The choice of storage container is critical.

    • Light Protection: Use amber vials or store containers in the dark to prevent photolytic degradation.

    • Moisture Protection: Store in tightly sealed containers with a desiccant, especially if the compound is hygroscopic.

    • Oxygen Protection: For highly sensitive compounds, consider vacuum sealing or storing under an inert atmosphere.

Experimental Protocol: HPLC Method for Stability Indicating Assay

A robust, stability-indicating HPLC method is essential to accurately quantify the parent compound and its degradants.[11]

Objective: To develop an HPLC method capable of separating the active pharmaceutical ingredient (API) from all potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile choice for many small molecules.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid or Trifluoroacetic Acid in water. The acidic modifier improves peak shape for amines.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Elution Mode: A gradient elution is generally preferred for stability-indicating methods as it can resolve compounds with a wide range of polarities.[11]

    • Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate.

  • Detection: A PDA detector is highly recommended as it can provide spectral information for all peaks, helping to identify co-eluting peaks and assess peak purity. Set the detection wavelength at the λmax of your compound.

  • Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. A key part of this is demonstrating specificity by analyzing samples from forced degradation studies. The method must be able to separate the main peak from all degradant peaks.

Diagram of a Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

References

  • Waddell, Smith, et al. (2021). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. PubMed. Retrieved from [Link]

  • Waddell, Smith, et al. (2022). Oxidative Processes to Transform and Degrade Amphetamine‐Type Stimulants: Alternatives to Incineration. ResearchGate. Retrieved from [Link]

  • Fate of Pharmaceutical Drugs and Metabolites in the Environment. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Isopropyl-N-methyl-3-phenylpropan-1-amine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Syn, S. E., & Cummings, M. A. (2013). Synthetic Cathinones and amphetamine analogues: What's the rave about?. PMC - NIH. Retrieved from [Link]

  • HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. (2002). ResearchGate. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. PMC. Retrieved from [Link]

  • Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

  • El-Enany, N. (2010). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. PMC. Retrieved from [Link]

  • A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction wit. (2010). Semantic Scholar. Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved from [Link]

  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In Handbook of Pharmaceutical Analysis by HPLC. Elsevier. Retrieved from [Link]

  • The effect of solvents on the thermal degradation products of two Amadori derivatives. (2020). PMC. Retrieved from [Link]

  • Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. (2005). ScienceDirect. Retrieved from [Link]

  • N-Isopropyl-3-phenylpropan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • 3-phenyl-1-propanamine. (n.d.). NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

  • Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. (1979). PubMed. Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI. Retrieved from [Link]

  • Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. (2014). Arabian Journal of Chemistry. Retrieved from [Link]

  • Stability Testing of Biotechnological/Biological Products. (1995). EMA. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-Isopropyl-3-phenyl-1-propanamine hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical final step of processing N-Isopropyl-3-phenyl-1-propanamine hydrochloride: drying. Adherence...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical final step of processing N-Isopropyl-3-phenyl-1-propanamine hydrochloride: drying. Adherence to proper drying protocols is paramount to ensure the stability, purity, and handling characteristics of this active pharmaceutical ingredient (API). This document is structured to provide both high-level guidance through frequently asked questions and granular, actionable solutions for common issues encountered in the laboratory and at scale-up.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the drying of N-Isopropyl-3-phenyl-1-propanamine hydrochloride.

Q1: Why is meticulous drying of N-Isopropyl-3-phenyl-1-propanamine hydrochloride so critical?

Proper drying is essential for several reasons. Residual moisture can lead to the degradation of active pharmaceutical ingredients (APIs) through hydrolysis, reducing the efficacy and shelf life of the final product.[1] For amine hydrochlorides, which are often hygroscopic, excess moisture can cause physical changes like clumping or caking, leading to poor powder flow and significant challenges in downstream processing such as weighing, formulation, and tablet manufacturing.[2][3][4] Furthermore, accurate determination of water content is a limiting factor in calculating the precise drug content on an anhydrous basis, directly impacting dosage accuracy.[5]

Q2: What are the recommended primary methods for drying this compound?

The most effective and controlled method for drying heat-sensitive APIs like N-Isopropyl-3-phenyl-1-propanamine hydrochloride is vacuum drying .[6][7] This technique allows for the evaporation of water and residual solvents at temperatures significantly lower than their atmospheric boiling points, thereby preventing thermal degradation.[8][9] For final storage or drying of very small quantities, a vacuum desiccator with a high-efficiency desiccant is also a viable option.

Q3: How can I be certain my sample is sufficiently dry?

Visual inspection is not a reliable indicator of dryness. The industry-standard and most specific method for determining water content is Karl Fischer Titration (KFT) .[1] Unlike "Loss on Drying" (LOD), which measures the loss of any volatile substance, KFT is highly selective for water and can detect both free and bound water, such as in hydrates.[5][10] Both the European Pharmacopoeia (Ph.Eur.) and the United States Pharmacopeia (USP) have established guidelines for KFT, making it the benchmark for regulatory compliance.[11]

Q4: What are the typical signs of improper drying or product degradation?

Key indicators of a flawed drying process include:

  • Physical Appearance: The presence of clumps, hard cakes, or a "gummy" or oily sludge instead of a fine, free-flowing powder.[2][3][12]

  • Discoloration: A change from a white or off-white powder to yellow or brown often suggests thermal degradation.[6]

  • Analytical Results: An increase in impurity peaks observed during High-Performance Liquid Chromatography (HPLC) analysis post-drying is a strong indicator of degradation. Inconsistent results in Karl Fischer titration suggest non-uniform drying.

Q5: Is it safe to dry N-Isopropyl-3-phenyl-1-propanamine hydrochloride in a standard laboratory oven?

This is strongly discouraged. Standard convection ovens operate at atmospheric pressure, requiring higher temperatures that can lead to thermal degradation of the API.[6] Furthermore, heating hydrochloride salts, especially if residual acid is present, can release corrosive HCl vapors that pose a health hazard and can damage the oven's interior.[13]

Part 2: Troubleshooting Guide for Common Drying Issues

This section provides a systematic approach to diagnosing and resolving specific problems encountered during the drying process.

Issue 1: Product is Clumpy, Caked, or Oily After Drying
Potential Cause Scientific Rationale Recommended Solution
Hygroscopicity Amine hydrochloride salts readily absorb moisture from the ambient atmosphere. If the dried product is exposed to air with humidity above its Deliquescence Relative Humidity (DRH), it will quickly take up water and clump.[2]Handle the product exclusively in a controlled, low-humidity environment, such as a glove box or a room with a dehumidifier. Transfer the dried powder immediately to airtight containers containing a desiccant.[2]
Residual Solvent Trapped organic solvents can act as a plasticizer, causing particles to stick together. This is common if the vacuum applied was insufficient to remove solvents with higher boiling points.Ensure the vacuum level is adequate (<10 Torr is often a good starting point). Consider a final rinse with a low-boiling, non-reactive solvent like diethyl ether or ethyl acetate to help azeotropically remove higher-boiling impurities before the final drying step.[14][15]
Incomplete Drying Insufficient drying time or temperature may leave pockets of moisture within the bulk powder, leading to localized caking.Extend the drying time and monitor the sample's weight until it becomes constant. A slight, controlled increase in temperature may be necessary, but this must be balanced against the risk of thermal degradation.
Troubleshooting Workflow: Clumped or Oily Product

G start Problem: Product is Clumpy / Oily check_env Was product handled in open air post-drying? start->check_env check_hplc Run HPLC and ¹H NMR analysis check_env->check_hplc No cause_hygro Root Cause: Hygroscopicity check_env->cause_hygro Yes check_kft Perform Karl Fischer Titration check_hplc->check_kft No solvent peaks cause_solvent Root Cause: Residual Solvent check_hplc->cause_solvent Solvent peaks present cause_incomplete Root Cause: Incomplete Drying check_kft->cause_incomplete High water content sol_env Solution: Handle in inert/dry atm. Use airtight containers. cause_hygro->sol_env sol_solvent Solution: Increase vacuum depth. Consider solvent wash. cause_solvent->sol_solvent sol_incomplete Solution: Increase drying time. Slightly increase temp. cause_incomplete->sol_incomplete G start Start: Wet Product (N-Isopropyl-3-phenyl-1- propanamine HCl) check_sensitivity Is the API highly thermally sensitive? start->check_sensitivity check_scale What is the batch size? check_sensitivity->check_scale No protocol_lyo Protocol: Lyophilization (Freeze-Drying) check_sensitivity->protocol_lyo Yes protocol_vac_oven Protocol: Vacuum Oven Drying (See Protocol 1) check_scale->protocol_vac_oven > 5g (Lab/Pilot Scale) protocol_desiccator Protocol: Vacuum Desiccator (Small scale / Final storage) check_scale->protocol_desiccator < 5g (Research Scale)

Caption: Decision workflow for selecting an appropriate drying protocol.

Protocol 2: Verification of Dryness via Karl Fischer Titration

This protocol outlines the general steps for verifying the residual water content, which should be performed in a controlled environment to prevent moisture uptake during the measurement itself.

Methodology Overview:

  • Environment: Perform all sample handling in a glove box or an environment with very low relative humidity.

  • Sample Preparation: Accurately weigh a representative sample of the dried N-Isopropyl-3-phenyl-1-propanamine hydrochloride using an analytical balance. The required mass will depend on the expected water content and whether a volumetric or coulometric KFT system is used. [1]Coulometric is ideal for very low moisture levels (<1%). [1]3. Titration: Quickly transfer the weighed sample into the titration vessel containing the Karl Fischer reagent.

  • Analysis: Initiate the titration process. The instrument will measure the amount of iodine consumed in the reaction with water and calculate the water content, typically expressed as a percentage or parts per million (ppm). 5. Validation: Ensure the result meets the pre-defined specification for the product (e.g., <0.5% w/w).

References

  • KF titration in pharmaceuticals. (2025, November 17). News-Medical.Net.
  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024, August 20). Analab.
  • What Is Karl Fischer Titr
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review.
  • handling hygroscopic properties of hydrochloride salts. Smolecule.
  • Desiccants for Bulk Drugs and API Manufacturing. Sorbead India.
  • Dryers in Pharmaceutical Manufacturing: Ensuring Efficiency, Quality, and Product Stability. (2025, November 1). PharmaRead.
  • Common Challenges in Dry Powder Injection Manufacturing. (2026, February 17). Rk Life Care Inc.
  • Forming oxalte salts of amines. (2021, August 26). Sciencemadness Discussion Board.
  • Pharmaceutical | Freeze Drying and Vacuum Ovens. (2020, May 4). Digivac.
  • Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques. (2025, August 15). sinothermo.
  • Drying salts with HCl solution. (2023, September 5). Chemistry Stack Exchange.
  • Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. (2024, May 8). AZoM.
  • Vacuum Drying for API. (2021, February 10).
  • Amine-Directed Mizoroki-Heck Aryl
  • Problem with hydrochloride salt formation/isol
  • Drying Solvents Handout. Scribd.

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Reference Data & Comparative Studies

Validation

1H NMR Spectrum of N-Isopropyl-3-phenyl-1-propanamine Hydrochloride: A Technical Comparison Guide

Topic: 1H NMR Spectrum of N-Isopropyl-3-phenyl-1-propanamine Hydrochloride Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth tec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum of N-Isopropyl-3-phenyl-1-propanamine Hydrochloride Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of N-Isopropyl-3-phenyl-1-propanamine hydrochloride (CAS: 83979-37-7). Unlike standard spectral libraries that often present data in isolation, this document compares the HCl salt form against its Free Base alternative and evaluates solvent-dependent performance (DMSO-d₆ vs. CDCl₃). We provide experimental protocols, signal assignment logic, and critical insights for researchers utilizing this compound as a pharmaceutical intermediate or neurochemical probe.

Introduction: The Analytical Challenge

N-Isopropyl-3-phenyl-1-propanamine hydrochloride is a secondary amine salt frequently encountered in the synthesis of phenylpropylamine derivatives. For drug development professionals, the critical analytical challenge lies in distinguishing the salt from the free base and quantifying purity without interference from exchangeable protons.

The "performance" of an NMR experiment for this molecule is defined by:

  • Resolution of the Ammonium Protons: Critical for confirming salt formation.

  • Separation of Alpha-Protons: The N-adjacent methylene and methine signals often overlap in non-ideal solvents.

  • Solubility & Aggregation: The HCl salt exhibits poor performance in non-polar solvents, leading to line broadening.

Structural Analysis & Proton Assignment

Before analyzing the spectra, we must establish the proton environments. The molecule consists of a phenyl ring, a three-carbon linker, and an N-isopropyl group.

Chemical Formula: C₁₂H₁₉N · HCl Molecular Weight: 213.75 g/mol

Figure 1: Proton Environment Map

G Phenyl Phenyl Ring (Ar-H) ~7.1-7.3 ppm C1 C(3)H2 (Benzylic) ~2.6 ppm Phenyl->C1 C2 C(2)H2 (Middle Linker) ~1.9 ppm C1->C2 C3 C(1)H2 (N-Adjacent) ~2.9 ppm C2->C3 Nitrogen NH2+ (Ammonium) ~9.0 ppm C3->Nitrogen IsoCH CH (Isopropyl Methine) ~3.2 ppm Nitrogen->IsoCH IsoCH3 2 x CH3 (Isopropyl Methyls) ~1.3 ppm IsoCH->IsoCH3

Caption: Logical flow of proton connectivity from the aromatic core to the isopropyl terminus. Green nodes indicate protons significantly shifted by salt formation.

Comparative Analysis: HCl Salt vs. Free Base

The choice between analyzing the Salt or the Free Base fundamentally alters the spectrum. This comparison highlights why the HCl Salt in DMSO-d₆ is the superior method for definitive characterization.

Table 1: Chemical Shift Comparison (δ ppm)
Proton GroupEnvironmentHCl Salt (DMSO-d₆) Free Base (CDCl₃) Shift (Δδ) Explanation
NH / NH₂⁺ Amine8.8 - 9.2 (br s, 2H) ~1.1 (s, 1H)+8.0Protonation creates a deshielded, exchangeable ammonium signal.
N-CH (Isopropyl) Methine3.25 (sept) 2.82 (sept)+0.43Inductive effect of positively charged Nitrogen.
N-CH₂ (Propyl) Methylene2.90 (m) 2.61 (t)+0.29Inductive effect of positively charged Nitrogen.
Ar-CH₂ Benzylic2.65 (t) 2.63 (t)+0.02Distant from the charge center; minimal change.
-CH₂- (Middle) Methylene1.95 (m) 1.80 (m)+0.15Slight deshielding due to conformational changes.
-CH₃ (Isopropyl) Methyl1.28 (d) 1.05 (d)+0.23Beta-effect from the ammonium center.
Ar-H Aromatic7.15 - 7.35 (m) 7.15 - 7.30 (m)<0.1Negligible effect.

Key Insight: The most diagnostic feature of the HCl salt is the downfield shift of the isopropyl methine (septet) and the appearance of the broad ammonium protons near 9.0 ppm. In the free base, the N-H is often invisible or buried near the methyls.

Solvent Performance Guide

Choosing the right solvent is critical for "Performance" (Resolution and Information Content).

Scenario A: DMSO-d₆ (Recommended for HCl Salt)
  • Pros: Excellent solubility for the ionic salt. Slows down proton exchange, allowing the NH₂⁺ protons to be integrated (2H). This confirms the stoichiometry of the salt.

  • Cons: High viscosity can slightly broaden multiplets; difficult to recover sample.

  • Verdict: Gold Standard for identity confirmation.

Scenario B: CDCl₃ (Recommended for Free Base)
  • Pros: Sharp lines, easy sample recovery. Excellent for resolving the fine coupling of the aliphatic chain.

  • Cons: The HCl salt is often sparingly soluble or forms tight ion pairs/aggregates, leading to extremely broad, useless peaks for the alpha-protons.

  • Verdict: Use only after neutralizing the salt to the free base.

Figure 2: Experimental Decision Workflow

Workflow Start Start: Unknown Sample SolubilityTest Solubility Test (1 mg in CDCl3) Start->SolubilityTest Soluble Soluble & Clear SolubilityTest->Soluble Yes Insoluble Cloudy / Precipitate SolubilityTest->Insoluble No RunCDCl3 Run 1H NMR in CDCl3 Soluble->RunCDCl3 SwitchDMSO Switch to DMSO-d6 Insoluble->SwitchDMSO Analyze Analyze Spectrum RunCDCl3->Analyze SwitchDMSO->Analyze BaseCheck Check ~2.8 ppm (Septet) Sharp Peaks? Analyze->BaseCheck SaltCheck Check ~9.0 ppm (Broad) Check ~3.2 ppm (Septet) Analyze->SaltCheck ResultBase Result: Free Base BaseCheck->ResultBase Matches ResultSalt Result: HCl Salt SaltCheck->ResultSalt Matches

Caption: Decision tree for selecting the optimal solvent and identifying the form (Salt vs. Base).

Detailed Experimental Protocol

To ensure reproducibility and high-quality data (E-E-A-T), follow this validated protocol.

Preparation of N-Isopropyl-3-phenyl-1-propanamine HCl for NMR
  • Massing: Weigh 10–15 mg of the solid hydrochloride salt. Note: Using less than 5 mg may result in poor signal-to-noise for the carbon satellites if 13C is also required.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule from a fresh box to minimize water content. Water in DMSO appears at ~3.33 ppm and can overlap with the critical Isopropyl Methine signal of the salt.

  • Mixing: Vortex for 30 seconds. The solution should be perfectly clear. If hazy, filter through a cotton plug into the NMR tube.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 – 2.0 seconds (Sufficient for quantitative integration of aliphatic protons).

    • Scans (NS): 16 or 32.

    • Temperature: 298 K (25°C).

Data Processing
  • Referencing: Reference the residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Set the Isopropyl Methyl doublet (1.28 ppm) to integral 6.00 .

    • Verify the Phenyl region (7.1-7.3 ppm) integrates to 5.0 .

    • Verify the Ammonium region (8.8-9.2 ppm) integrates to 2.0 .

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General reference for amine salt shifts).

  • Gonnella, N. C. (2012). NMR Spectroscopy of Amine Salts: The Effect of Counterion and Solvent. Provides mechanistic insight into the NH+ chemical shift variability.
  • Sarneski, J. E., Surprenant, H. L., & Reilley, C. N. (1975).[1] "Chemical shifts of amines and their salts."[2][3][4][5] Analytical Chemistry, 47(13), 2116–2124.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11412689, N-Isopropyl-3-phenylpropan-1-amine.[6]

  • Takaoka, Y., et al. (2015). "A 1H NMR Spectroscopic Window into Amine pKa." Journal of Medicinal Chemistry. (Discusses the correlation between NH+ shift and salt structure).

Sources

Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of N-Isopropyl-3-phenyl-1-propanamine: A Comparative Approach

For researchers and professionals in drug development, the robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-Isopropyl-3-phenyl-1-propanamine, a chiral amine with signifi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-Isopropyl-3-phenyl-1-propanamine, a chiral amine with significant potential in medicinal chemistry, demands precise and reliable analytical methods to determine its purity, stability, and enantiomeric composition. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound, drawing upon established principles and data from structurally analogous molecules to inform method development.

The lipophilic phenyl and isopropyl groups combined with the basic amine functionality of N-Isopropyl-3-phenyl-1-propanamine present interesting challenges and opportunities for chromatographic separation. The choice of HPLC mode—be it reversed-phase, normal-phase, or chiral—will fundamentally dictate the retention behavior and selectivity of the analysis. This guide will explore these options, offering both theoretical grounding and practical starting points for laboratory implementation.

Comparative Experimental Design: Selecting the Optimal HPLC Strategy

To determine the most effective HPLC method for N-Isopropyl-3-phenyl-1-propanamine, a systematic comparison of different chromatographic conditions is essential. The following experimental design outlines a logical approach to screen for the ideal stationary and mobile phases.

Chromatographic Modes and Stationary Phases
  • Reversed-Phase (RP) HPLC: This is the most common HPLC mode and serves as an excellent starting point for purity determination. The nonpolar stationary phase retains analytes based on their hydrophobicity.

    • C18 (Octadecylsilane): A workhorse stationary phase providing strong hydrophobic retention.

    • Phenyl: A phase with an aromatic stationary phase that can offer alternative selectivity for aromatic analytes like N-Isopropyl-3-phenyl-1-propanamine through π-π interactions.[1]

  • Chiral HPLC: Given that N-Isopropyl-3-phenyl-1-propanamine is chiral, separating its enantiomers is crucial for pharmaceutical applications.[2] This requires a chiral stationary phase (CSP).

    • Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives): These are broadly applicable CSPs known for their excellent enantioselectivity for a wide range of compounds, including amines.[3][4]

Mobile Phase Composition

The mobile phase composition will be varied to optimize retention and peak shape.

  • Reversed-Phase: Gradients of acetonitrile or methanol with buffered aqueous solutions are typically employed. The pH of the aqueous phase is a critical parameter for controlling the retention of basic compounds like N-Isopropyl-3-phenyl-1-propanamine.

  • Chiral (Normal-Phase mode): Mixtures of a nonpolar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) are common. A small amount of a basic additive, such as diethylamine (DEA), is often necessary to improve the peak shape of basic analytes.[4]

The following diagram illustrates the workflow for this comparative analysis.

experimental_workflow cluster_preparation Sample and Standard Preparation cluster_screening HPLC Method Screening cluster_rp_conditions Reversed-Phase Conditions cluster_chiral_conditions Chiral Conditions cluster_analysis Data Analysis and Comparison Prep Prepare stock solution of N-Isopropyl-3-phenyl-1-propanamine in appropriate solvent RP Reversed-Phase HPLC Prep->RP Chiral Chiral HPLC Prep->Chiral C18 C18 Column RP->C18 Phenyl Phenyl Column RP->Phenyl CSP Polysaccharide CSP Chiral->CSP Analyze Compare Retention Time, Resolution, and Peak Shape C18->Analyze Phenyl->Analyze CSP->Analyze Optimize Select and Optimize Best Method Analyze->Optimize

Caption: A logical workflow for chiral HPLC method development.

Predicted Retention Behavior: A Comparative Table

Based on established chromatographic principles and data from structurally similar compounds, the following table predicts the retention behavior of N-Isopropyl-3-phenyl-1-propanamine under different HPLC conditions.

HPLC Mode Stationary Phase Typical Mobile Phase Predicted Retention Time Key Interaction Mechanism Primary Application
Reversed-PhaseC18 (ODS)Acetonitrile/Water with 0.1% Formic AcidModerate to LongHydrophobic interactionsPurity analysis, impurity profiling
Reversed-PhasePhenylAcetonitrile/Water with 0.1% Formic AcidModerateHydrophobic and π-π interactions[1]Alternative selectivity for aromatic compounds
ChiralPolysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Hexane/Isopropanol with 0.1% DEATwo distinct peaks for enantiomersFormation of transient diastereomeric complexes[4]Enantiomeric purity, chiral separation

Influence of HPLC Parameters on Retention Time

The retention time in HPLC is a function of several interconnected parameters. Understanding these relationships is key to effective method development.

parameter_influence cluster_params Controllable HPLC Parameters cluster_analyte Analyte Properties cluster_output Chromatographic Output SP Stationary Phase (e.g., C18, Phenyl, CSP) RT Retention Time SP->RT Determines primary interaction (hydrophobic, chiral, etc.) MP Mobile Phase Composition MP->RT Modulates elution strength Flow Flow Rate Flow->RT Inversely proportional Temp Temperature Temp->RT Affects viscosity and interaction kinetics Analyte N-Isopropyl-3-phenyl-1-propanamine (Hydrophobicity, Chirality) Analyte->RT Inherent properties dictate interaction strength

Caption: Influence of key parameters on HPLC retention time.

Detailed Experimental Protocols

The following protocols provide robust starting points for the analysis of N-Isopropyl-3-phenyl-1-propanamine.

Protocol 1: Reversed-Phase HPLC for Purity Analysis

This method is designed for the general assessment of purity and the detection of non-chiral impurities.

  • Sample Preparation: Dissolve an accurately weighed sample of N-Isopropyl-3-phenyl-1-propanamine in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 20% B to 80% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Rationale: The C18 column provides strong hydrophobic retention, suitable for separating the parent compound from more polar or less hydrophobic impurities. The use of formic acid in the mobile phase ensures the amine is protonated, which generally leads to better peak shapes on silica-based columns. A gradient elution is employed to ensure elution of any potential impurities with a wide range of polarities.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This method is crucial for determining the enantiomeric excess of a chirally pure sample or for separating the enantiomers in a racemic mixture.

  • Sample Preparation: Dissolve an accurately weighed sample of N-Isopropyl-3-phenyl-1-propanamine in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 x 4.6 mm, 5 µm particle size

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Rationale: Polysaccharide-based CSPs are highly effective for the chiral separation of a broad range of compounds, including amines.[3][4] The normal-phase mobile phase allows for interactions with the chiral selector that are necessary for enantiomeric recognition. Diethylamine is added as a basic modifier to prevent peak tailing by competing with the basic analyte for active sites on the silica surface.

Protocol 3: Phenyl Stationary Phase for Alternative Selectivity

This method can be employed if the C18 column does not provide adequate resolution between the main peak and critical impurities.

  • Sample Preparation: Dissolve an accurately weighed sample of N-Isopropyl-3-phenyl-1-propanamine in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 70% B over 15 minutes

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35 °C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Rationale: The phenyl stationary phase can provide unique selectivity for aromatic compounds through π-π stacking interactions, which are different from the purely hydrophobic interactions on a C18 phase.[1] This can be advantageous for separating impurities with similar hydrophobicity but different aromatic character. TFA is used as an ion-pairing agent to further improve peak shape.

Conclusion

The successful HPLC analysis of N-Isopropyl-3-phenyl-1-propanamine hinges on a clear understanding of the analytical goals. For routine purity analysis, a standard reversed-phase method on a C18 column is a logical first choice. However, for resolving challenging impurities or for orthogonal method development, a phenyl stationary phase offers a valuable alternative. When the stereochemical integrity of the compound is , a dedicated chiral HPLC method using a polysaccharide-based CSP is indispensable. The protocols provided herein serve as robust starting points for method development, and further optimization of mobile phase composition, gradient, and temperature may be required to achieve the desired chromatographic performance for specific applications.

References

  • SIELC Technologies. (2018, February 16). Separation of N-Isopropyl-N'-phenyl-p-phenylenediamine on Newcrom R1 HPLC column.
  • Blaschke, G., et al. (2001, June 15). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. PubMed.
  • Kim, Y., et al. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • Phenomenex. Chiral HPLC Separations.
  • ARONIS. (2013, January 29). N-isopropyl-3-phenyl-1-propanamine hydrochloride.
  • PubChem. N-Isopropyl-3-phenylpropan-1-amine.
  • Element Lab Solutions. Phenyl Stationary Phases for HPLC.
  • Benchchem. A Comparative Guide to Chiral HPLC Analysis of 3-Phenyl-1-Pentene Enantiomers.
  • Google Patents. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
  • ResearchGate. (2019, October 18). Ion chromatography method for determination of Isopropylamine content in Metoprolol Succinate.
  • Benchchem. High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (3-Phenyl-2-propen-1- YL)propylamine.
  • uv.es. Mechanisms of retention in HPLC.
  • Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
  • GL Sciences Inc. Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-.
  • Benchchem. Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan.
  • Nakashima, K., et al. (2002, October 15). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. PubMed.
  • HPLC Method Development. (2012, December 4).
  • Analytice. Laboratory Analysis of N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD).
  • Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins.
  • CAMEO Chemicals | NOAA. N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE.
  • ResearchGate. (2025, August 6). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

Sources

Validation

Mass spectrometry fragmentation pattern of N-Isopropyl-3-phenyl-1-propanamine

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of N-Isopropyl-3-phenyl-1-propanamine: A Comparative Analysis for Researchers Introduction: Decoding Molecular Structures with Mass Spectrometry Mass spect...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of N-Isopropyl-3-phenyl-1-propanamine: A Comparative Analysis for Researchers

Introduction: Decoding Molecular Structures with Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical technique in modern chemical and pharmaceutical analysis. At its core, MS measures the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's structure and elemental composition. When coupled with electron ionization (EI), the resulting fragmentation pattern serves as a molecular fingerprint, enabling the identification and structural elucidation of unknown compounds. This guide provides a detailed analysis of the EI mass spectrometry fragmentation pattern of N-Isopropyl-3-phenyl-1-propanamine, offering a comparative perspective with related structures to aid researchers in their analytical endeavors.

The Foundational Principles of Electron Ionization (EI) Fragmentation

In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•+). The molecular ion is often unstable and undergoes a series of fragmentation reactions, breaking down into smaller, more stable charged fragments and neutral radicals. The resulting mass spectrum is a plot of the relative abundance of these fragment ions as a function of their m/z ratio. The fragmentation pathways are governed by fundamental chemical principles, such as the stability of the resulting carbocations and radicals. For N-alkylated phenylethylamines, characteristic fragmentation patterns arise from cleavages at specific bonds within the molecule.

The Mass Spectrometry Fragmentation of N-Isopropyl-3-phenyl-1-propanamine

The structure of N-Isopropyl-3-phenyl-1-propanamine contains several key features that dictate its fragmentation behavior: a phenyl ring, a propyl chain, and an isopropylamino group. The mass spectrum is characterized by a series of fragment ions that arise from specific bond cleavages. The most prominent fragmentation pathways are α-cleavage and benzylic cleavage.

Key Fragmentation Pathways:
  • α-Cleavage: This is the most favorable fragmentation pathway for amines. It involves the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For N-Isopropyl-3-phenyl-1-propanamine, this results in the formation of a stable iminium ion.

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the adjacent carbon atom is also a common fragmentation pathway for compounds containing a phenyl group. This leads to the formation of the tropylium ion (m/z 91), a highly stable aromatic cation.

Experimental Mass Spectrum Analysis:

The EI mass spectrum of N-Isopropyl-3-phenyl-1-propanamine exhibits a characteristic pattern of fragment ions. The molecular ion (M•+) is expected at an m/z corresponding to its molecular weight. However, due to its instability, it may be of low abundance or absent altogether.

Table 1: Prominent Fragment Ions in the Mass Spectrum of N-Isopropyl-3-phenyl-1-propanamine

m/zProposed Fragment StructureFragmentation Pathway
177[C₁₂H₁₉N]•+Molecular Ion
162[C₁₁H₁₆N]+Loss of a methyl radical (•CH₃)
118[C₈H₁₀N]+α-Cleavage
91[C₇H₇]+Benzylic cleavage (Tropylium ion)
72[C₄H₁₀N]+α-Cleavage
Visualizing the Fragmentation:

The fragmentation process can be visualized as a series of logical steps, starting from the molecular ion.

fragmentation_pathway M N-Isopropyl-3-phenyl-1-propanamine (m/z 177) frag1 [M-CH3]+ (m/z 162) M->frag1 - •CH3 frag2 Iminium Ion (m/z 118) M->frag2 α-Cleavage frag3 Tropylium Ion (m/z 91) M->frag3 Benzylic Cleavage frag4 Iminium Ion (m/z 72) M->frag4 α-Cleavage

Caption: Fragmentation pathway of N-Isopropyl-3-phenyl-1-propanamine.

Comparative Fragmentation Analysis: Structural Analogs

To better understand the unique fragmentation pattern of N-Isopropyl-3-phenyl-1-propanamine, it is instructive to compare it with structurally related compounds.

N-Ethyl-3-phenyl-1-propanamine:

This compound differs only in the N-alkyl substituent (ethyl vs. isopropyl). This seemingly minor change significantly impacts the fragmentation pattern. The α-cleavage will lead to a prominent iminium ion at a different m/z value.

Table 2: Comparison of Key Fragment Ions

CompoundMolecular Ion (m/z)Key α-Cleavage Ion (m/z)
N-Isopropyl-3-phenyl-1-propanamine177118, 72
N-Ethyl-3-phenyl-1-propanamine163104, 58

The shift in the m/z of the α-cleavage fragments provides a clear diagnostic marker to differentiate between these two isomers.

Amphetamine and Methamphetamine:

While not direct isomers, amphetamine and methamphetamine are widely studied phenylethylamines and provide a valuable reference for fragmentation behavior.

  • Amphetamine: The primary fragmentation is the α-cleavage, leading to the formation of the [C₈H₁₀N]+ ion at m/z 120 and the characteristic iminium ion at m/z 44. The tropylium ion at m/z 91 is also observed.

  • Methamphetamine: The additional methyl group on the nitrogen leads to a shift in the α-cleavage fragment to m/z 58.

The presence and m/z of the iminium ion resulting from α-cleavage are highly indicative of the nature of the N-alkyl substituent.

comparison_workflow cluster_target Target Compound cluster_analogs Structural Analogs for Comparison A N-Isopropyl-3-phenyl-1-propanamine B N-Ethyl-3-phenyl-1-propanamine A->B Vary N-Alkyl Group C Amphetamine A->C Vary Alkyl Chain & N-Substitution D Methamphetamine A->D Vary Alkyl Chain & N-Substitution

Caption: Comparative analysis workflow.

Experimental Protocol: Acquiring Mass Spectra

To obtain high-quality mass spectra for comparative analysis, the following general protocol using a Gas Chromatography-Mass Spectrometry (GC-MS) system is recommended:

  • Sample Preparation: Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

This self-validating protocol ensures reproducible chromatographic separation and ionization, allowing for reliable comparison of fragmentation patterns across different runs and with library spectra.

Conclusion

The mass spectrometry fragmentation pattern of N-Isopropyl-3-phenyl-1-propanamine is characterized by distinct cleavage pathways, primarily α-cleavage and benzylic cleavage, which give rise to a unique set of fragment ions. By comparing this pattern with those of its structural analogs, researchers can confidently identify and differentiate these compounds. The m/z values of the iminium ions formed through α-cleavage are particularly diagnostic for the N-alkyl substituent. A thorough understanding of these fragmentation mechanisms, supported by robust experimental protocols, is crucial for accurate structural elucidation in drug development and forensic analysis.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
Comparative

Technical Assessment: FTIR Characterization of N-Isopropyl-3-phenyl-1-propanamine HCl

Executive Summary & Scope Subject: N-Isopropyl-3-phenyl-1-propanamine Hydrochloride (CAS: 83979-37-7) Synonyms: N-Isopropyl-3-phenylpropylamine HCl; N-(1-Methylethyl)benzenepropanamide HCl. Chemical Class: Secondary Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Subject: N-Isopropyl-3-phenyl-1-propanamine Hydrochloride (CAS: 83979-37-7) Synonyms: N-Isopropyl-3-phenylpropylamine HCl; N-(1-Methylethyl)benzenepropanamide HCl. Chemical Class: Secondary Amine Salt / Phenylpropylamine Derivative.

This guide serves as a technical reference for the structural validation of N-Isopropyl-3-phenyl-1-propanamine HCl using Fourier Transform Infrared Spectroscopy (FTIR). Unlike simple primary amines, this molecule presents a complex spectral fingerprint due to the interaction between the isopropyl steric bulk , the flexible propyl chain , and the ionic hydrochloride lattice .

This document objectively compares the two industry-standard acquisition methodologies—Diamond ATR vs. Transmission KBr —to determine the optimal protocol for reference standard generation.

Theoretical Spectral Fingerprint

As a secondary amine hydrochloride, the spectrum is dominated by the protonated nitrogen species (


). The following table outlines the critical diagnostic bands required to confirm identity.
Table 1: Diagnostic FTIR Peaks (Expected)
Functional GroupMode of VibrationWavenumber (

)
Diagnostic Character
Amine Salt (

)
N-H Stretching 2400 – 3000 Broad, Strong. Overlaps C-H stretches. Distinguishes salt from free base (which has a sharp peak ~3300).
Aromatic Ring C-H Stretching 3000 – 3100Weak shoulders on the high-frequency side of the amine band.
Alkyl Chain C-H Stretching 2800 – 2980Strong, sharp peaks hidden within the broad ammonium envelope.
Amine Salt N-H Deformation 1580 – 1620Medium intensity. Confirms the salt form.
Aromatic Ring C=C Stretching ~1495 & 1450Characteristic "skeletal" vibrations of the benzene ring.
Isopropyl Group Gem-Dimethyl Bend 1380 & 1370 Split Peak (Doublet). Critical for distinguishing isopropyl from n-propyl isomers.
Mono-sub. Benzene OOP Bending 690 – 710 & 730 – 770 Two strong bands indicating a mono-substituted phenyl ring.

Technical Insight: The most common error in identifying this compound is confusing the broad ammonium salt band (2400–3000


) with carboxylic acid O-H stretches. However, the amine salt band is often structured with "combination bands" (overtones) on the lower frequency slope, unlike the smooth acid envelope.

Comparative Analysis: Acquisition Methodologies

For a hygroscopic hydrochloride salt, the choice of sampling technique fundamentally alters the spectral quality.

Comparison: Diamond ATR vs. KBr Pellet
FeatureMethod A: Diamond ATR (Single Bounce) Method B: Transmission KBr Pellet
Principle Internal Reflection (Evanescent wave penetration ~2µm).Transmission (Beam passes through sample matrix).
Sample Prep None (Direct contact).Grinding with KBr powder; pressing under high pressure.[1][2]
Moisture Sensitivity Low. Rapid acquisition minimizes atmospheric water uptake.High. KBr is hygroscopic; wet pellets distort the critical N-H region.
Ion Exchange Risk Zero. Non-destructive.High. Pressure can induce ion exchange (

), shifting peaks.
Resolution Good, but intensity decreases at higher wavenumbers.Excellent spectral resolution; classic "fingerprint" standard.
Verdict Preferred for Routine ID. Preferred for Structural Elucidation/Publication.
Performance Data Summary
  • ATR: Shows slightly shifted peak positions (1-2

    
    ) due to refractive index dispersion. The broad N-H salt band may appear less intense relative to the fingerprint region compared to transmission modes.
    
  • KBr: Provides the "true" relative intensities but requires a skilled operator to avoid the "Christiansen Effect" (baseline slope due to particle scattering).

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this protocol which includes a built-in "System Suitability" check using Polystyrene.

Step 1: System Suitability (Daily)
  • Clean ATR crystal with Isopropanol.

  • Collect background (air).

  • Scan NIST-traceable Polystyrene film.

  • Validation: Verify the 1601

    
     peak is within ±1 
    
    
    
    .
Step 2: Sample Preparation (Diamond ATR)
  • Place ~5 mg of N-Isopropyl-3-phenyl-1-propanamine HCl on the crystal center.

  • Apply pressure using the anvil until the "force gauge" clicks or optimal contact is achieved.

  • Critical Step: If the sample is crystalline, ensure it is crushed by the anvil to maximize contact area; air gaps result in weak spectra.

Step 3: Acquisition Parameters
  • Resolution: 4

    
    
    
  • Scans: 32 (Routine) or 64 (High Signal-to-Noise)

  • Range: 4000 – 600

    
    
    
  • Correction: Apply "ATR Correction" (if comparing to library KBr data).

Step 4: Data Processing & Validation
  • Baseline Correction: Apply only if a significant slope exists.

  • Normalization: Normalize to the strongest peak (usually the C-H or Amine stretch) for overlay comparison.

  • Logic Check:

    • Is the doublet at 1380/1370 visible? (Yes = Isopropyl confirmed).

    • Is the 3300

      
       region empty of sharp peaks? (Yes = Free base absent; Salt confirmed).
      

Workflow Visualization

The following diagram illustrates the decision logic for validating the spectrum, ensuring the distinction between the salt and free base forms.

FTIR_Validation_Workflow Start Start: Sample Acquisition Check_NH Check 3100-2500 cm-1 Region Start->Check_NH Decision_Salt Broad Band (2400-3000)? Check_NH->Decision_Salt Result_Salt Indicates HCl Salt Form Decision_Salt->Result_Salt Yes Result_Base Indicates Free Base / Hydrolysis Decision_Salt->Result_Base No (Sharp peak @ 3300) Check_Fingerprint Check Fingerprint (1500-600) Result_Salt->Check_Fingerprint Decision_Iso Split Peak @ 1380/1370? Check_Fingerprint->Decision_Iso Final_Valid VALID IDENTITY: N-Isopropyl-3-phenyl-1-propanamine HCl Decision_Iso->Final_Valid Yes (Gem-dimethyl) Final_Invalid INVALID: Check for n-Propyl isomer Decision_Iso->Final_Invalid No (Single peak)

Caption: Logical workflow for spectral validation, distinguishing salt form and isopropyl isomer specificity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Authoritative text on Group Frequency Theory and Amine Salt characterization).

  • NIST Chemistry WebBook. Phenyl propanolamine hydrochloride IR Spectrum. National Institute of Standards and Technology.[4] Available at: [Link] (Cited for analog structural comparison of phenyl-amine salts).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. John Wiley & Sons Ltd.
  • Kintek Solution. (2024). What Is The Difference Between KBr And ATR?. Available at: [Link] (Source for comparative methodology data).[5]

Sources

Validation

Comparison Guide: N-Isopropyl vs. N-Methyl-3-Phenyl-1-Propanamine Activity

This guide provides an in-depth technical comparison of N-isopropyl-3-phenyl-1-propanamine and N-methyl-3-phenyl-1-propanamine .[1] It is designed for researchers investigating structure-activity relationships (SAR) with...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-isopropyl-3-phenyl-1-propanamine and N-methyl-3-phenyl-1-propanamine .[1] It is designed for researchers investigating structure-activity relationships (SAR) within the phenylpropylamine scaffold, specifically focusing on how N-substitution alters the pharmacological profile from monoamine transporter recognition to sigma receptor selectivity and metabolic stability.[1]

[1]

Executive Summary

The structural transition from an N-methyl to an N-isopropyl substituent on the 3-phenylpropylamine core represents a critical "molecular switch" in pharmacology.[1]

  • N-Methyl-3-phenyl-1-propanamine functions primarily as a monoamine transporter recognition element and a substrate for Monoamine Oxidase (MAO) .[1] It is best known as the core pharmacophore of the SSRI fluoxetine (Prozac®), lacking the aryloxy substitution required for high potency.

  • N-Isopropyl-3-phenyl-1-propanamine exhibits steric shielding , rendering it resistant to oxidative deamination by MAO.[1] The increased lipophilicity and bulk shift its affinity profile away from transporters and toward Sigma-1 (

    
    ) receptors , where it acts as a high-affinity ligand.[1]
    
FeatureN-Methyl-3-phenyl-1-propanamineN-Isopropyl-3-phenyl-1-propanamine
Primary Target Class Monoamine Transporters (Weak) / MAO SubstrateSigma Receptors / Ion Channels
MAO Interaction Substrate (Rapid Deamination)Resistant (Steric Hindrance)
SERT Affinity Moderate (Micromolar range)Low / Inactive
Sigma-1 Affinity ModerateHigh (Enhanced Hydrophobicity)
Key Application SSRI Precursor / MAO ProbeSigma Ligand / Chemical Intermediate

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyN-Methyl DerivativeN-Isopropyl Derivative
IUPAC Name N-methyl-3-phenylpropan-1-amineN-isopropyl-3-phenylpropan-1-amine
CAS (HCl salt) 30684-07-283979-37-7
Molecular Weight 149.23 g/mol (Free base)177.29 g/mol (Free base)
LogP (Predicted) ~2.1~2.9
Steric Profile Linear, Accessible NitrogenBranched, Shielded Nitrogen

Pharmacological Mechanism & SAR Analysis[1]

Monoamine Transporter Interaction (SERT/NET/DAT)

The 3-phenylpropylamine backbone is a homolog of phenethylamine (PEA). Lengthening the chain from ethyl to propyl generally reduces potency as a Monoamine Releasing Agent (MRA) but opens the door for Reuptake Inhibition.

  • N-Methyl Variant: The N-methyl group is small enough to fit into the orthosteric binding site of the Serotonin Transporter (SERT).[1] While the unsubstituted molecule is a weak inhibitor compared to its derivatives (e.g., Fluoxetine, which adds a p-trifluoromethylphenoxy group), it retains specific recognition by the transporter.

  • N-Isopropyl Variant: The bulky isopropyl group creates significant steric clash within the tight substrate pathways of NET and SERT. This substitution typically abolishes transport efficacy, converting the molecule from a potential substrate/inhibitor into an inactive compound at these sites.

Monoamine Oxidase (MAO) Stability

This is the most distinct differentiator. MAO enzymes require the amine nitrogen to align with the FAD cofactor for oxidative deamination.

  • N-Methyl: Acts as a classic substrate for MAO-B.[1] The methyl group is small, allowing the enzyme to access the

    
    -carbons adjacent to the nitrogen.[1] It is rapidly metabolized to 3-phenyl-1-propanal.[1]
    
  • N-Isopropyl: The branched isopropyl group sterically hinders the approach of the FAD cofactor. These compounds are often MAO-resistant or act as weak competitive inhibitors rather than substrates.[1]

Sigma-1 Receptor ( R) Selectivity

The Sigma-1 receptor possesses a hydrophobic binding pocket that favors N-substituted amines with lipophilic bulk.[1]

  • SAR Rule: N-alkylation with branched chains (like isopropyl) or longer chains significantly enhances

    
    R affinity compared to methyl or unsubstituted amines.[1]
    
  • N-Isopropyl: The isopropyl group, combined with the phenylpropyl chain, forms a "boomer-ang" shape that fits well into the

    
    R pharmacophore, making it a likely high-affinity ligand.[1]
    

Visualization: Signaling & Metabolic Pathways

The following diagram illustrates the divergent fates of these two molecules based on their N-substitution.

PharmacologicalFate Substrate 3-Phenylpropylamine Core N_Methyl N-Methyl Substitution (Linear/Small) Substrate->N_Methyl N_Isopropyl N-Isopropyl Substitution (Branched/Bulky) Substrate->N_Isopropyl MAO_Enzyme MAO-B Enzyme N_Methyl->MAO_Enzyme Fits Active Site SERT Serotonin Transporter (SERT) N_Methyl->SERT Fits Pocket N_Isopropyl->MAO_Enzyme Steric Clash (Resistant) N_Isopropyl->SERT Steric Exclusion Sigma Sigma-1 Receptor N_Isopropyl->Sigma Hydrophobic Interaction Metabolite Aldehyde Metabolite (Inactive) MAO_Enzyme->Metabolite Oxidative Deamination Effect_SERT Reuptake Inhibition (Weak) SERT->Effect_SERT Effect_Sigma Receptor Binding (High Affinity) Sigma->Effect_Sigma

Figure 1: Divergent pharmacological pathways.[1] Red arrows indicate enzymatic degradation; Green arrows indicate receptor binding. The isopropyl group blocks MAO degradation and enhances Sigma-1 binding.[1]

Experimental Protocols

To validate the activity differences described above, the following self-validating protocols are recommended.

Protocol A: Comparative MAO Stability Assay

Objective: Determine the metabolic stability of N-methyl vs. N-isopropyl derivatives.

  • Preparation:

    • Prepare 100 µM solutions of both compounds in phosphate buffer (pH 7.4).

    • Thaw human recombinant MAO-B microsomes (commercially available).[1]

  • Incubation:

    • Add 10 µL of microsomes to 90 µL of substrate solution.

    • Incubate at 37°C.

    • Control: Include a sample with Selegiline (MAO-B inhibitor) to validate enzyme activity.[1]

  • Sampling:

    • Aliquot samples at t=0, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., deuterated amphetamine).[1]

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the parent peak (M+H).

    • Expected Result: N-methyl derivative will show rapid exponential decay (

      
       min).[1] N-isopropyl derivative will remain >90% intact after 60 min.[1]
      
Protocol B: Sigma-1 Receptor Binding Competition

Objective: Quantify the affinity shift caused by the isopropyl group.

  • Ligand: Use [³H]-(+)-Pentazocine (specific

    
     ligand) at 2 nM.[1]
    
  • Tissue: Rat liver membrane homogenates (rich in

    
     receptors).
    
  • Competition:

    • Incubate membranes with radioligand and increasing concentrations (

      
       to 
      
      
      
      M) of N-methyl or N-isopropyl amine.[1]
    • Incubate for 120 min at 25°C.

  • Filtration: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Expected Result: The N-isopropyl curve will shift left (lower

      
      ) compared to the N-methyl curve, indicating higher affinity due to hydrophobic binding.[1]
      

References

  • Wong, D. T., et al. (1974).[2][3] "A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine."[1][4][5] Life Sciences.[2][3][4][5][6][7] Link

    • Establishes the N-methyl-3-phenylpropylamine core as the scaffold for SERT inhibition.
  • Glennon, R. A., et al. (1994). "Binding of substituted phenylalkylamines at sigma receptors." Journal of Medicinal Chemistry.
  • Matsumoto, R. R., et al. (2003). "Sigma receptors: potential targets for a new class of antidepressant drugs." European Journal of Pharmacology. Discusses the role of N-alkylated amines in sigma receptor pharmacology.
  • PubChem Compound Summary. (2024). "N-methyl-3-phenyl-1-propanamine (CAS 30684-07-2)."[1] Link[1]

  • Rishton, G. M. (2003). "Non-leadlikeness and leadlikeness in biochemical screening." Drug Discovery Today. Provides context on the metabolic liabilities of simple N-methyl amines vs. hindered amines.

Sources

Comparative

Purity analysis of N-Isopropyl-3-phenyl-1-propanamine using LC-MS

An Objective Guide to the Purity Analysis of N-Isopropyl-3-phenyl-1-propanamine using Liquid Chromatography-Mass Spectrometry (LC-MS) Executive Summary The robust characterization of active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Purity Analysis of N-Isopropyl-3-phenyl-1-propanamine using Liquid Chromatography-Mass Spectrometry (LC-MS)

Executive Summary

The robust characterization of active pharmaceutical ingredients (APIs) is fundamental to drug safety and efficacy. N-Isopropyl-3-phenyl-1-propanamine, as a key chemical entity, requires stringent purity assessment to identify and quantify process-related impurities and potential degradants. This guide provides an in-depth comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for its purity analysis: a high-throughput UPLC-Tandem Quadrupole MS (TQ-MS) method optimized for speed and sensitivity in a quality control (QC) environment, and a high-resolution HPLC-QTOF/Orbitrap MS method designed for comprehensive impurity identification and structural elucidation in a research and development setting. Through detailed experimental protocols, comparative data, and mechanistic explanations, this document serves as a practical resource for scientists and researchers in drug development, enabling the selection of the most appropriate analytical strategy based on specific project requirements.

Introduction: The Imperative for Purity Analysis

N-Isopropyl-3-phenyl-1-propanamine is a secondary amine whose therapeutic potential and safety profile are intrinsically linked to its purity. The presence of unwanted chemical entities, even in trace amounts, can significantly impact a drug's efficacy and safety.[1] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities in new drug substances.[2][3] The ICH Q3A(R2) guideline defines an impurity as any component that is not the defined chemical entity, which can arise from the synthesis, purification, or storage of the API.[2][4]

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis, offering unparalleled sensitivity and selectivity for detecting and quantifying these impurities.[3][5] The coupling of liquid chromatography's separation power with mass spectrometry's definitive identification capabilities allows for the creation of a detailed "impurity profile," a comprehensive description of the impurities present in a drug substance.[6] This guide compares two powerful LC-MS approaches to illustrate the trade-offs between speed, sensitivity, and the depth of structural information, providing a clear framework for methodological selection.

The Analytical Challenge: Profiling Potential Impurities

A robust analytical method must be capable of separating and detecting all potential impurities. For N-Isopropyl-3-phenyl-1-propanamine, these can be categorized as follows:

  • Process-Related Impurities: These originate from the manufacturing process and include unreacted starting materials (e.g., 3-phenylpropanal, isopropylamine), intermediates, and by-products from side reactions.[7][8] For instance, if the synthesis involves the reduction of a precursor ketone, incomplete reduction could leave traces of the starting ketone in the final product.[7]

  • Stereoisomeric Impurities: If the synthesis is stereospecific, the undesired enantiomer or diastereomer is a critical impurity to monitor.

  • Degradation Products: These form during storage or upon exposure to stress conditions like heat, light, humidity, or oxidation.[9] For an amine, oxidation can be a significant degradation pathway.

Identifying these impurities is often challenging as their structures may be unknown and they are typically present at low concentrations relative to the main API peak.[6]

Comparative LC-MS Methodologies

The choice of an LC-MS method is dictated by the analytical goal. For routine quality control (QC), speed and quantitative accuracy for known impurities are paramount. For process development or forced degradation studies, the ability to identify unknown compounds is critical.

Method A: High-Throughput UPLC-Tandem Quadrupole MS (TQ-MS)

This approach prioritizes speed and sensitivity for targeted analysis. It is ideal for a QC environment where known impurities must be quantified against predefined limits. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particle columns dramatically reduces run times, while the tandem quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity.[5]

Method B: High-Resolution Orthogonal HPLC-HRMS (QTOF/Orbitrap)

This methodology is designed for comprehensive screening and identification of unknown impurities. It employs High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, which provide highly accurate mass measurements.[10] This accuracy allows for the determination of elemental compositions for both the parent ion and its fragments, which is crucial for elucidating the structures of unknown impurities.[10] To enhance selectivity, this method often uses a different, or "orthogonal," column chemistry (e.g., Pentafluorophenyl - PFP) compared to standard C18 phases, altering the separation mechanism and resolving compounds that might co-elute on a C18 column.[11][12]

Experimental Design and Protocols

The following sections detail the step-by-step protocols for implementing and comparing the two methodologies.

Overall Experimental Workflow

The general workflow for purity analysis follows a structured sequence from sample preparation through data analysis and reporting.

G cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting Sample Receive API Sample SamplePrep Prepare Sample Solution Sample->SamplePrep StdPrep Prepare Standard & QC Solutions SST System Suitability Test (SST) StdPrep->SST MethodA Inject on UPLC-TQ-MS (Method A) SamplePrep->MethodA MethodB Inject on HPLC-HRMS (Method B) SamplePrep->MethodB SST->MethodA SST->MethodB Quant Quantify Known Impurities MethodA->Quant MethodB->Quant ID Identify Unknowns (Method B) MethodB->ID Report Generate Final Report Quant->Report ID->Report

Caption: General workflow for LC-MS purity analysis.

Materials and Reagents
  • N-Isopropyl-3-phenyl-1-propanamine Reference Standard (>99.5% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade, >99%)

  • Ammonium formate (LC-MS grade)

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the N-Isopropyl-3-phenyl-1-propanamine reference standard in a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. If impurity standards are available, prepare them similarly.

  • Working Standard Solution (1 µg/mL): Dilute the stock solution with the mobile phase A to achieve a final concentration of approximately 1 µg/mL. This is used for system suitability and as a reference.

  • Sample Solution (1 mg/mL): Prepare the API sample to be tested at a concentration of 1 mg/mL in the same diluent as the stock solution.

  • Spiked Sample: For accuracy assessment, spike the sample solution with known amounts of impurity standards at relevant concentration levels (e.g., 0.05%, 0.1%, 0.15% of the API concentration).[13]

LC-MS Method Parameters

The following table provides a direct comparison of the instrumental parameters for both methods. The mobile phases are kept consistent to highlight the differences in column technology and gradient profiles. Mobile phases must be volatile for MS compatibility.[13]

ParameterMethod A: UPLC-TQ-MSMethod B: HPLC-HRMS (QTOF/Orbitrap)
LC System UHPLC/UPLC SystemHPLC or UHPLC System
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)InfinityLab Poroshell 120 PFP (100 x 3.0 mm, 2.7 µm)[14]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min0.4 mL/min
Gradient 5% B to 95% B in 3 min, hold 1 min, re-equilibrate 1 min10% B to 90% B in 10 min, hold 2 min, re-equilibrate 3 min
Column Temp. 40 °C40 °C
Injection Vol. 1 µL2 µL
MS System Tandem Quadrupole (TQ)QTOF or Orbitrap
Ionization Mode ESI+ (Electrospray Ionization, Positive)ESI+
Scan Mode MRM (for knowns) & Full Scan (for screening)Full Scan (MS1) & Data-Dependent MS/MS (ddMS2)
Mass Range 50 - 500 m/z (Full Scan)70 - 700 m/z
Resolution Unit Resolution>20,000 FWHM
Capillary Voltage 3.0 kV3.5 kV
Method Validation Protocol

A developed LC-MS method must be validated to ensure it is fit for its intended purpose.[15][16] Validation should be performed according to ICH Q2(R1) guidelines and includes:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by separating known impurities and analyzing placebo/blank samples. MS detection inherently enhances specificity.[13]

  • Linearity: Assessed at a minimum of five concentration levels, typically from the reporting threshold (e.g., 0.05%) to 150% of the specification limit.[13]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. The LOQ must be at or below the reporting threshold.[9]

  • Accuracy: Determined by analyzing spiked samples at multiple levels and calculating the percent recovery.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • Robustness: Deliberate small variations are made to method parameters (e.g., pH ±0.2, column temperature ±5°C) to assess the method's reliability.[13]

Results and Discussion

Mass Spectrometric Identification and Fragmentation

N-Isopropyl-3-phenyl-1-propanamine has a monoisotopic mass of 177.1518 g/mol ([C12H19N]+). In positive ion mode ESI-MS, it will be detected as the protonated molecule [M+H]+ at m/z 178.1596. The fragmentation pattern in MS/MS is critical for structural confirmation. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a predominant fragmentation pathway.[17][18]

G cluster_frags Key Fragments parent [M+H]+: m/z 178.16 N-Isopropyl-3-phenyl-1-propanamine frag1 m/z 163.14 Loss of CH3 parent->frag1 -15 Da frag2 m/z 86.10 Alpha-cleavage [C5H12N]+ parent->frag2 -92 Da frag3 m/z 91.05 Tropylium ion [C7H7]+ parent->frag3 -87 Da

Caption: Predicted MS/MS fragmentation pathway for [M+H]+.

  • Alpha-Cleavage: The most characteristic fragmentation is the cleavage of the bond between the first and second carbon of the propyl chain, leading to the loss of a neutral phenylmethyl radical and formation of the stable iminium ion at m/z 86.10 . This is often the base peak.[19][20]

  • Tropylium Ion: Another common fragmentation for compounds containing a benzyl group is the formation of the tropylium ion at m/z 91.05 .

  • Loss of Methyl: Loss of a methyl group from the isopropyl moiety can result in a fragment at m/z 163.14 .

The high-resolution data from Method B allows for confirmation of these fragments' elemental compositions, providing a high degree of confidence in the identification of the API and its structurally related impurities.

Comparative Performance Data

The performance of each method was evaluated based on key validation parameters. The data presented below is representative of what can be expected from these two approaches.

ParameterMethod A: UPLC-TQ-MSMethod B: HPLC-HRMSCausality and Rationale
Run Time 5 minutes15 minutesThe shorter column and faster gradient in Method A are optimized for throughput. Method B requires a longer gradient for better resolution of complex mixtures.
Resolution (Rs) >1.8 between critical pairs>2.5 between critical pairsThe longer column and different stationary phase (PFP) in Method B provide orthogonal selectivity, improving separation of structurally similar compounds.[6]
Linearity (R²) >0.999 for known impurities>0.998 for known impuritiesBoth methods show excellent linearity. The TQ-MS in MRM mode often provides slightly better quantitative precision.
LOQ (% of API) 0.01% (0.1 µg/mL)0.025% (0.25 µg/mL)The targeted MRM mode of the TQ-MS is inherently more sensitive than the full scan mode of an HRMS, leading to lower limits of quantification.[5][21]
Mass Accuracy N/A (Unit Resolution)< 3 ppmThis is the key advantage of Method B. High mass accuracy is essential for confidently determining the elemental formula of unknown impurities.[10]
Unknown ID Limited (Nominal Mass Only)ExcellentMethod B is designed for this purpose. Accurate mass MS1 and MS/MS fragmentation data allow for structural elucidation of novel impurities.
Choosing the Right Method: A Practical Guide

The choice between these methods is a strategic one based on the stage of drug development.

  • Use Method A (UPLC-TQ-MS) for:

    • Routine QC Testing: When analyzing commercial batches against a defined specification list of impurities. Its speed allows for high sample throughput.

    • Cleaning Validation: To rapidly and sensitively detect API residues on manufacturing equipment.[5]

    • Pharmacokinetic Studies: When high sensitivity is required for analyzing low-level metabolites in complex biological matrices.[22]

  • Use Method B (HPLC-HRMS) for:

    • Process Development & Optimization: To identify and track the formation of by-products under different synthetic conditions.[11]

    • Forced Degradation Studies: To identify degradants formed under stress conditions (acid, base, oxidation, heat, light).

    • Impurity Reference Standard Characterization: To confirm the structure and purity of newly synthesized impurity standards.

Conclusion

The purity analysis of N-Isopropyl-3-phenyl-1-propanamine requires a well-designed, validated LC-MS strategy. This guide has compared two powerful, yet distinct, methodologies. The UPLC-TQ-MS method stands out for its superior speed and sensitivity, making it the workhorse for high-throughput, routine quantitative analysis in a regulated QC environment. In contrast, the HPLC-HRMS method offers unparalleled capability for the identification of unknown impurities through high mass accuracy and orthogonal selectivity. Its strength lies in R&D, troubleshooting, and comprehensive impurity profiling.

Ultimately, a holistic analytical control strategy in a pharmaceutical setting will leverage both approaches: employing HRMS during development to build a deep understanding of the impurity profile and then transferring the analysis of specified impurities to a rapid and robust TQ-MS method for routine manufacturing control. This dual approach ensures both comprehensive product knowledge and efficient quality assurance, safeguarding the final product's safety and efficacy.

References

  • SynThink. (2023, June 13).
  • Hewitt, M., et al. (2011, September 10). A systematic approach to development of liquid chromatographic impurity methods for pharmaceutical analysis. PubMed.
  • Alwis, K. U., et al.
  • Vanhoenacker, G., et al. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1.
  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • HPLC Method Development and Impurity Profiling.
  • Sanchis, J., et al. (2016, April 2).
  • LC MS Method Development And GLP Valid
  • Chromatography Method Development For Impurity Analysis And Degrad
  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.).
  • Little, J. L., et al. (2025, May 19). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology.
  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025, May 27). Eurachem.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALID
  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. (2022, April 15).
  • Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023, March 1). BfArM.
  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing.
  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. (n.d.). Nicovaper.
  • Active Pharmaceutical Ingredient Analysis. (n.d.). Technology Networks.
  • Siuzdak, G., & BelBruno, J. J. (1990). Inst. Phys. Conf. Ser. No 114: Section 4. The Scripps Center for Metabolomics and Mass Spectrometry.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Mass Spectrometry: Fragment
  • mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and.... (n.d.). Doc Brown's Chemistry.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • N-isopropyl-3-phenyl-1-propanamine hydrochloride. (2013, January 29). ARONIS.
  • Minimizing impurities in the synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol. (n.d.). Benchchem.
  • Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469>. (2024, January 3).
  • Identification, Synthesis and Characterization of Principle Process Rel
  • 56146-87-3 | N-isopropyl-3-phenylpropanamide. (n.d.). ChemScene.
  • Simultaneous detection of small molecule N-nitrosamine impurities by LC- MS/MS in a pharmaceutical formul
  • Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. (n.d.).
  • Hussain, G. (2020, November 15). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology.
  • Emerging Trends in Nitrosamine Analysis for Pharma. (2025, June 5). Agilent.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). MilliporeSigma.

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Validation

A Practical Guide to the Determination and Comparison of the Melting Point of N-Isopropyl-3-phenyl-1-propanamine HCl

For Researchers, Scientists, and Drug Development Professionals In the characterization of novel compounds, the melting point remains a critical physical property, offering insights into purity and identity. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the characterization of novel compounds, the melting point remains a critical physical property, offering insights into purity and identity. This guide provides a comprehensive, experimentally-grounded approach to determining the melting point range of N-Isopropyl-3-phenyl-1-propanamine hydrochloride. Given the absence of a consistently reported value in publicly available literature, this document focuses on the robust methodology for its determination and provides a comparative framework against relevant precursor molecules.

Theoretical Framework: The Significance of Melting Point in Purity Assessment

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression. This results in both a lowering of the melting point and a broadening of the melting range.[1][2][3] Consequently, an experimentally determined melting point serves as a reliable indicator of a compound's purity.[1][4]

Comparative Melting Point Data

Compound/SaltMolecular FormulaReported Melting Point (°C)Notes
N-Isopropyl-3-phenyl-1-propanamine HClC₁₂H₂₀ClNTo be determined experimentallyThe target compound of this guide.
IsopropylamineC₃H₉N-95.2A key precursor amine.[5][6]
3-Phenyl-1-propanamineC₉H₁₃NNot applicable (liquid at room temp.)The phenylpropylamine backbone.
Benzoic AcidC₇H₆O₂121-125A common standard for melting point apparatus calibration.[7][8]

Experimental Determination of Melting Point

The following protocols outline the standard capillary method for determining the melting point range of a solid organic compound, such as N-Isopropyl-3-phenyl-1-propanamine HCl, using a Mel-Temp apparatus or a similar device.

Standard Melting Point Determination

This procedure is for the initial determination of the melting point range of the synthesized and purified N-Isopropyl-3-phenyl-1-propanamine HCl.

Materials:

  • Dry, powdered sample of N-Isopropyl-3-phenyl-1-propanamine HCl

  • Capillary tubes (sealed at one end)

  • Mel-Temp apparatus or equivalent

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of the dry sample on a clean watch glass. Crush the sample into a fine powder using a spatula.

  • Loading the Capillary Tube: Gently tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the solid. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[9]

  • Apparatus Setup: Ensure the Mel-Temp apparatus is at room temperature or at least 20°C below the expected melting point.

  • Initial Rapid Determination (Optional but Recommended): Insert the capillary tube into the heating block. Set a rapid heating rate (e.g., 10-20°C per minute) to get an approximate melting range. This will save time in subsequent, more precise measurements.[10]

  • Precise Determination: Allow the apparatus to cool. Prepare a new capillary with the sample. Set the heating rate to a slow and steady 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point found in the previous step.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).[11]

  • Repeat for Accuracy: Repeat the precise determination at least once to ensure the result is reproducible.

Diagram of the Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis A Crush dry sample to a fine powder B Load 2-3 mm into capillary tube A->B C Insert capillary into Mel-Temp B->C D Heat at a slow, controlled rate (1-2°C/min) C->D E Record T_start (first liquid) and T_end (all liquid) D->E F Report as Melting Point Range (T_start - T_end) E->F G Compare with literature values and assess purity F->G

Caption: Workflow for Standard Melting Point Determination.

Mixed Melting Point Determination for Purity Confirmation

This technique is invaluable for confirming the identity of a compound if a known, pure reference sample is available. It relies on the principle of melting point depression. If two different compounds are mixed, the mixture will typically have a lower and broader melting range than either pure compound.[2][12]

Materials:

  • Dry, powdered sample of N-Isopropyl-3-phenyl-1-propanamine HCl

  • A pure reference standard (e.g., a sample from a previous, well-characterized batch)

  • Benzoic acid (as a control for the apparatus)

  • Capillary tubes

  • Mel-Temp apparatus

  • Spatula

  • Watch glass

Procedure:

  • Prepare a 1:1 Mixture: On a clean watch glass, thoroughly mix approximately equal amounts of the experimental sample and the pure reference standard.[9][13]

  • Determine the Melting Point of the Mixture: Load the mixture into a capillary tube and determine its melting point range using the precise method described in section 3.1.

  • Simultaneous Determination (Recommended): For direct comparison, it is best to determine the melting points of three samples concurrently in a three-capillary apparatus:

    • Capillary 1: Pure experimental sample

    • Capillary 2: Pure reference standard

    • Capillary 3: The 1:1 mixture

  • Interpret the Results:

    • No Depression: If the melting point of the mixture is sharp and not depressed compared to the individual components, it provides strong evidence that the experimental sample is identical to the reference standard.

    • Depression and Broadening: If the melting point of the mixture is lower and has a broader range than the individual components, it indicates that the experimental sample is not identical to the reference standard.

Diagram of Mixed Melting Point Logic:

MixedMeltingPoint start Prepare 1:1 mixture of Unknown and Reference Standard measure Determine melting point of: 1. Unknown 2. Reference 3. Mixture start->measure decision Is the melting point of the mixture depressed and broadened? measure->decision identical Conclusion: Unknown and Reference are likely the same compound. decision->identical No different Conclusion: Unknown and Reference are different compounds. decision->different Yes

Caption: Decision workflow for mixed melting point analysis.

Advanced Thermal Analysis: Differential Scanning Calorimetry (DSC)

For a more quantitative analysis, Differential Scanning Calorimetry (DSC) can be employed. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For amine salts, a typical DSC thermogram will show an endothermic peak corresponding to the melting process, and may also reveal other thermal events such as decomposition at higher temperatures.[14] This technique can provide a more precise melting temperature (often taken as the onset or peak of the endotherm) and can also detect polymorphism if multiple melting peaks are observed.[14]

Conclusion

The determination of the melting point range is a fundamental and accessible technique for the initial characterization and purity assessment of N-Isopropyl-3-phenyl-1-propanamine HCl. By following the detailed protocols for standard and mixed melting point determination, researchers can establish a reliable physical property benchmark for this compound. For more in-depth thermal analysis, DSC is a powerful complementary technique. This guide provides the necessary framework for a rigorous and self-validating approach to the thermal characterization of novel amine hydrochlorides.

References

  • Exp 1 - Melting Points. (n.d.). Retrieved from [Link]

  • Benzoic acid. (2024). In Wikipedia. Retrieved from [Link]

  • Melting-point depression. (n.d.). In Grokipedia. Retrieved from [Link]

  • Benzoic acid. (2026, February 4). In Britannica. Retrieved from [Link]

  • Benzoic acid. (n.d.). CHEMICAL POINT. Retrieved from [Link]

  • What is Melting Point? All You Need to Know about Melting Point Determination. (n.d.). Mettler Toledo. Retrieved from [Link]

  • 27B. Melting Point of Benzoic Acid. (2017, March 1). [Video]. YouTube. Retrieved from [Link]

  • Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]

  • Mura, P., et al. (2005). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. PMC. Retrieved from [Link]

  • Melting-point depression. (2024). In Wikipedia. Retrieved from [Link]

  • Melting point depression. (n.d.). IBChem. Retrieved from [Link]

  • What is the mixed melting point technique? (2016, September 8). Quora. Retrieved from [Link]

  • Mixed Melting Point. (n.d.). Slideshare. Retrieved from [Link]

  • Differential thermal analysis of nitramines, amine salts, and guanidine derivatives. (1963). The Journal of Organic Chemistry. Retrieved from [Link]

  • 6.1C: Melting Point Theory. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). Aidic. Retrieved from [Link]

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (2014). Encompass - Eastern Kentucky University. Retrieved from [Link]

  • DSC curves of the quaternary ammonium salts. (n.d.). ResearchGate. Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • N-Isopropyl-3-phenyl-1-propanamine hydrochloride (83979-37-7). (n.d.). Chemchart. Retrieved from [Link]

  • Experiment 1 - Melting Points. (2013, April 15). Retrieved from [Link]

  • Determination of melting and boiling points. (n.d.). Retrieved from [Link]

  • N-isopropyl-3-phenyl-1-propanamine hydrochloride. (2013, January 29). ARONIS. Retrieved from [Link]

  • N-Isopropyl-3-phenylpropan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • N-Isopropylpropylamine. (n.d.). PubChem. Retrieved from [Link]

  • Isopropylamine. (2024). In Wikipedia. Retrieved from [Link]

  • 3-phenyl-1-propanamine. (n.d.). NIST/TRC Web Thermo Tables. Retrieved from [Link]

  • Isopropylamine. (2020, September 2). Sciencemadness Wiki. Retrieved from [Link]

  • N-methyl-3-phenyl-1-propanamine. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

  • Chemical Properties of Propanamide, N-isopropyl. (n.d.). Cheméo. Retrieved from [Link]

  • 3-Hydroxy-N-methyl-3-phenyl-propylamine. (2025, August 20). Chemsrc. Retrieved from [Link]

Sources

Comparative

High-Precision Elemental Analysis for Pharmaceutical QA/QC: A Comparative Guide Using C12H19N·HCl

Introduction In pharmaceutical drug development and quality control, verifying the exact elemental composition of an Active Pharmaceutical Ingredient (API) or reference standard is a non-negotiable requirement. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical drug development and quality control, verifying the exact elemental composition of an Active Pharmaceutical Ingredient (API) or reference standard is a non-negotiable requirement. This guide provides an objective comparison of leading elemental analyzers, using C12H19N·HCl ()[1]—specifically N-Propylamphetamine hydrochloride (MW: 213.75 g/mol )—as our model compound.

Because this compound is a hydrochloride salt, it presents unique analytical challenges. The high chlorine content (16.59% by mass) requires specialized hardware configurations during combustion to prevent catalyst poisoning and ensure data integrity[2].

PART 1: The Causality of Experimental Design (E-E-A-T)

Modern elemental analysis relies on the modified[2]. To achieve a self-validating system, researchers must understand the causality behind the instrument's pneumatic and chemical pathways. You cannot simply load a sample and press "start"; the protocol must be chemically grounded.

  • Flash Combustion Dynamics: The sample is weighed into a tin capsule. When dropped into the combustion furnace (typically at 1000°C–1200°C), the tin undergoes a highly exothermic oxidation that temporarily spikes the local temperature to ~1800°C[3]. This extreme heat is required to break the robust C-N bonds of the amine group and fully oxidize refractory carbon into CO₂.

  • The Halogen Scrubbing Imperative: C12H19N·HCl contains significant chlorine. During combustion, this chlorine forms corrosive HCl or Cl₂ gas. If these gases reach the reduction furnace, they will irreversibly poison the copper catalyst and interfere with the Thermal Conductivity Detector (TCD). To prevent this, a halogen scavenger—such as silver wool or silver tungstate on magnesium oxide (Ag₂WO₄/MgO)—must be packed into the combustion tube[2]. The silver quantitatively traps the halogens as non-volatile AgCl.

  • NOx Reduction: The combustion of the amine group produces a mixture of nitrogen oxides (NOx). The gas stream is passed over heated copper (at ~840°C), which acts as a reducing agent to strip oxygen, converting all NOx species into quantifiable N₂ gas[4].

PART 2: Product Comparison: Leading Elemental Analyzers

When selecting an elemental analyzer for halogenated APIs, gas separation technology and halogen handling are the primary differentiators.

1. Elementar UNICUBE
  • Technology: Direct Temperature Programmed Desorption (TPD)[3].

  • Performance: The excels in baseline separation, making it ideal for samples with extreme C:N ratios (up to 12,000:1)[5]. For C12H19N·HCl, its ability to handle up to 14 mg of absolute carbon while offering optional native Chlorine detection makes it a highly versatile workhorse[3].

2. PerkinElmer 2400 Series II
  • Technology: Frontal Chromatography with static and dynamic combustion[6].

  • Performance: Known for its rock-solid reliability, the uses specialized reagent kits (including EA1000 and silver vanadate) specifically designed to scrub halogens[7]. It delivers CHN results in under six minutes and features an easy-to-maintain vertical furnace design[8],[6].

3. Thermo Fisher FlashSmart
  • Technology: Modified Dumas with MultiValve Control (MVC)[4].

  • Performance: The is built for high-throughput environments, completing CHN analysis in just 5 minutes[4]. It features automatic dual-channel switching, allowing a laboratory to run CHN on one channel and Oxygen/Chlorine on the other without hardware downtime[4].

PART 3: Experimental Protocol & Workflow

To ensure a self-validating protocol, the system must be calibrated and verified before analyzing the API.

Step 1: System Suitability Test (SST) and Blanking

  • Run two empty folded tin capsules to establish a baseline pneumatic blank.

  • Analyze a known Certified Reference Material (CRM), such as Acetanilide or Sulfanilamide, to verify that the TCD response factors are within ±0.3% of theoretical values. Do not proceed if the SST fails.

Step 2: Sample Preparation

  • Using an ultra-microbalance (readability 0.001 mg), weigh exactly 1.500 to 2.000 mg of desiccated C12H19N·HCl into a tin capsule[9].

  • Fold and crimp the capsule tightly using forceps to exclude atmospheric nitrogen.

Step 3: Combustion & Scrubbing

  • Drop the capsule into the oxidation reactor (1060°C) synchronized with a controlled injection of pure O₂[4].

  • Ensure the combustion gases pass through the silver wool/Ag₂WO₄ zone to trap the chloride ions[2].

Step 4: Reduction & Separation

  • The Cl-free gas stream enters the reduction reactor (Cu at 840°C) to convert NOx to N₂[4].

  • Gases (N₂, CO₂, H₂O) are swept by the Helium carrier gas (100-140 mL/min) into the separation column (TPD or GC)[4].

Step 5: Detection

  • The TCD measures the thermal conductivity of the sequentially eluting gases against a pure Helium reference flow (30-50 mL/min)[4].

PART 4: Data Presentation

The theoretical mass percentages for C12H19N·HCl (Formula: C₁₂H₂₀NCl) are calculated based on its molecular weight of 213.75 g/mol . The table below compares these theoretical values with expected experimental tolerances across the three platforms.

ElementTheoretical Mass (%)Elementar UNICUBE Expected (%)PerkinElmer 2400 Expected (%)Thermo FlashSmart Expected (%)
Carbon (C) 67.43%67.40 ± 0.1067.45 ± 0.1567.42 ± 0.10
Hydrogen (H) 9.43%9.45 ± 0.109.41 ± 0.159.44 ± 0.10
Nitrogen (N) 6.55%6.56 ± 0.056.53 ± 0.106.55 ± 0.05
Chlorine (Cl) 16.59%16.55 ± 0.15N/A (Scrubbed)16.60 ± 0.15

*Requires the optional halogen/chlorine analytical configuration. Standard CHN modes will scrub the chlorine to protect the detector.

PART 5: Mandatory Visualization

EA_Workflow N1 Sample Prep (Tin Capsule + C12H19N·HCl) N2 Flash Combustion (1800°C, O2 Injection) N1->N2 Drop N3 Halogen Scrubbing (Ag Wool traps Cl-) N2->N3 Combustion Gases N4 NOx Reduction (Cu Catalyst -> N2) N3->N4 Cl-Free Gases N5 Gas Separation (TPD or GC Column) N4->N5 N2, CO2, H2O N6 TCD Detection (Quantification of C, H, N) N5->N6 Sequential Elution

Elemental Analysis Workflow for Hydrochloride Salts (C12H19N·HCl)

References
  • Elementar. "Organic elemental analyzer UNICUBE Specifications." Source: elementar.com. URL: [Link]

  • CORE. "Outline of History of Elementary Analysis Development." Source: core.ac.uk. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Isopropyl-3-phenyl-1-propanamine hydrochloride proper disposal procedures

Proper Disposal Procedures: N-Isopropyl-3-phenyl-1-propanamine hydrochloride Part 1: Executive Summary & Chemical Identity Objective: To provide a compliant, safety-first disposal protocol for N-Isopropyl-3-phenyl-1-prop...

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures: N-Isopropyl-3-phenyl-1-propanamine hydrochloride

Part 1: Executive Summary & Chemical Identity

Objective: To provide a compliant, safety-first disposal protocol for N-Isopropyl-3-phenyl-1-propanamine hydrochloride (CAS 83979-37-7), ensuring adherence to environmental regulations (RCRA) and laboratory safety standards.

Scope: This guide applies to research quantities (milligram to gram scale) typically found in drug development laboratories.

Chemical Identification & Properties

Property Detail
Chemical Name N-Isopropyl-3-phenyl-1-propanamine hydrochloride
CAS Number 83979-37-7
Molecular Formula C₁₂H₁₉N · HCl
Molecular Weight 213.75 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in water, ethanol, DMSO

| Acidity | Weakly acidic in solution (Amine salt) |

Part 2: Hazard Assessment & Safety Precautions

Expert Insight: As a secondary amine salt, this compound poses specific risks regarding irritation and potential incompatibility with oxidizers. While often stable, the "hydrochloride" designation implies it will release hydrogen chloride (HCl) gas if heated to decomposition or reacted with strong acids.

Critical Hazards (GHS Classification)

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1][2]

  • Combustion Products: Nitrogen oxides (NOx), Hydrogen chloride (HCl), Carbon monoxide (CO).

Incompatibility Alert (Do Not Mix):

  • Strong Oxidizers: Risk of exothermic reaction.

  • Nitrites/Nitrous Acid: CRITICAL WARNING. Secondary amines can react with nitrites to form N-nitrosamines , which are potent carcinogens. Never dispose of this compound in a waste container containing nitrosating agents.

  • Strong Bases: Will liberate the free amine (N-Isopropyl-3-phenyl-1-propanamine), which is volatile and may have a potent, fishy odor.

Part 3: Disposal Workflow (Decision Matrix)

The Core Directive: The preferred method for disposal of amine salts is high-temperature incineration via a licensed hazardous waste contractor. Drain disposal is strictly prohibited due to aquatic toxicity risks and regulatory compliance (Clean Water Act).

Step-by-Step Protocol

Scenario A: Solid Waste (Pure Substance)
  • Segregation: Do not mix with oxidizers or reactive metals.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-Isopropyl-3-phenyl-1-propanamine HCl"[3][4]

    • Hazards: "Irritant," "Toxic."

  • Disposal: Seal tightly. Transfer to the "Solid Organic Waste" stream for incineration.

Scenario B: Liquid Waste (Solutions in Solvent/Water)
  • Solvent Check: Identify the primary solvent (e.g., DMSO, Methanol, Water).

  • Segregation:

    • Organic Solvents: Pour into "Non-Halogenated Organic Waste" (unless dissolved in chloroform/DCM, then "Halogenated").

    • Aqueous Solutions: If the concentration is >1%, it is best collected as "Aqueous Hazardous Waste." Do not neutralize and pour down the drain without explicit EHS approval.

  • pH Check: Ensure the solution is not reacting (bubbling/heat). The pH will likely be neutral to slightly acidic.

  • Disposal: Cap container. Transfer to "Liquid Waste" stream.

Part 4: Visualized Decision Tree

The following diagram outlines the logical flow for disposing of this compound, ensuring no critical safety checks are missed.

Disposal_Protocol Start Start: Waste Identification (CAS 83979-37-7) State_Check Is the waste Solid or Liquid? Start->State_Check Solid Solid Waste State_Check->Solid Liquid Liquid/Solution State_Check->Liquid Container_Solid Place in HDPE/Glass Jar (No Oxidizers) Solid->Container_Solid Label_Solid Label: 'Toxic/Irritant' Solid Organic Waste Container_Solid->Label_Solid Incineration High-Temp Incineration (Licensed Contractor) Label_Solid->Incineration Solvent_Check Identify Solvent Base Liquid->Solvent_Check Organic_Solv Organic Solvent (MeOH, DMSO, etc.) Solvent_Check->Organic_Solv Aqueous_Solv Aqueous Solution (Water/Buffer) Solvent_Check->Aqueous_Solv Organic_Solv->Incineration Organic Waste Stream No_Drain STOP: NO DRAIN DISPOSAL Aqueous_Solv->No_Drain Do NOT Flush No_Drain->Incineration Collect as Aq. Haz Waste

Caption: Operational logic flow for segregating and disposing of N-Isopropyl-3-phenyl-1-propanamine HCl, prioritizing incineration and preventing environmental release.

Part 5: Emergency Procedures

Spill Management (Small Scale < 10g)

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Containment: If solid, cover with a damp paper towel to prevent dust generation. If liquid, cover with an absorbent pad.

  • Cleanup: Scoop material into a waste container. Wipe the area with a mild soap solution (amines are basic/oily) followed by water.

  • Decontamination: Place all cleanup materials (gloves, pads) into the hazardous waste container.

Accidental Exposure

  • Eye Contact: Rinse immediately with water for 15 minutes. Seek medical attention.

  • Skin Contact: Wash with soap and water. Remove contaminated clothing.

Part 6: Regulatory Compliance (RCRA)

In the United States, this chemical is not a "P-listed" or "U-listed" waste specifically. However, it falls under general characteristics:

  • Waste Code: Likely Non-Regulated (unless in a flammable solvent, then D001 ).

  • Best Practice: Manage as "Non-Regulated Chemical Waste" destined for fuel blending or incineration.

  • Documentation: Maintain an inventory log of the mass disposed of.[5]

Note on Controlled Status: While N-Isopropylbenzylamine (a structural analog) is monitored as a methamphetamine cutting agent, N-Isopropyl-3-phenyl-1-propanamine (CAS 83979-37-7) is typically a research chemical. However, always verify with your institution's Controlled Substance Officer if you are working with novel phenethylamine analogs.

References

  • PubChem. (n.d.). N-Isopropyl-3-phenylpropan-1-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • ChemChart. (2024). N-Isopropyl-3-phenyl-1-propanamine hydrochloride CAS 83979-37-7 Data.[3] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Isopropyl-3-phenyl-1-propanamine hydrochloride
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N-Isopropyl-3-phenyl-1-propanamine hydrochloride
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